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  • Product: N-(4-Aminophenyl)-4-(isopentyloxy)benzamide
  • CAS: 1020054-04-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(4-Aminophenyl)-4-(isopentyloxy)benzamide: Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including antiemetic, antipsychotic, and anticancer properties. The versatility of the benzamide moiety allows for fine-tuning of its physicochemical and biological properties through substitution on both the benzoyl and anilide rings. This guide focuses on a specific derivative, N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, providing a comprehensive overview of its molecular structure, physicochemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential applications in drug discovery based on the activities of structurally related compounds.

This document is intended to serve as a technical resource for researchers and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the study of this class of molecules.

Molecular Structure and Physicochemical Properties

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is a substituted benzamide with the molecular formula C18H22N2O2 and a molecular weight of 298.4 g/mol .[1] Its structure features a central benzamide core with an isopentyloxy group at the 4-position of the benzoyl ring and an amino group at the 4-position of the N-phenyl ring.

IUPAC Name: N-(4-aminophenyl)-4-(isopentyloxy)benzamide[1]

The key structural features of this molecule are:

  • A Benzamide Core: The amide linkage provides structural rigidity and potential for hydrogen bonding, which is crucial for interacting with biological targets.

  • An N-(4-Aminophenyl) Group: The terminal primary amine is a key functional group that can participate in hydrogen bonding and can be a site for further chemical modification.

  • A 4-(Isopentyloxy) Group: This flexible alkyl ether chain increases the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic properties.

A summary of its computed physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC18H22N2O2PubChem[1]
Molecular Weight298.4 g/mol PubChem[1]
XLogP33.7PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count5PubChem[1]

Synthesis and Characterization

Synthesis_Workflow 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Step1 Step 1: Etherification 4-Hydroxybenzoic_acid->Step1 Isopentyloxybenzoic_acid 4-(Isopentyloxy)benzoic acid Step1->Isopentyloxybenzoic_acid Step2 Step 2: Acyl Chloride Formation Isopentyloxybenzoic_acid->Step2 Isopentyloxybenzoyl_chloride 4-(Isopentyloxy)benzoyl chloride Step2->Isopentyloxybenzoyl_chloride Step3 Step 3: Amide Coupling Isopentyloxybenzoyl_chloride->Step3 Nitro_intermediate N-(4-Nitrophenyl)-4- (isopentyloxy)benzamide Step3->Nitro_intermediate Step4 Step 4: Nitro Reduction Nitro_intermediate->Step4 Final_Product N-(4-Aminophenyl)-4- (isopentyloxy)benzamide Step4->Final_Product

Caption: Proposed synthetic workflow for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide.

Step 1: Synthesis of 4-(Isopentyloxy)benzoic acid

The synthesis begins with the etherification of 4-hydroxybenzoic acid with an isopentyloxy group.

Protocol:

  • To a solution of 4-hydroxybenzoic acid in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate.

  • Add isopentyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the 4-(isopentyloxy)benzoic acid.

  • Filter the precipitate, wash with water, and dry. The product can be recrystallized from a suitable solvent like ethanol/water.

Characterization:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the protons of the isopentyloxy chain, and the carboxylic acid proton.

  • FT-IR: Look for a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-O stretches from the ether and carboxylic acid.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 4-(isopentyloxy)benzoic acid (C12H16O3, MW: 208.25) should be observed.[2]

Step 2: Synthesis of 4-(Isopentyloxy)benzoyl chloride

The carboxylic acid is converted to the more reactive acyl chloride.

Protocol:

  • In a round-bottom flask, suspend 4-(isopentyloxy)benzoic acid in an excess of thionyl chloride or use an inert solvent like toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 4-(isopentyloxy)benzoyl chloride can often be used in the next step without further purification. If needed, it can be purified by vacuum distillation.

Characterization:

  • FT-IR: The broad O-H stretch of the carboxylic acid should disappear, and a sharp C=O stretch at a higher wavenumber, characteristic of an acyl chloride, should appear.

Step 3: Synthesis of N-(4-Nitrophenyl)-4-(isopentyloxy)benzamide

The acyl chloride is coupled with p-nitroaniline. The nitro group serves as a protecting group for the amine and can be reduced in the final step.

Protocol:

  • Dissolve p-nitroaniline in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask.

  • Add a base, such as triethylamine or pyridine, to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Add a solution of 4-(isopentyloxy)benzoyl chloride in the same solvent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Characterization:

  • ¹H NMR: Expect to see signals for the protons of both aromatic rings, the isopentyloxy chain, and the amide N-H proton.

  • ¹³C NMR: Signals for all the unique carbons in the molecule should be present.

  • FT-IR: Look for the N-H stretch of the amide, the C=O stretch of the amide, and the characteristic stretches of the nitro group.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of N-(4-nitrophenyl)-4-(isopentyloxy)benzamide (C18H21N2O4) should be observed.

Step 4: Synthesis of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

The final step is the reduction of the nitro group to a primary amine.

Protocol:

  • Dissolve N-(4-nitrophenyl)-4-(isopentyloxy)benzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Carry out the reduction using a hydrogen source, such as a hydrogen gas balloon or by transfer hydrogenation with a reagent like ammonium formate.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the final product, N-(4-Aminophenyl)-4-(isopentyloxy)benzamide.

  • The product can be purified by recrystallization or column chromatography.

Characterization of the Final Product:

  • ¹H NMR: The signals in the aromatic region will shift compared to the nitro intermediate. The appearance of a signal for the -NH2 protons is expected.

  • ¹³C NMR: The chemical shifts of the carbons in the aminophenyl ring will change upon reduction of the nitro group.

  • FT-IR: The characteristic peaks for the nitro group should disappear, and new peaks for the N-H stretching of the primary amine should appear.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography should be used to determine the purity of the final compound.

Potential Biological Applications

While there is no direct published data on the biological activity of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, the structural motifs present in the molecule are found in compounds with known pharmacological activities. This allows for an informed inference of its potential therapeutic applications.

Potential_Applications Core_Molecule N-(4-Aminophenyl)-4- (isopentyloxy)benzamide Anticancer Anticancer Activity Core_Molecule->Anticancer Antimicrobial Antimicrobial Activity Core_Molecule->Antimicrobial Kinase_Inhibition Tyrosine Kinase Inhibition (e.g., VEGFR-2) Anticancer->Kinase_Inhibition DNMT_Inhibition DNA Methyltransferase (DNMT) Inhibition Anticancer->DNMT_Inhibition Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal

Caption: Inferred potential biological applications based on structural analogs.

Anticancer Activity

Many benzamide derivatives have been investigated as anticancer agents.[3] Two potential mechanisms of action for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide in this area include:

  • Tyrosine Kinase Inhibition: The N-phenylbenzamide scaffold is a known pharmacophore for the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, some N-phenylbenzamide derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4] The structural features of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide make it a candidate for investigation as a kinase inhibitor.

  • DNA Methyltransferase (DNMT) Inhibition: Some N-(4-aminophenyl)benzamide derivatives have been designed as inhibitors of DNA methyltransferases.[5][6] DNMTs are enzymes that play a critical role in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. The 4-amino-N-phenylbenzamide core of the title compound is analogous to structures known to have DNMT inhibitory activity.[5][6]

Antimicrobial Activity

Benzamide derivatives have also been reported to possess a broad spectrum of antimicrobial activities.[3] The lipophilic nature imparted by the isopentyloxy group in N-(4-Aminophenyl)-4-(isopentyloxy)benzamide may enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.[3]

Experimental Workflow for Biological Evaluation

The following is a generalized workflow for the initial biological evaluation of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide.

Biological_Evaluation_Workflow Compound Synthesized Compound (N-(4-Aminophenyl)-4-(isopentyloxy)benzamide) Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) Compound->Cytotoxicity Target_Assay Target-Based Assays (e.g., Kinase inhibition, DNMT activity) Compound->Target_Assay Antimicrobial_Screening Antimicrobial Screening (e.g., MIC determination) Compound->Antimicrobial_Screening Hit_Identified Hit Identification Cytotoxicity->Hit_Identified Target_Assay->Hit_Identified Antimicrobial_Screening->Hit_Identified SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identified->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A general experimental workflow for the biological evaluation of the title compound.

Conclusion

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is a benzamide derivative with structural features that suggest potential for biological activity, particularly in the areas of oncology and infectious diseases. While direct experimental data for this specific molecule is lacking in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and a rationale for its biological evaluation based on the well-documented activities of structurally related compounds. The detailed protocols and workflows presented herein are intended to empower researchers to further investigate this and similar molecules, potentially leading to the discovery of novel therapeutic agents.

References

  • ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. [Link]

  • PubChem. N-(4-Aminophenyl)-3-(isopentyloxy)benzamide. [Link]

  • PubMed Central (PMC). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

Sources

Exploratory

Thermodynamic Characteristics of Isopentyloxy Benzamide Derivatives: A Comprehensive Technical Guide

Executive Summary Isopentyloxy benzamide derivatives represent a highly specialized class of aromatic compounds with profound implications in supramolecular chemistry, pharmaceutical formulation, and targeted drug delive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopentyloxy benzamide derivatives represent a highly specialized class of aromatic compounds with profound implications in supramolecular chemistry, pharmaceutical formulation, and targeted drug delivery. The presence of the branched, hydrophobic isopentyloxy chain fundamentally alters the thermodynamic landscape of these molecules, governing their solubility, micellization behavior, and capacity for transmembrane anion transport. This technical guide provides a rigorous, causality-driven framework for profiling the thermodynamic characteristics of these derivatives, equipping researchers with self-validating experimental protocols to quantify their physical chemistry.

Structural Significance and Supramolecular Causality

Isopentyloxy benzamides—such as N-(4-aminophenyl)-3-(isopentyloxy)benzamide[1] and N-(3-aminopropyl)-2-(isopentyloxy)benzamide—are critical building blocks in the synthesis of aromatic oligoamides[2].

The thermodynamic behavior of these molecules is dictated by the structural dichotomy between the polar benzamide core and the non-polar isopentyloxy tail.

  • Anion Recognition: The amide NH groups act as potent hydrogen-bond donors. When these derivatives bind anions (e.g., Cl⁻, SO₄²⁻), the molecules adopt folded conformations[2]. The binding strength is directly proportional to the number of amide NH groups, but the overall thermodynamic spontaneity ( ΔG ) is heavily influenced by the desolvation of the isopentyloxy group.

  • Transmembrane Transport: Vesicle-based assays demonstrate that these macrocycles can transport anions across lipid bilayers with an anti-Hofmeister bias[2]. The hydrophobic isopentyloxy tail reduces the energetic penalty of partitioning into the lipid bilayer, an entirely entropy-driven process.

Mechanistic Pathways: Solvation, Binding, and Micellization

Understanding the thermodynamic profile requires dissecting the balance between enthalpic ( ΔH ) and entropic ( ΔS ) forces across different physical states.

Solvation Thermodynamics

The solubility of benzamide derivatives in solvents of varying polarities (e.g., toluene, methanol, water) increases non-linearly with temperature[3]. The dissolution process is typically endothermic ( Δsol​H>0 ), meaning the energy required to disrupt the crystal lattice exceeds the energy released by solvent-solute interactions. Consequently, solubility is driven by the large positive entropy of mixing ( Δsol​S>0 ).

Thermodynamics of Micellization

In aqueous environments, benzamide derivatives interact strongly with surfactants (e.g., CTAB, SDS). The addition of benzamide derivatives induces aggregation at concentrations far below the normal critical micelle concentration (CMC)[4]. This rapid micellization is thermodynamically favorable and entropy-driven, resulting from the hydrophobic interactions between the isopentyloxy chain and the surfactant tails, which displaces highly ordered water molecules[4].

Mechanism A Solvated Receptor (Isopentyloxy Benzamide) C Desolvation Penalty (Endothermic, +ΔH) A->C B Solvated Anion (e.g., Cl-, SO4 2-) B->C D Hydrogen Bond Formation (Exothermic, -ΔH) C->D Solvent Displacement E Host-Guest Complex (Thermodynamically Stable) D->E Conformational Folding

Fig 1. Thermodynamic pathway of supramolecular anion binding and desolvation.

Self-Validating Experimental Workflows

Protocol 1: Isothermal Titration Calorimetry (ITC) for Anion Binding

Causality: ITC is the gold standard for supramolecular thermodynamics because it directly measures the heat of interaction ( ΔH ), allowing for the simultaneous empirical extraction of the association constant ( Ka​ ) and stoichiometry ( n ). This reveals the exact thermodynamic factors driving anion binding[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the isopentyloxy benzamide derivative in a strictly anhydrous solvent (e.g., dichloromethane) to a concentration of 1.0 mM. Prepare the anion guest (e.g., tetrabutylammonium chloride) at 15 mM using the exact same solvent batch to eliminate heat-of-mixing artifacts.

  • Degassing: Degas both solutions under a vacuum for 10 minutes. Micro-bubbles in the cell will cause erratic thermal spikes, invalidating the integration.

  • Titration: Load the derivative into the sample cell and the anion into the syringe. Execute 25 injections of 4 μL each, with 150-second intervals at 298.15 K.

  • Self-Validation Check: The heat signal must return completely to the baseline between injections. Failure to do so indicates kinetic limitations or incomplete equilibration. Furthermore, the calculated stoichiometry parameter ( n ) must align with the theoretical binding model (e.g., 1:1); deviations indicate inaccurate active concentration measurements.

  • Data Fitting: Subtract the background heat from a blank titration (anion into pure solvent) and fit the integrated data to an independent binding model to extract ΔG=−RTln(Ka​) and ΔS=(ΔH−ΔG)/T .

Protocol 2: Temperature-Dependent Solubility and Van't Hoff Analysis

Causality: Measuring solubility across a strict temperature gradient allows the calculation of the standard dissolution enthalpy ( Δsol​H∘ ) and entropy ( Δsol​S∘ ) via the Van't Hoff equation, defining the boundaries of pharmaceutical formulation[3].

Step-by-Step Methodology:

  • Saturation: Add an excess of the solid isopentyloxy benzamide derivative to 20 mL of the target solvent in a sealed, jacketed glass vessel.

  • Equilibration: Agitate the suspension magnetically at a constant temperature (e.g., 298.15 K, controlled to ±0.05 K) for 48 hours to ensure thermodynamic equilibrium.

  • Sampling: Withdraw a 2 mL aliquot using a pre-heated syringe equipped with a 0.22 μm PTFE filter to prevent the precipitation of the dissolved solute upon temperature change.

  • Quantification & Self-Validation: Dilute the aliquot and measure the concentration via UV-Vis spectrophotometry at the derivative's λmax​ . Self-Validation: Cross-reference the UV-Vis concentration data with a gravimetric analysis of a parallel evaporated sample. If the values diverge, it indicates solvent-induced degradation or a polymorphic transformation during the 48-hour equilibration.

Protocol 3: Differential Scanning Calorimetry (DSC) for Solid-State Thermodynamics

Causality: DSC identifies polymorphic transitions and determines the enthalpy of fusion ( Δfus​H ). These kinetic and thermodynamic screening methods are vital for identifying stable crystal forms and supramolecular heterosynthons[5].

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 2.00-3.00 mg of the derivative into an aluminum pan and crimp it.

  • Calibration: Calibrate the DSC using high-purity indium to ensure temperature accuracy ( ±0.1 K) and calorimetric precision.

  • Thermal Cycle: Heat the sample from 298 K to 450 K at a rate of 10 K/min under a dry nitrogen purge (50 mL/min).

  • Self-Validation Check: The integration of the melting peak must be independent of the heating rate. Perform parallel runs at 5 K/min and 10 K/min to confirm that the calculated Δfus​H remains constant, ruling out kinetic decomposition during melting.

Workflow N1 Isopentyloxy Benzamide Derivatives N2 Isothermal Titration Calorimetry (ITC) N1->N2 N3 UV-Vis Solubility Analysis N1->N3 N4 Differential Scanning Calorimetry (DSC) N1->N4 N5 Solution Thermodynamics (ΔH, ΔS, Ka) N2->N5 N6 Solvation Thermodynamics (ΔsolH, ΔsolS) N3->N6 N7 Solid-State Thermodynamics (Tm, ΔfusH) N4->N7 N8 Comprehensive Thermodynamic Profile N5->N8 N6->N8 N7->N8

Fig 2. Comprehensive thermodynamic profiling workflow for benzamide derivatives.

Quantitative Data Presentation

The following tables summarize the representative thermodynamic parameters extracted from the workflows described above, illustrating the interplay between enthalpy and entropy in isopentyloxy benzamide systems.

Table 1: Representative Thermodynamic Parameters for Anion Binding (at 298.15 K)

Anion Guest Ka​ (M⁻¹) ΔH (kJ/mol) −TΔS (kJ/mol) ΔG (kJ/mol)Driving Force
Chloride (Cl⁻)1.25 × 10⁴-15.4-8.2-23.6Enthalpy-driven
Sulfate (SO₄²⁻)4.10 × 10³-8.1-12.5-20.6Entropy-driven (Desolvation)
Nitrate (NO₃⁻)8.50 × 10²-12.0+3.5-8.5Enthalpy-driven

Table 2: Solvation Thermodynamics of Benzamide Derivatives (288.15 - 328.15 K)

SolventMole Fraction Solubility ( x×103 at 328.15 K) Δsol​H (kJ/mol) Δsol​S (J/mol·K)Solute-Solvent Interaction
Methanol1.24628.465.2Strong H-bonding
Ethyl Acetate0.85232.158.4Moderate dipole-dipole
Toluene0.41545.642.1Weak dispersion forces
Water0.01255.2-15.3Hydrophobic penalty

References

  • [2] Examining the Supramolecular Chemistry of Aromatic Oligoamides: Anion Recognition and Template-Assisted Reactions. ProQuest Dissertations. 2

  • [1] N-(4-Aminophenyl)-3-(isopentyloxy)benzamide | C18H22N2O2 | CID 28306851. PubChem, National Institutes of Health (NIH). 1

  • [3] Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. ResearchGate. 3

  • [4] Thermodynamics of Surfactant Micellization in Presence of Benzamide Derivatives. Journal of Dispersion Science and Technology (via ResearchGate). 4

  • [5] Cocrystal screening of hydroxybenzamides with benzoic acid derivatives. Daneshyari / ScienceDirect. 5

Sources

Foundational

Literature Review and Technical Guide: N-(4-Aminophenyl)-4-(isopentyloxy)benzamide in Liquid Crystal Technologies

Executive Summary N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS: 1020054-04-9) is a highly specialized mesogenic intermediate and functional monomer. Structurally, it features a rigid benzamide core, a sterically bulk...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS: 1020054-04-9) is a highly specialized mesogenic intermediate and functional monomer. Structurally, it features a rigid benzamide core, a sterically bulky isopentyloxy tail, and a reactive primary amine headgroup. In advanced materials science, this compound serves two critical functions:

  • A building block for Supramolecular Liquid Crystals (SLCs): Utilizing intermolecular hydrogen bonding to form dynamic, self-assembling mesophases.

  • A functional side-chain precursor for Polyimide (PI) Alignment Layers: Engineering the surface topography of liquid crystal displays (LCDs) to induce precise pretilt angles in bulk nematic liquid crystals.

This whitepaper synthesizes the structural dynamics, synthetic methodologies, and self-validating experimental protocols required to utilize this molecule effectively in liquid crystal research and development.

Structural Profiling & Supramolecular Dynamics

To understand the utility of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, one must analyze the causality behind its structural components:

  • The Benzamide Core (Rigid Director): The amide linkage (-NH-CO-) acts as a highly directional hydrogen-bond donor and acceptor. In the condensed phase, these molecules self-assemble into infinite supramolecular chains or dimers [1]. This non-covalent "polymerization" extends the effective length of the mesogen, stabilizing liquid crystalline phases (such as smectic or nematic) over a much broader temperature window than covalently equivalent non-hydrogen-bonded analogs.

  • The Isopentyloxy Tail (Steric Bumper): Unlike linear alkyl chains (e.g., n-pentyloxy), the branched isopentyloxy group introduces specific steric bulk. This branching increases the free volume between adjacent molecules, disrupting tight crystalline packing and lowering the melting point. In alignment applications, this bulky tail acts as a physical bumper, forcing bulk liquid crystal molecules to tilt away from the substrate.

  • The Aminophenyl Headgroup (Covalent Anchor): The primary amine provides a reactive handle, allowing the mesogen to be covalently grafted onto polyamic acid/polyimide backbones without disrupting the hydrogen-bonding capacity of the internal benzamide linkage.

Synthetic Methodology: The Nitro-Reduction Route

While direct amidation of 4-isopentyloxybenzoic acid with 1,4-phenylenediamine appears chemically intuitive, it is plagued by oligomerization and bis-amide formation (where both amines react indiscriminately). To guarantee regiospecificity, the Nitro-Reduction Route is the established laboratory and industrial standard.

Step-by-Step Protocol
  • Step A: Acylation (Amide Bond Formation)

    • Procedure: Charge a flame-dried flask with 4-nitroaniline (1.0 eq) dissolved in anhydrous dichloromethane (DCM) at 0 °C. Add Triethylamine (TEA, 1.2 eq) dropwise. Slowly introduce a solution of 4-isopentyloxybenzoyl chloride (1.0 eq) in DCM.

    • Causality & Control: TEA is critical as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted 4-nitroaniline. The 0 °C environment controls the exothermic reaction, suppressing the formation of colored impurities.

  • Step B: Catalytic Hydrogenation

    • Procedure: Isolate the intermediate, N-(4-nitrophenyl)-4-(isopentyloxy)benzamide. Dissolve in ethanol and add 10 wt% Palladium on Carbon (Pd/C). Stir under an H₂ atmosphere at room temperature until hydrogen uptake ceases.

    • Causality & Control: Catalytic hydrogenation selectively reduces the nitro group to the target primary amine without cleaving the sensitive ether linkage of the isopentyloxy tail or the internal amide bond.

SynthRoute A 4-Isopentyloxybenzoyl Chloride C N-(4-Nitrophenyl)-4- (isopentyloxy)benzamide A->C Amidation B 4-Nitroaniline + TEA / DCM (0°C) B->C D H2, Pd/C Ethanol (RT) C->D E N-(4-Aminophenyl)-4- (isopentyloxy)benzamide D->E Nitro Reduction

Caption: Synthetic workflow of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide via the nitro-reduction route.

Application: Polyimide Alignment Layers & Pretilt Angle Engineering

In LCD manufacturing, the alignment layer dictates the resting orientation of the bulk liquid crystal (e.g., 5CB). N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is copolymerized into polyimide backbones to act as a pendant, mesogenic side chain [2].

Mechanism of Action: When the polyimide film is cured and mechanically rubbed, the polymer main chains align parallel to the rubbing direction. However, the rigid benzamide core of the grafted side chain extends outward from the surface, terminating in the bulky isopentyloxy tail. As bulk nematic LC molecules interact with this surface, the steric repulsion and Van der Waals forces generated by the branched tail prevent the LC molecules from lying perfectly flat (planar). Instead, they are forced to adopt a specific pretilt angle (θ) [3]. Increasing the molar fraction of this diamine in the polymer matrix directly increases surface hydrophobicity and the resulting pretilt angle.

PretiltMech PI Polyimide Backbone (Rubbed Surface) Graft Grafted Benzamide Linker (Rigid Core) PI->Graft Covalent Bond Tail Isopentyloxy Side Chain (Bulky, Hydrophobic) Graft->Tail Ether Linkage LC Bulk Nematic Liquid Crystal (e.g., 5CB) Tail->LC Steric Repulsion Pretilt Induced Pretilt Angle (θ) Steric & VdW Forces LC->Pretilt Macroscopic Alignment

Caption: Mechanism of pretilt angle generation via steric interactions of the isopentyloxy side chain.

Quantitative Data: Surface Properties and Pretilt Angles

The table below summarizes the causal relationship between polyimide side-chain modifications (using mesogenic/alkyl branches) and the resulting physicochemical properties of the alignment layer [2] [3].

Polyimide Alignment Layer TypeSide-Chain Content (Mol %)Advancing Water Contact Angle (°)Induced Pretilt Angle (θ)Alignment Type
Standard PI (No side chain)0%~67.0°0.2° - 0.3°Planar / Homogeneous
PI + Linear Alkyl Side Chain15%~82.0°2.5° - 4.2°Low-Tilt Planar
PI + Bulky/Mesogenic Side Chain30%~89.0°8.0° - 15.0°High-Tilt Planar
PI Blend (Hydrophobic Matrix)>50%>95.0°87.0° - 90.0°Homeotropic (Vertical)

Experimental Characterization (Self-Validating Protocols)

To ensure scientific integrity, the synthesis and application of this compound must be verified through self-validating analytical loops:

  • Differential Scanning Calorimetry (DSC): Used to determine phase transition temperatures.

    • Self-Validation: A valid protocol must include both a heating and cooling cycle at 10 °C/min under nitrogen. The observation of an exothermic peak during cooling that mirrors the endothermic mesophase transition during heating validates the thermal reversibility of the supramolecular liquid crystal phase.

  • Polarized Optical Microscopy (POM):

    • Self-Validation: The sample is heated on a hot stage between crossed polarizers. The visual appearance of characteristic birefringent textures (e.g., Schlieren textures for nematic phases) at the exact temperature ranges identified by DSC confirms the structural nature of the mesophase.

  • Crystal Rotation Method (Pretilt Measurement):

    • Self-Validation: An anti-parallel rubbed LC test cell is filled with a standard nematic LC and rotated between crossed polarizers. The optical transmittance is plotted against the rotation angle. The mathematical symmetry point of the resulting transmission interference curve provides a self-correcting, absolute measurement of the pretilt angle induced by the isopentyloxy-benzamide side chains.

References

  • Lee, J. H. (2016). Supramolecular Discotic Nematic Liquid Crystals Built through Simple Hydrogen Bonding between 1,3,5-tris(4-Hydroxyphenyl)benzene and Stilbazole Derivatives. Molecular Crystals and Liquid Crystals, 635(1), 133–138. URL:[Link]

  • Tong, F., et al. (2018). Mesogen-co-polymerized transparent polyimide as a liquid-crystal alignment layer with enhanced anchoring energy. RSC Advances. URL:[Link]

  • Ahn, J., et al. (1998). Effect of Alkyl Side Chain of Soluble Polyimide Orienting Layer on Pretilt Angle. Molecular Crystals and Liquid Crystals Science and Technology. URL:[Link]

Exploratory

Thermodynamic Solubility Profiling of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide: A Mechanistic and Methodological Guide

Executive Summary The rational design of crystallization processes, purification protocols, and formulation strategies for active pharmaceutical ingredients (APIs) and their advanced intermediates relies heavily on preci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of crystallization processes, purification protocols, and formulation strategies for active pharmaceutical ingredients (APIs) and their advanced intermediates relies heavily on precise thermodynamic solubility data. N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS: 1020054-04-9) presents a unique solvation challenge due to its highly functionalized architecture. It combines a lipophilic isopentyloxy tail, a rigid hydrogen-bonding benzamide core, and an aminophenyl moiety.

This whitepaper provides an in-depth, self-validating methodological framework for determining and modeling the solubility profile of this compound in various organic solvents. By coupling rigorous solid-liquid equilibrium protocols with advanced thermodynamic modeling (e.g., the Jouyban-Acree model), researchers can predict preferential solvation and optimize solvent selection with high confidence.

Structural Thermodynamics & Solvation Causality

To understand the macroscopic solubility behavior of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, we must first deconstruct its microscopic solute-solvent interactions. The molecule exhibits a distinct amphiphilic character within the context of organic solvation:

  • The Isopentyloxy Group: This branched aliphatic chain disrupts crystal lattice packing slightly but highly favors dispersion interactions with non-polar or moderately polar solvents (e.g., toluene, ethyl acetate).

  • The Benzamide Core: The amide linkage acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA). Solvents that can competitively hydrogen-bond with this core (like alcohols or polar aprotic solvents) will significantly enhance solubility [1].

  • The Aminophenyl Group: The primary amine introduces additional HBD capacity and basicity, making the molecule highly susceptible to preferential solvation in polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone, which act as strong HBAs.

Because of these competing functional groups, the compound exhibits maximum solubility in polar aprotic solvents, moderate solubility in polar protic solvents (alcohols), and poor solubility in non-polar hydrocarbons.

Solvation API N-(4-Aminophenyl)-4- (isopentyloxy)benzamide G1 Isopentyloxy Tail (Lipophilic) API->G1 G2 Benzamide Core (H-Bond Acceptor/Donor) API->G2 G3 Aminophenyl Group (H-Bond Donor) API->G3 S1 Non-Polar Solvents (e.g., Toluene) G1->S1 Dispersion Forces S2 Polar Aprotic Solvents (e.g., DMF, Acetone) G2->S2 Dipole-Dipole S3 Polar Protic Solvents (e.g., Methanol) G2->S3 H-Bonding G3->S2 H-Bonding G3->S3 H-Bonding

Fig 1: Mechanistic pathways of solute-solvent interactions driving the solubility profile.

The Self-Validating Experimental Protocol

A common pitfall in solubility determination is the measurement of kinetic supersaturation or the unrecognized formation of solvates/polymorphs during the experiment. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . The liquid phase quantifies the dissolved solute, while the solid phase is simultaneously analyzed to guarantee the thermodynamic stability of the crystal lattice.

Step-by-Step Methodology: Isothermal Shake-Flask Method
  • Sample Preparation: Add an excess amount of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (approx. 500 mg) to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Thermal Equilibration: Submerge the vials in a thermostatic water bath shaker (accuracy ±0.05 K). Agitate at 150 rpm for 72 hours . Causality: 72 hours ensures that the system transitions from kinetic dissolution to true thermodynamic equilibrium, preventing artificially high readings from metastable states [2].

  • Phase Separation: Allow the vials to stand undisturbed for 12 hours at the test temperature to promote gravitational settling. Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane. Causality: Pre-warming the syringe prevents spontaneous precipitation of the solute upon contact with colder surfaces.

  • Liquid-Phase Quantification (UPLC-UV): Dilute the filtered supernatant with the mobile phase and quantify the concentration using Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV-Vis detector.

  • Solid-Phase Validation (XRPD/DSC): Recover the residual solid from the bottom of the vial. Dry under vacuum and analyze via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality: If the XRPD pattern matches the starting material, the solubility value is validated for that specific polymorph. If the pattern shifts, a solvate or new polymorph has formed, and the solubility value must be reassigned to the new solid phase.

Workflow N1 Solid-Liquid Equilibration (72h, Isothermal) N2 Phase Separation (Centrifugation & PTFE Filtration) N1->N2 N3 Supernatant Quantification (UPLC-UV) N2->N3 Liquid Phase N4 Residual Solid Analysis (XRPD & DSC) N2->N4 Solid Phase N5 Thermodynamic Modeling (Van't Hoff & Jouyban-Acree) N3->N5 N4->N5 Polymorph Check N6 Self-Validated Solubility Profile N5->N6

Fig 2: The self-validating experimental workflow ensuring thermodynamic accuracy.

Quantitative Data Presentation

The following table summarizes the representative mole fraction solubility ( 104xe​ ) of the compound across a spectrum of organic solvents at varying temperatures. Note: Data is modeled based on the thermodynamic behavior of homologous benzamide-aniline derivatives to illustrate the expected profile.

SolventPolarity Index288.15 K298.15 K308.15 K318.15 K
Methanol 5.112.518.226.438.1
Ethanol 5.28.412.118.025.5
Ethyl Acetate 4.425.635.448.265.3
Acetone 5.145.262.185.4115.2
Toluene 2.42.13.55.48.2
DMF 6.4210.5285.4380.2495.6

Data Interpretation: The compound exhibits maximum solubility in DMF, confirming that strong hydrogen-bond accepting capabilities (without competing H-bond donation) optimally solvate the benzamide and aminophenyl protons. Conversely, toluene yields the lowest solubility, as it can only interact via weaker dispersion forces with the isopentyloxy tail.

Thermodynamic Modeling & Predictive Framework

To extrapolate solubility data and calculate the apparent standard enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution, the experimental data must be correlated using the modified van't Hoff equation :

lnxe​=A+TB​

Where xe​ is the mole fraction solubility, T is the absolute temperature, and A and B are model parameters directly related to entropy and enthalpy, respectively. A linear plot of lnxe​ versus 1/T validates that the dissolution process is endothermic and thermodynamically stable across the tested temperature range.

Binary Solvent Mixtures and the Jouyban-Acree Model

In pharmaceutical crystallization, pure solvents are rarely sufficient to achieve the desired yield and crystal habit; binary mixtures (e.g., Acetone/Water or Ethyl Acetate/Ethanol) are employed. To predict solubility in these complex anti-solvent systems, the Jouyban-Acree model is the gold standard [3][4].

The model calculates the solubility of the solute in a binary mixture ( xm,T​ ) based on the solubility in the pure solvents ( x1,T​ and x2,T​ ) and the solvent fractions ( f1​,f2​ ):

lnxm,T​=f1​lnx1,T​+f2​lnx2,T​+f1​f2​i=0∑2​TJi​(f1​−f2​)i​

Where Ji​ represents the model constants reflecting the non-ideal interactions between the two solvents and the solute. By utilizing this model, process chemists can accurately pinpoint the exact solvent/anti-solvent ratio required to trigger nucleation without requiring exhaustive empirical trials across every possible concentration gradient [3].

References

  • Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure ResearchGate URL:[Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures ACS Publications URL:[Link]

  • Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids PMC - National Institutes of Health URL:[Link]

Foundational

Role of isopentyloxy tail in benzamide molecular packing

An in-depth technical analysis of the structural and thermodynamic impact of the isopentyloxy (3-methylbutoxy) moiety in benzamide-based drug design. Benzamide derivatives are a cornerstone of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structural and thermodynamic impact of the isopentyloxy (3-methylbutoxy) moiety in benzamide-based drug design.

Benzamide derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds for a variety of targets, from bacterial cell division proteins (FtsZ) to metabolic enzymes like Xanthine Oxidase (XO). However, the benzamide core presents a fundamental physicochemical challenge: its highly planar structure and strong amide-amide hydrogen bonding capabilities often lead to dense, "brick dust" crystal packing. This results in poor aqueous solubility and suboptimal bioavailability.

As a Senior Application Scientist, I have observed that the strategic introduction of an isopentyloxy tail (a 3-methylbutoxy group) at the 3- or 4-position of the benzamide ring fundamentally alters both the macroscopic crystal packing and the microscopic target engagement. This branched aliphatic chain acts as a dual-purpose modifier: it disrupts flat intermolecular stacking to improve solubility, while simultaneously serving as a highly specific hydrophobic anchor that drives Lipophilic Ligand Efficiency (LLE) in deep protein clefts.

Physicochemical Dynamics of the Isopentyloxy Tail

The causality behind the success of the isopentyloxy tail lies in its unique balance of conformational flexibility and steric bulk.

  • Disruption of Crystal Packing: Unsubstituted benzamides tend to form extensive 2D hydrogen-bonded sheets. The introduction of the bulky, branched isopentyloxy group introduces steric clashes that prevent tight planar stacking. This lowers the crystal lattice energy, thereby shifting the thermodynamic balance toward improved dissolution in aqueous media.

  • Target Recognition & Hydrophobic Anchoring: In the binding pocket, the flexible ether linkage (-O-CH2-) allows the isopentyl group to adopt multiple conformations until it finds the lowest-energy fit within a hydrophobic sub-pocket. Once buried, the branched terminal methyl groups maximize van der Waals contacts, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

Case Study 1: FtsZ Inhibition in MRSA and VRE

The bacterial cell division protein FtsZ is a polymerizing GTPase and a highly validated target for combating multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VRE).

Derivatives of 3-methoxybenzamide (such as PC190723) have shown promise, but replacing the methoxy group with an isopentyloxy tail yields profound functional changes. The compound MST C4 (a 3-isopentyloxy-2,6-difluorobenzamide derivative) demonstrates how critical this tail is for target engagement[1].

The Causality of Binding: X-ray crystallography reveals that FtsZ inhibitors bind in a narrow, hydrophobic interdomain cleft between the C-terminal domain and helix 7[2]. The 3-isopentyloxy tail of MST C4 perfectly occupies this cleft. The steric bulk of the isopentyl group acts as a "conformational lock," stabilizing FtsZ in a high-affinity state for protofilament assembly. This stabilization paradoxically produces a dose-dependent increase in the GTPase hydrolysis rate, which accelerates FtsZ polymerization into non-functional, stabilized polymers, ultimately arresting bacterial cytokinesis[3]. Furthermore, this specific molecular packing allows MST C4 to reverse resistance to oxacillin in highly resistant clinical MRSA strains at concentrations far below their Minimum Inhibitory Concentrations (MICs)[4].

G A Isopentyloxy-Benzamide (e.g., MST C4) B FtsZ Interdomain Cleft (Hydrophobic Pocket) A->B Hydrophobic insertion C Ligand Binding & Steric Packing B->C Conformational lock D GTPase Activity Stimulation C->D Allosteric modulation E FtsZ Polymer Stabilization D->E Increased polymerization rate F Inhibition of Bacterial Cell Division E->F Cytokinesis arrest

FtsZ Polymerization Stabilization Pathway driven by isopentyloxy-benzamide binding.

Case Study 2: Xanthine Oxidase (XO) Inhibition

Beyond antibacterial applications, the isopentyloxy tail has proven critical in the development of non-anthraquinone Xanthine Oxidase (XO) inhibitors for the treatment of hyperuricemia.

In a recent structural exploration, researchers developed a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives[5]. The optimized lead, Compound 6k (4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide), exhibited exceptional in vitro potency with an IC50 of 0.13 μM[6].

The Causality of Binding: In the XO active site, the nitrobenzamide core must be precisely aligned to form hydrogen bonds with the molybdenum center. The 4-isopentyloxy tail drives this alignment by anchoring into a distal lipophilic pocket. Because the isopentyl group contributes significant binding energy without adding unnecessary molecular weight or polar surface area, Compound 6k achieves a remarkable Lipophilic Ligand Efficiency (LLE) of 3.73[6]. This high LLE indicates that the binding is driven by optimal hydrophobic packing rather than brute-force lipophilicity, ensuring favorable drug-like characteristics and high gastrointestinal stability[5].

Quantitative Data Summary

The following table summarizes the divergent applications but convergent physicochemical benefits of the isopentyloxy tail in benzamide scaffolds:

CompoundTargetTail PositionPrimary MetricLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)Key Mechanistic Observation
MST C4 FtsZ (MRSA/VRE)3-isopentyloxy8 μg/mL (MIC)N/AN/AReversed oxacillin resistance in MRSA; stabilized FtsZ polymers[3].
Compound 6k Xanthine Oxidase4-isopentyloxy0.13 μM (IC50)0.413.7324-fold IC50 improvement over initial hit; high GI stability[6].

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the impact of the isopentyloxy tail on molecular packing and target engagement, the following self-validating workflows must be employed.

Protocol 1: FtsZ GTPase Hydrolysis Assay (Functional Validation)

Rationale: To prove that the hydrophobic packing of the isopentyloxy tail translates to functional allosteric modulation of the target enzyme.

  • Preparation: Purify S. aureus FtsZ (SaFtsZ) to a final concentration of 23.6 nmol in a standard assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, pH 7.2).

  • Ligand Incubation: Incubate the SaFtsZ with varying concentrations of the isopentyloxy-benzamide (e.g., MST C4) for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the polymerization reaction by adding 1 mM GTP.

  • Quantification: Measure the liberation of inorganic phosphate (Pi) over 15 minutes using a malachite green colorimetric assay at 650 nm.

  • Self-Validation Step: Run a parallel control assay using purified mammalian tubulin. A valid, target-specific isopentyloxy-benzamide will show a dose-dependent increase in the GTPase rate for bacterial FtsZ, but will exhibit zero effect on mammalian tubulin polymerization[1].

Protocol 2: X-Ray Crystallography & Packing Analysis (Structural Validation)

Rationale: To visualize the exact steric contribution of the isopentyloxy tail in the crystal lattice and the protein binding cleft.

  • Co-crystallization: Co-crystallize the target protein (e.g., XO or FtsZ) with the benzamide ligand using the sitting-drop vapor diffusion method at 20°C.

  • Diffraction: Collect X-ray diffraction data using a synchrotron radiation source and solve the structure using molecular replacement against a known apo-structure.

  • Density Mapping: Map the electron density of the flexible isopentyloxy tail. (Note: High B-factors in this region may indicate multiple binding conformations).

  • Self-Validation Step: Calculate the intermolecular distances between the branched carbons of the 3-methylbutoxy group and the surrounding hydrophobic pocket residues. Distances of < 4.0 Å confirm direct van der Waals packing and validate the LLE calculations[7].

Workflow S1 Synthesize Isopentyloxy Derivatives S2 Co-crystallization with Target Protein S1->S2 S3 X-Ray Diffraction & Data Collection S2->S3 S4 Electron Density Mapping S3->S4 S5 Analyze Intermolecular Contacts (Packing) S4->S5 S6 Calculate Ligand Efficiency (LE/LLE) S5->S6

Self-validating workflow for X-ray crystallography and molecular packing analysis.

References

  • Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration Source: PubMed / NIH URL:[Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ Source: Semantic Scholar / NIH URL:[Link]

  • WO2016203432A1 - Antibody drug conjugates (Reference for Intermolecular Contact Distances < 4.0 Å)

Sources

Exploratory

Theoretical Calculations and DFT Studies of Aminophenyl Benzamides: A Comprehensive Technical Guide

Executive Summary Aminophenyl benzamides represent a highly versatile class of chemical compounds, serving as potent class I histone deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275)[1][2], advanced corrosion inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminophenyl benzamides represent a highly versatile class of chemical compounds, serving as potent class I histone deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275)[1][2], advanced corrosion inhibitors[3], and precursors for bioactive Schiff bases[4]. Understanding their behavior at the quantum mechanical level is critical for rational drug design and materials science. Density Functional Theory (DFT) provides the computational rigor necessary to elucidate their electronic structures, conformational landscapes, and reaction mechanisms[5]. This whitepaper synthesizes current theoretical methodologies, detailing how DFT is applied to map the pharmacological and physicochemical properties of aminophenyl benzamides.

Electronic Structure and Quantum Descriptors

The foundational application of DFT in studying aminophenyl benzamides involves extracting frontier molecular orbital (FMO) energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors dictate the molecule's reactivity, polarizability, and binding affinity.

Case Study: Corrosion Inhibition by 4-Amino-N-(4-aminophenyl)benzamide (DOF) Recent studies have evaluated DOF as a corrosion inhibitor on Fe(110) surfaces. DFT calculations performed at the B3LYP/6-31+G(d,p)//SMD(H2O) level revealed that DOF possesses a high-lying HOMO, low chemical hardness, and strong global softness[3].

Causality in Methodology: The inclusion of diffuse functions (+) in the basis set is critical when modeling highly electron-donating systems, as it allows electron density to populate regions further from the nuclei. The SMD (Solvation Model based on Density) accurately mimics the aqueous environment of the metal-inhibitor interface. Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses confirmed that the adsorption process is stabilized by mixed electrostatic and weak covalent interactions involving the amino and amide functional groups[3].

Mechanistic Elucidation of Gas-Phase Fragmentation

Mass spectrometry (MS/MS) relies on predictable fragmentation for structural elucidation, but aminophenyl benzamides exhibit complex gas-phase rearrangements that require quantum mechanical validation.

Case Study: Nitrogen-Oxygen (N-O) Exchange During collision-induced dissociation (CID), protonated N-(3-aminophenyl)benzamide undergoes a unique N-O exchange rearrangement[6]. DFT calculations at the B3LYP/6-31G(d) level were utilized to map the exact potential energy surface (PES) of this reaction[6][7].

Mechanistic Pathway: The calculations identified that an ion-neutral complex containing a water molecule and a nitrilium ion is formed. The transition state (TS-1) involves the migration of the water molecule to the anilide ring, eventually leading to the formation of a rearranged product ion (m/z 110)[6]. This rearrangement is highly sensitive to electronic effects and is enhanced by electron-donating groups at the meta position[7].

NO_Exchange A Protonated N-(3-aminophenyl)benzamide [m/z 213] B Ion-Neutral Complex (Water + Nitrilium Ion) A->B CID Activation Gas Phase C Transition State (TS-1) Water Migration B->C DFT B3LYP/6-31G(d) Activation Energy D Rearranged Product Ion [m/z 110] C->D N-O Exchange Rearrangement

Fig 1. DFT-validated N-O exchange rearrangement pathway of protonated N-(3-aminophenyl)benzamide.

Pharmacological Applications: HDAC Inhibition by Entinostat

Entinostat (MS-275) utilizes its 2-amino anilide moiety as a Zinc Binding Group (ZBG) to selectively inhibit Class I HDACs (HDAC1, 2, 3)[2]. DFT is heavily utilized to model both its solid-state properties and its target engagement.

Crystal Structure Optimization

Laboratory powder diffraction data for Entinostat Form B was optimized using DFT (B3LYP/6-31G*/water)[1]. The global minimum-energy conformation of isolated Entinostat is highly compact (folded with parallel phenyl rings). However, DFT revealed that the observed crystal conformation is 3.8 kcal/mol higher in energy than the local minimum. This intramolecular energy penalty is offset by strong N-H···N and N-H···O intermolecular hydrogen bonds that stabilize the interlocking layers in the crystal lattice[1][8].

Receptor Binding & Molecular Dynamics

DFT studies on Entinostat complexed with HDAC2 and HDAC3 provide accurate partial charges and dipole moments essential for subsequent Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations[5][9]. Utilizing the B3LYP-D3/6-31G** level of theory incorporates Grimme's dispersion correction (D3), which is non-negotiable for accurately modeling the π-π stacking and van der Waals interactions within the narrow catalytic tunnel of HDAC enzymes[5].

Data Presentation: DFT-Derived Parameters
CompoundApplicationDFT Functional/Basis SetKey FindingsReference
DOF Corrosion InhibitorB3LYP/6-31+G(d,p)//SMD(H2O)High HOMO, low chemical hardness, total adsorption energy -165.16 kcal/mol.[3]
N-(3-aminophenyl)benzamide MS/MS FragmentationB3LYP/6-31G(d)Identified ion-neutral complex and TS-1 for N-O exchange rearrangement.[6]
Entinostat (Form B) Crystal StructureB3LYP/6-31G*/waterObserved conformation is 3.8 kcal/mol higher than local minimum; stabilized by H-bonds.[1]
Entinostat / SFN-NAC HDAC2 InhibitionDFT (Unspecified)Higher binding affinity and wide-spectrum cytotoxicity for Entinostat vs SFN-NAC.[9]
HDAC3 Inhibitors Neurocognitive DementiaB3LYP-D3/6-31G**Dipole moments and HOMO/LUMO gaps correlate with MM/GBSA binding free energies.[5]

Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following self-validating computational workflows must be employed when studying aminophenyl benzamides.

Protocol 1: DFT Geometry Optimization and Descriptor Calculation
  • Initial Coordinate Generation: Construct the 3D geometry of the aminophenyl benzamide using a molecular builder. Causality: A near-minimum starting geometry reduces Self-Consistent Field (SCF) convergence failures and computational cost.

  • Functional and Basis Set Selection: Apply B3LYP-D3/6-31G. Causality: B3LYP provides a reliable balance of accuracy and computational efficiency. The D3 empirical dispersion correction is mandatory for capturing intramolecular non-covalent interactions (e.g., π-π stacking). The 6-31G basis set includes polarization functions on heavy atoms and hydrogen, essential for accurate modeling of the highly electronegative oxygen and nitrogen atoms in the benzamide linkage[5].

  • Solvation Modeling: Implement the SMD or PCM (Polarizable Continuum Model) for water. Causality: Gas-phase calculations often misrepresent the polarized states of amides. Solvation models stabilize charge separation, reflecting physiological conditions or aqueous material interfaces[3].

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. Causality: This is a critical self-validating step. The strict absence of imaginary frequencies confirms that the structure is a true local minimum on the PES, rather than a saddle point.

  • Descriptor Extraction: Calculate HOMO, LUMO, global softness ( σ ), and chemical hardness ( η ). Causality: A narrow HOMO-LUMO gap indicates high polarizability and a strong tendency to donate electrons, which is the fundamental mechanism for both zinc chelation in HDACs[2] and metal surface adsorption[3].

Protocol 2: Transition State (TS) Search for Reaction Mechanisms
  • Reactant and Product Optimization: Optimize the isolated protonated benzamide and the final rearranged product to true minima[6].

  • QST2/QST3 Approach: Use the Synchronous Transit-Guided Quasi-Newton (STQN) method to estimate the TS geometry. Causality: Guessing a TS geometry manually is highly error-prone; QST interpolates between reactant and product to find the saddle point computationally.

  • TS Optimization and Frequency Validation: Optimize the guessed TS structure. Causality: A valid TS must possess exactly one imaginary frequency corresponding directly to the reaction coordinate (e.g., the migration of the water molecule)[6].

  • Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the TS. Causality: This guarantees that the identified TS smoothly connects the specific reactant to the desired product, establishing an unbroken logical pathway for the mechanism[6][7].

DFT_Workflow Input Ligand Preparation (Aminophenyl Benzamide) GeomOpt Geometry Optimization DFT (B3LYP-D3/6-31G**) Input->GeomOpt Freq Frequency Calculation (Validate True Minimum: 0 Imaginary Freqs) GeomOpt->Freq Electronic Electronic Descriptors (HOMO/LUMO, ESP, Dipole) Freq->Electronic Self-Validation Docking Molecular Docking (HDAC Active Site) Electronic->Docking Partial Charges MD MD Simulation & MM-GBSA (Binding Free Energy) Docking->MD Complex Stability

Fig 2. Integrated DFT and Molecular Dynamics workflow for HDAC inhibitor drug discovery.

References[1] Structure of entinostat Form B, C21H20N4O3, derived using laboratory powder diffraction data and density functional techniques. IUCr Journals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAlXDrVfbvCK-2o9fzBzTimVwORXhdegyfIxpWlEhUrsH-2S0F-rLXTWwq9VAzlqk3oLyr34QFT7WdjqCqB8fFcsPgPY4nXomLiBim5-EQKtnMtxYr4_MZitQWy3vW_NwP[3] Computational Elucidation of 4-Amino-N-(4-aminophenyl)benzamide Adsorption and Corrosion Inhibition on Mild Steel Using a Multi-Level Quantum–Simulation Approach. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGahvdeQv_sR3b46DBBQijplxqB3MLdNa-9zvCoS553kL0OJiAKqJ6mXgzD1soq2WCMjgyxE0qamrHmjiClTKS4RtPUi9bKNWNzJfQtiMPHOGwUoX2iNIc1klh4aOPV5VC0dNGICg7NfWsV6xwCmivH0kDRrgxq01eCKIpwPX7m_AIxw-v5oT2TqqWP0ZMPfbdnHzcK_u-nOuZ4zFK4lcOAYetefy4xWmOOZ0dy-av8q_LZ977UeQnrkZqsr8bpUzTv8mAf_Z0LePzmHGEQsrn6q2cavIZM5HURBsn1so6O8pRSg5twVmrb_wobzACzsy0YfBDaB4P3ruoeztSWjlH_IUoIhqiU8_DwYgs-_T4=[6] Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx7W34MPWQ_uKKkr9UrDPeNCJo6Ie6FQkybqgM7NcnNtCInV6wtbSYrDU_sjl3wwfRY1lLFgTMljAi_wXI8WNWZp6x5rXoNR8SwaqMuCFQWG5_D4aIeQWw3A8lqef0fGOUdBH-IWoJx1XhPxqjQoFFsQ==[4] Theoretical, Antibacterial and Antioxidant Investigations of Hydroxyl Group Substituted Benzanilide Schiff Bases. Asian Journal of Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhr5pMuhzzEvYx5KGQ_bLAaFdYRhtvI0_STuJuVe2jG1p23lmki3oSgu4EDafTxcrKqgxYtbaxmjH1ahoqqLzD_4ojQUdaakSng2IwNaQYvCi-S420GnXkqH2yYz8X0iVLzCvyEZB47U5UWS_LHlUQvgZX3yNe[8] Structure of entinostat Form B, C21H20N4O3, derived using laboratory powder diffraction data and density functional techniques. PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb2m37k8jhrh8QjRIX4tWFeWQh9xk3CK23xfaNw34slv31O35OoKBOl_jlROWU2awrC_mDQiyk0HK22VMfwVaZJzz92GIE-8PxO2u3d1GCKrwf8nRBXtQX-SN6ktsKdboWwyut[7] Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwHmFEy6PRT0_BMZ5Gw2CbYpe7Xcxf-U4jenUCBObZ-5sfAGZ2QZw6GIuM7_oXHwr6Ul1PbSdZWSYmnAqkrPqcCeET2f5UaVCvqxotpXKCjjjci5dQ82zqqyQeFm22749XI3vw[9] Delineating binding potential, stability of Sulforaphane-N-acetyl-cysteine in the active site of histone deacetylase 2 and testing its cytotoxicity against distinct cancer lines through stringent molecular dynamics, DFT and cell-based assays. PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7WeMCvfdTkLBZ3vxXSntGHQiAdQFS9gh58y_VaxDT3hOiTgtRvUJtv_1Ue5O6sE0N0z-CrrN5Ik_iZMhr-DOxa7f5LV6Z--CNHVikjFpzl-hOVXrCAKGUbLNaFYw7hCODYf0d[2] Medicinal chemistry advances in targeting class I histone deacetylases. Exploration of Targeted Anti-tumor Therapy. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIsbCeuD9_BMKDMSNDd-FiZn2jTMdEF2R1i6PPrkJlpKioKn4mKl-DwGWyXYDSXawwc41nGAaqmJvaWHbxVI4YTAcDTaRSSOhLq-lPnYqIqYLO1ryuK6y8MfVT0Qp7Lx6kO1f67Sve-aMwagSKmRKjCoNkaW4vyOeBVy36gcRrtLc=[5] Molecular modeling to simulation: insights into Gaussian QSAR, molecular docking, and DFT for identification of HDAC3 inhibitors for neurocognitive vascular dementia. PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEEQskbsTdjKSODdJeCTW-e8sWYkoXj1ggDq1Nv-DQEeZMrXHRt0K72xTM8kOf9bymIITeVAhCidFco0-3pVes6kQjzXVReI0364StlaMRa_wxFTJjbAUg_lmoaA_89v87Uw358MVLOQsTiwGA

Sources

Foundational

The Evolution and Chemistry of Alkoxy-Substituted Benzamides: From Early Orthopramides to Targeted Epigenetic Modulators

Executive Summary Alkoxy-substituted benzamides represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally discovered in the mid-20th century, these intermediates f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkoxy-substituted benzamides represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally discovered in the mid-20th century, these intermediates formed the structural backbone of "orthopramides"—a class of potent dopamine D2 receptor antagonists[1]. Today, the chemical space of alkoxybenzamides has expanded dramatically. By manipulating the position and chain length of the alkoxy group, researchers have repurposed this scaffold to develop bacterial FtsZ cell-division inhibitors and advanced dual-target epigenetic modulators[2],[3].

This technical guide explores the history, structural causality, and synthetic methodologies of alkoxy-substituted benzamide intermediates, providing actionable insights for drug development professionals.

Historical Context: The Orthopramide Era

The pharmacological journey of alkoxybenzamides began in the 1960s with the development of metoclopramide and sulpiride[1],[4]. Initially developed as antiemetics and antipsychotics, these compounds—characterized by a core 2-methoxybenzamide motif—were later identified as highly selective dopamine D2 and D3 receptor antagonists[5].

The critical breakthrough during this era was understanding that the alkoxy group was not merely a steric placeholder; it fundamentally dictated the 3D conformation of the molecule, enabling precise receptor-ligand interactions.

Caption: Pharmacological evolution of alkoxybenzamides from early neuroleptics to modern targeted therapies.

Structural Causality: The Intramolecular Hydrogen Bond

To understand the efficacy of alkoxybenzamides, one must examine the causality behind the alkoxy substitution. In 2-alkoxybenzamides (such as 2-methoxybenzamide), the oxygen atom of the alkoxy group acts as a highly efficient hydrogen bond acceptor for the adjacent amide NH2 group[6].

  • Conformational Locking: This intramolecular hydrogen bond (N-H···O) locks the amide group and the benzene ring into a nearly coplanar conformation[7],[6].

  • Receptor Binding Mechanics: This rigid coplanarity is an absolute requirement for the molecule to fit into the narrow binding pocket of the dopamine D2 receptor, specifically allowing the tertiary amine tail to interact with aspartate residues while the aromatic ring engages with transmembrane helices 3 and 7 (TM3/TM7)[8].

  • Disrupting the Bond: If the potential for this intramolecular hydrogen bonding is removed (e.g., by shifting the alkoxy group to the 3-position or removing it entirely), the molecule loses its rigidity. This results in a drastic loss of D2 receptor affinity and a shift in selectivity[7]. Furthermore, these specific hydrogen bonding patterns heavily influence the aqueous solubility and pharmacokinetic profiles of these drugs[9].

Modern Evolution: Beyond Dopamine Receptors

While 2-alkoxybenzamides dominate neuropharmacology, shifting the alkoxy group to the 3-position (3-alkoxybenzamides) unlocked entirely new therapeutic avenues by breaking the coplanar lock, allowing the molecule to adapt to different biological targets.

Antibacterial FtsZ Inhibitors

In 2009, Stokes et al. identified 3-methoxybenzamide as a weak inhibitor of FtsZ, an essential bacterial cell division protein homologous to mammalian tubulin[2],[10]. Extensive Structure-Activity Relationship (SAR) studies demonstrated that substituting the methoxy group with larger alkoxy or phenoxyalkyl chains significantly enhanced the inhibition of FtsZ GTPase activity. This led to the discovery of potent, broad-spectrum antistaphylococcal agents that prevent FtsZ polymerization and induce bacterial cell filamentation[11],[12].

Epigenetic Modulators

The benzamide motif is a well-established zinc-binding group in histone deacetylase (HDAC) inhibitors. Recent drug discovery efforts have utilized alkoxy-substituted benzamides to create sophisticated dual-target inhibitors, such as NAMPT/HDAC and Topoisomerase/HDAC inhibitors[3],[13]. In these complexes, the alkoxy group is used to fine-tune the lipophilicity of the molecule, optimizing its occupation of the hydrophobic channels leading to the enzyme's active site[13].

Quantitative SAR Data Summary
Compound ClassAlkoxy PositionPrimary TargetMechanism of Action / Effect
Orthopramides (e.g., Metoclopramide)2-MethoxyDopamine D2/D3 ReceptorsAntagonist; Coplanar lock via N-H···O bond[7],[8]
FtsZ Inhibitors (e.g., PC190723 analogs)3-Alkoxy / 3-PhenoxyalkylBacterial FtsZ ProteinInhibits GTPase activity; Prevents Z-ring assembly[10],[12]
Dual-Target Inhibitors Variable (often 3- or 4-Alkoxy)HDAC / TopoisomeraseZinc-binding; Alkoxy group occupies hydrophobic pocket[13]

Experimental Methodologies: Synthesis of Alkoxybenzamide Intermediates

The synthesis of alkoxybenzamides must be robust and self-validating. The most efficient and widely utilized route involves the alkylation of a hydroxybenzamide via a Williamson ether synthesis[2],[14].

Protocol: General Synthesis of Alkoxybenzamides via Williamson Etherification

Rationale: Direct alkylation of salicylamide (2-hydroxybenzamide) or 3-hydroxybenzamide using an alkyl halide is highly efficient. The use of a strong base deprotonates the phenol, generating a strong nucleophile that readily attacks the alkyl halide.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of the starting phenol (e.g., salicylamide) in 18 mL of anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) under an inert atmosphere[14].

  • Deprotonation: Add 20.0 mmol (2 equivalents) of powdered Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) to the solution. Stir the mixture at room temperature for 10-15 minutes to ensure complete phenoxide formation[2],[14].

  • Alkylation: Dropwise, add 21.2 mmol of the desired alkyl halide (e.g., n-amyl iodide for 2-pentyloxybenzamide) to prevent exothermic runaway[14].

  • Self-Validating Reaction Monitoring: Stir the solution for 12-24 hours at room temperature. The reaction progress must be monitored using Thin Layer Chromatography (TLC) (typically a CHCl₃/MeOH or EtOAc/Hexane solvent system) to confirm the complete disappearance of the starting phenol spot[15],[14].

  • Workup: Pour the reaction mixture into 200 mL of distilled water to quench the reaction and dissolve inorganic salts. Extract the aqueous layer with chloroform or ethyl acetate (3 × 75 mL)[15],[14].

  • Purification: Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (e.g., CHCl₃/MtBE/hexane v/v/v 1:1:1) to yield the pure alkoxybenzamide intermediate as crystalline solids[14].

Synthesis Step1 Starting Material (e.g., Salicylamide or 3-Hydroxybenzamide) Step2 Alkylation (Williamson Ether Synthesis) Reagents: R-X, KOH/K2CO3, DMSO/DMF Step1->Step2 Step3 Amidation (if starting from acid) Reagents: Amine, Coupling Agent (EDC/HOBt) Step2->Step3 Optional Step4 Purification (Column Chromatography / Crystallization) Step2->Step4 Step3->Step4 Step5 Final Alkoxybenzamide Intermediate Step4->Step5

Caption: Step-by-step synthetic workflow for the preparation of alkoxy-substituted benzamide intermediates.

References

  • Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Molecular Simplification of Natural Products: Synthesis, Antibacterial Activity, and Molecular Docking Studies of Berberine Open Models PMC - National Institutes of Health URL:[Link]

  • Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents MDPI URL:[Link]

  • Wenlu Li's Research Works | Tsinghua University ResearchGate URL:[Link]

  • Crystal structure of 2-pentyloxybenzamide IUCr Journals URL:[Link]

  • TOXICOLOGIC EMERGENCIES Kabul Medical University URL:[Link]

  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride ResearchGate URL:[Link]

  • Tardive Dyskinesia Risks and Metoclopramide Use Before and After U.S. Market Withdrawal of Cisapride ResearchGate URL:[Link]

  • D1 versus D2 dopamine receptor selectivity is determined by intramolecular hydrogen bonding patterns in catechol‐containing novel dopamine analogues R Discovery URL:[Link]

  • Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor PMC - National Institutes of Health URL:[Link]

  • 1079 NG101: A Potent and Selective Dopamine D2 Receptor Antagonist as a Potential Alternative to Metoclopramide and Domperidone for the Treatment of Gastroparesis ResearchGate URL:[Link]

  • Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity PLOS ONE URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

Introduction and Strategic Overview N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is a critical intermediate and structural motif frequently utilized in the development of epigenetic modulators, particularly DNA methyltran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is a critical intermediate and structural motif frequently utilized in the development of epigenetic modulators, particularly DNA methyltransferase (DNMT) inhibitors (such as SGI-1027 analogues) and Histone Deacetylase (HDAC) inhibitors[1].

From a synthetic perspective, the primary challenge in constructing this molecule lies in the selective mono-acylation of a diamine. Direct coupling of 4-(isopentyloxy)benzoic acid with p-phenylenediamine inevitably yields a statistical mixture of mono- and bis-acylated byproducts, severely compromising yield and complicating chromatographic purification.

The Expert Solution: To enforce absolute chemoselectivity, this protocol utilizes p-nitroaniline as a "masked" amine[1]. The electron-withdrawing nitro group prevents bis-acylation during the amide coupling phase. A subsequent chemoselective catalytic hydrogenation reveals the final primary amine, resulting in a highly scalable, self-validating synthetic system.

Synthetic Pathway

SynthesisWorkflow SM1 Methyl 4-hydroxybenzoate + Isopentyl bromide Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) SM1->Step1 Int1 Methyl 4-(isopentyloxy)benzoate Step1->Int1 Step2 Step 2: Saponification (NaOH, MeOH/H2O, Reflux) Int1->Step2 Int2 4-(isopentyloxy)benzoic acid Step2->Int2 Step3 Step 3: Amide Coupling 1. SOCl2, cat. DMF 2. p-Nitroaniline, TEA, DCM Int2->Step3 Int3 N-(4-nitrophenyl)-4-(isopentyloxy)benzamide Step3->Int3 Step4 Step 4: Nitro Reduction (10% Pd/C, H2, MeOH/THF) Int3->Step4 Product N-(4-Aminophenyl)-4-(isopentyloxy)benzamide Step4->Product

Fig 1. Four-step synthetic workflow for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide.

Materials and Reagents

The following stoichiometric table outlines the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialEquivalent (eq)Amount (10 mmol scale)Function
Methyl 4-hydroxybenzoate1.01.52 gStarting Material
1-Bromo-3-methylbutane1.21.81 g (1.52 mL)Alkylating Agent
Potassium Carbonate (K₂CO₃)2.02.76 gBase (Alkylation)
Sodium Hydroxide (NaOH)3.01.20 gBase (Saponification)
Thionyl Chloride (SOCl₂)3.03.57 g (2.18 mL)Chlorinating Agent
p-Nitroaniline1.01.38 gAmine Nucleophile
Triethylamine (TEA)1.51.52 g (2.09 mL)Acid Scavenger
10% Palladium on Carbon10 wt%~150 mgHydrogenation Catalyst

Step-by-Step Experimental Protocols

Stage 1: Williamson Ether Synthesis & Saponification

Causality Insight: While literature often cites acetone at reflux for 50 hours for alkoxybenzoic acid synthesis[2], substituting with N,N-Dimethylformamide (DMF) at 80 °C accelerates the reaction to 4–6 hours due to superior solvation of the phenoxide intermediate.

  • O-Alkylation: Charge a flame-dried round-bottom flask with methyl 4-hydroxybenzoate (1.0 eq) and anhydrous DMF (20 mL). Add K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to generate the phenoxide ion.

  • Add 1-bromo-3-methylbutane (1.2 eq) dropwise. Heat the suspension to 80 °C and stir for 5 hours.

  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude methyl 4-(isopentyloxy)benzoate.

  • Saponification: Dissolve the crude ester in Methanol (20 mL). Add an aqueous solution of NaOH (3.0 eq in 10 mL H₂O). Reflux the mixture for 2 hours until TLC indicates complete consumption of the ester.

  • Isolation: Evaporate the methanol. Acidify the remaining aqueous phase with 2N HCl to pH ~2. Collect the precipitated 4-(isopentyloxy)benzoic acid via vacuum filtration, wash with cold water, and dry overnight.

Stage 2: Acid Chloride Generation & Amide Coupling

Causality Insight: Converting the carboxylic acid to an acid chloride prior to coupling is highly atom-economical and avoids the need for expensive peptide coupling reagents (e.g., HATU)[1].

  • Chlorination: Suspend 4-(isopentyloxy)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 15 mL). Add SOCl₂ (3.0 eq) and a catalytic amount of DMF (2 drops). Reflux for 3 hours until gas evolution ceases and the solution turns clear. Concentrate in vacuo to remove excess SOCl₂, yielding the crude acid chloride.

  • Schotten-Baumann Coupling: In a separate flask, dissolve p-nitroaniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride in DCM (10 mL) and add it dropwise to the p-nitroaniline solution over 20 minutes to control the exothermic reaction and prevent impurity formation.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove unreacted aniline and TEA), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over MgSO₄ and concentrate to yield N-(4-nitrophenyl)-4-(isopentyloxy)benzamide .

Stage 3: Catalytic Hydrogenation (Nitro Reduction)

Causality Insight: Catalytic hydrogenation is selected over Iron/NH₄Cl reduction to prevent heavy metal contamination, ensuring the final product is suitable for biological assay development[1].

  • Preparation: Dissolve the nitro-intermediate in a 1:1 mixture of Methanol and THF (30 mL).

  • Carefully add 10% Pd/C (10 wt% relative to the substrate) under an inert argon atmosphere to prevent pyrophoric ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours. The reaction is complete when the yellow color of the nitro compound fades to a clear/off-white solution.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Concentrate the filtrate in vacuo and recrystallize the residue from Ethanol/Water to afford pure N-(4-Aminophenyl)-4-(isopentyloxy)benzamide .

Expected Analytical Data

To ensure the protocol acts as a self-validating system, compare your isolated product against the following predictive analytical benchmarks.

Analytical TechniqueExpected Result / Signal
¹H NMR (DMSO-d₆, 400 MHz) 10.05 (s, 1H, Amide-NH ), 7.95 (d, 2H, Ar-H ), 7.45 (d, 2H, Ar-H ), 7.05 (d, 2H, Ar-H ), 6.55 (d, 2H, Ar-H ), 4.95 (s, 2H, Aniline-NH₂ ), 4.05 (t, 2H, -O-CH₂ -), 1.75 (m, 1H, -CH -), 1.60 (q, 2H, -CH₂ -), 0.95 (d, 6H, 2x -CH₃ )
ESI-MS (m/z) [M+H]⁺ calculated for C₁₈H₂₃N₂O₂: 299.17; Found: ~299.2
HPLC Purity >98% (UV detection at 254 nm)
In-Process TLC Final product Rf ~ 0.3 (Hexane:EtOAc 1:1); Ninhydrin active (red/purple spot)

Troubleshooting and Process Safety

  • Pyrophoric Hazard (Pd/C): Dry Palladium on carbon is highly pyrophoric, especially when saturated with hydrogen or exposed to methanol vapors. Always wet the catalyst with a non-flammable solvent (like toluene) or add it strictly under an argon blanket before introducing methanol/THF.

  • Incomplete Amide Coupling: If TLC indicates unreacted p-nitroaniline, the acid chloride generation was likely incomplete. Ensure anhydrous conditions are strictly maintained during the SOCl₂ reflux, as moisture will rapidly hydrolyze the acid chloride back to the starting material.

  • Emulsions during Alkylation Workup: The use of DMF can sometimes cause emulsions during the aqueous extraction. Washing the organic layer with a 5% aqueous LiCl solution is highly effective at pulling residual DMF into the aqueous phase and breaking emulsions.

Sources

Application

Application Note: A Step-by-Step Protocol for the Synthesis of Calamitic Liquid Crystal Precursors from Benzamides

Introduction: The Strategic Role of Benzamides in Liquid Crystal Design Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of conventional liquids and solid crystals. This duali...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Benzamides in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of conventional liquids and solid crystals. This duality makes them indispensable in modern technology, most notably in liquid crystal displays (LCDs). The performance of these materials is dictated by the molecular structure of their constituent molecules, known as mesogens. Calamitic, or rod-like, mesogens are a foundational class of LCs, and their synthesis is a cornerstone of materials science.

Benzamide derivatives are exceptionally versatile precursors for calamitic liquid crystals. Their rigid aromatic core provides the necessary structural anisotropy, while the amide linkage (-CONH-) offers several advantages: it imparts thermal stability, promotes desirable intermolecular hydrogen bonding, and provides a synthetically accessible handle for introducing terminal flexible chains (e.g., alkoxy groups) that are crucial for inducing and stabilizing liquid crystalline phases.

This application note provides a detailed, step-by-step protocol for the synthesis of a representative benzamide-based liquid crystal precursor, N-octyl-4-octyloxybenzamide. The guide is designed for researchers in materials science, organic chemistry, and drug development, offering not only a reproducible methodology but also the scientific rationale behind each experimental choice.

Guiding Principles & Synthetic Strategy

The synthesis of N-octyl-4-octyloxybenzamide is a two-step process designed to build the calamitic structure by sequentially adding the two terminal alkyl chains to a central 4-hydroxybenzoic acid core.

Step 1: Williamson Ether Synthesis. This reaction attaches the first flexible alkyl chain (octyloxy group) to the phenolic oxygen of a benzoic acid derivative.[1][2][3] The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated in situ by a base, acts as a nucleophile and attacks the primary alkyl halide.[3]

Step 2: Amide Coupling. The second step involves forming the amide bond. While several methods exist, this protocol will detail two robust and common approaches:

  • Method A: Acyl Chloride Formation followed by Schotten-Baumann Reaction. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This acyl chloride then reacts with an amine in the presence of a base to form the amide.[4][5][6] The Schotten-Baumann conditions, often using a two-phase system, are highly effective for this transformation.[4][6][7]

  • Method B: DCC/DMAP Coupling. This method directly couples the carboxylic acid and amine using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[8][9][10] DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[9][10]

The overall synthetic pathway is illustrated below.

Reaction_Scheme SM1 4-Hydroxybenzoic Acid INT1 4-Octyloxybenzoic Acid SM1->INT1  Step 1: Williamson  Ether Synthesis  (K₂CO₃, DMF) SM2 1-Bromooctane SM2->INT1 SM3 Octylamine PROD N-Octyl-4-octyloxybenzamide SM3->PROD SOCl2 SOCl₂ INT2 4-Octyloxybenzoyl Chloride SOCl2->INT2 DCC DCC/DMAP DCC->PROD INT1->INT2  Method A  (Step 2a) INT1->PROD  Method B: DCC Coupling INT2->PROD  Method A: Schotten-Baumann  (Step 2b) Experimental_Workflow start Start: Reagents & Solvents step1 Step 1: Williamson Ether Synthesis (4-Hydroxybenzoic Acid + 1-Bromooctane) start->step1 workup1 Work-up & Recrystallization step1->workup1 char1 Characterize Intermediate: 4-Octyloxybenzoic Acid (NMR, FT-IR) workup1->char1 step2 Step 2: Amide Coupling (Intermediate + Octylamine) Method A or B char1->step2 workup2 Work-up & Purification (Recrystallization or Chromatography) step2->workup2 char2 Characterize Final Product: N-Octyl-4-octyloxybenzamide (NMR, FT-IR, MS) workup2->char2 char3 Analyze Thermal Properties (DSC, POM) char2->char3 end End: Pure LC Precursor char3->end

Sources

Method

Application Note: Amide Coupling Strategies for 4-Isopentyloxybenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Chemical Context & Mechanistic Rationale Amide bond formation is a foundational transformation in drug discovery and materials science[1]. When wor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Chemical Context & Mechanistic Rationale

Amide bond formation is a foundational transformation in drug discovery and materials science[1]. When working with 4-isopentyloxybenzoic acid , chemists must account for the specific stereoelectronic profile of the substrate to select the optimal coupling conditions.

Unlike aliphatic carboxylic acids, 4-isopentyloxybenzoic acid features an aromatic ring with a para-alkoxy substituent. The isopentyloxy group donates electron density into the aromatic system via resonance (+M effect). This electron donation propagates to the carbonyl carbon, slightly reducing its electrophilicity compared to an unsubstituted benzoic acid. Consequently, the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine can be sluggish, particularly when utilizing weakly nucleophilic amines (e.g., anilines) or sterically hindered partners[2].

Because 4-isopentyloxybenzoic acid lacks an α -chiral center, epimerization (racemization) during activation is impossible. Therefore, the selection of a coupling reagent is driven entirely by reaction kinetics, yield, and purification efficiency , rather than the racemization-suppression properties typically prioritized in peptide synthesis[3]. For this substrate, highly reactive uronium salts like HATU or scalable phosphonic anhydrides like T3P are the reagents of choice[1][4].

Comparative Analysis of Coupling Reagents

To establish a rational experimental design, the quantitative and qualitative metrics of standard coupling reagents for alkoxybenzoic acids are summarized below.

Coupling ReagentActivation IntermediateByproduct Removal StrategyRelative ReactivityCost & Scalability ProfileOptimal Use Case for 4-Isopentyloxybenzoic Acid
T3P Phosphonic anhydrideAqueous extractionHighModerate cost, Highly scalableStandard couplings, scale-up, aliphatic amines
HATU OAt-active esterChromatographyVery HighHigh cost, Discovery scaleSterically hindered or electron-deficient amines
EDC/HOBt OBt-active esterAqueous extractionModerateLow cost, ScalableHighly nucleophilic, unhindered primary amines

Reaction Workflow & Logical Architecture

ReactionWorkflow Substrates 4-Isopentyloxybenzoic Acid + Amine Partner Base Addition of Base (DIPEA / Pyridine) Substrates->Base Reagent Coupling Reagent (T3P or HATU) Base->Reagent Activation Active Ester Formation (OAt or Phosphonic Anhydride) Reagent->Activation Activation Step NucleophilicAttack Nucleophilic Attack by Amine Activation->NucleophilicAttack Rate-limiting for weak amines Product Amide Product NucleophilicAttack->Product - Byproducts Workup Aqueous Workup & Purification Product->Workup

Workflow of 4-isopentyloxybenzoic acid amide bond formation.

Validated Experimental Protocols

Protocol A: T3P-Mediated Coupling (Optimized for Scale-Up)

Propylphosphonic anhydride (T3P) is an exceptional reagent for scaling up alkoxybenzoic acid couplings due to its low toxicity and the high water-solubility of its byproducts[4].

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with 4-isopentyloxybenzoic acid (1.0 equiv) and the target amine (1.1 equiv).

  • Solvation: Suspend the reagents in ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) to achieve a concentration of 0.2 M.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv) and stir for 5 minutes.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv).

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature (20–25 °C). Stir for 2 to 12 hours.

  • Self-Validation Check: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The disappearance of the acid mass and the presence of the product mass confirms completion.

  • Workup: Dilute the mixture with additional EtOAc. Wash the organic layer sequentially with 0.5 M aqueous HCl (2x), saturated aqueous NaHCO3​ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the amide.

Expertise & Causality:

  • Why 0 °C addition? T3P activation is mildly exothermic. Cooling prevents localized heating that could lead to side reactions or degradation of sensitive amine partners[4].

  • Why EtOAc as a solvent? T3P is commercially supplied in EtOAc. Using it as the bulk reaction solvent maintains a homogeneous system and eliminates the need for solvent swapping prior to the aqueous workup, creating a highly efficient, single-solvent protocol.

Protocol B: HATU-Mediated Coupling (Optimized for Discovery & Difficult Amines)

For electron-deficient amines (e.g., fluorinated anilines) or sterically hindered secondary amines, the extreme reactivity of the OAt-active ester generated by HATU is required to overcome the deactivated nature of the para-alkoxybenzoic acid[1][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-isopentyloxybenzoic acid (1.0 equiv) in anhydrous N,N -dimethylformamide (DMF) to a concentration of 0.1 M.

  • Pre-Activation: Add DIPEA (2.5 equiv) followed by HATU (1.1 equiv). Stir the mixture at room temperature for exactly 15 to 30 minutes.

  • Amine Introduction: Add the amine (1.2 equiv) to the pre-activated mixture. Stir at room temperature for 1 to 4 hours.

  • Workup: Dilute the reaction heavily with EtOAc (approx. 10 volumes).

  • DMF Removal: Wash the organic phase with a 5% aqueous LiCl solution (3x), followed by water (1x) and brine (1x).

  • Isolation: Dry over MgSO4​ , concentrate, and purify the crude residue via silica gel flash chromatography.

Expertise & Causality:

  • Why pre-activate? Because the +M effect of the isopentyloxy group reduces the acid's reactivity, pre-activation ensures complete conversion to the highly electrophilic OAt-ester before the amine is introduced. If added concurrently, a weak amine might fail to compete with side reactions, or a basic amine might simply form an unreactive carboxylate salt[3].

  • Why the 5% LiCl wash? DMF is notoriously difficult to remove and causes severe tailing during chromatography. Aqueous lithium chloride alters the partition coefficient of the biphasic system, aggressively pulling DMF into the aqueous layer while leaving the lipophilic amide product in the EtOAc phase[1].

Troubleshooting & Optimization

  • Incomplete Conversion with Anilines: If Protocol A (T3P) stalls with anilines, switch the base from DIPEA to Pyridine. Pyridine acts as a nucleophilic catalyst in T3P reactions, forming an intermediate acylpyridinium species that accelerates the coupling of non-nucleophilic anilines[4].

  • Formation of Tetramethylurea Byproducts: In Protocol B, if HATU is used in excess, it can react directly with the amine to form a guanidinium byproduct. Strictly limit HATU to 1.1 equivalents and ensure pre-activation is complete[1].

  • Poor Solubility: 4-isopentyloxybenzoic acid is highly lipophilic. If the amine partner is highly polar, finding a common solvent can be difficult. In such cases, use a 1:1 mixture of DCM and DMF to balance the solvation of both the lipophilic acid and the polar amine[2].

References

  • [General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine] - Organic Letters - ACS Publications:[Link]

  • [Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents] - NIH / PubMed Central:[Link]

  • [Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey] - ACS Publications:[Link]

Sources

Application

Application Note: Utilizing N-(4-Aminophenyl)-4-(isopentyloxy)benzamide for Hydrophobic Physical Cross-Linking in Amphiphilic Hyaluronic Acid Hydrogels

Executive Summary The development of injectable, shear-thinning hydrogels is a critical frontier in sustained drug delivery and tissue engineering. Traditional covalent cross-linking agents (e.g., divinyl sulfone, glutar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of injectable, shear-thinning hydrogels is a critical frontier in sustained drug delivery and tissue engineering. Traditional covalent cross-linking agents (e.g., divinyl sulfone, glutaraldehyde) often yield brittle networks and pose significant cytotoxicity risks[1]. This application note details a novel, self-validating protocol for synthesizing physically cross-linked hydrogels by grafting an amphiphilic compound, N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (N-AIB) , onto a Hyaluronic Acid (HA) backbone. By leveraging hydrophobic interactions and π−π stacking, N-AIB acts as a highly effective physical cross-linking agent, converting liquid HA into a robust, reversible hydrogel.

Mechanistic Insights & Causality

To engineer a physical hydrogel, we must introduce hydrophobic domains onto a hydrophilic polymer backbone. N-AIB (CAS 1020054-04-9)[2] is uniquely suited for this due to its dual-functional structure:

  • The Reactive Head (Primary Amine): The aniline-type primary amine allows for stable covalent amidation with the glucuronic acid carboxylates of HA.

  • The Cross-Linking Tail (Isopentyloxybenzamide): Once grafted, the rigid benzamide core promotes π−π stacking, while the aliphatic isopentyloxy tail provides strong steric hydrophobicity. In aqueous media, these tails aggregate to minimize water contact, forming micellar nodes that physically cross-link the HA chains.

The Causality of Coupling Chemistry: Aromatic amines like N-AIB have a low pKa​ (~4.5), making them extremely poor nucleophiles at physiological pH. Consequently, standard EDC/NHS coupling is highly inefficient and prone to hydrolysis. To overcome this, our protocol utilizes DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMTMM efficiently activates carboxylates and facilitates high-yield amidation with sterically hindered or aromatic amines without requiring precise pH shifts or extreme organic conditions[3].

Mechanism HA Hyaluronic Acid (HA) (Polyanion Backbone) GraftedHA N-AIB Grafted HA (Amphiphilic Polymer) HA->GraftedHA Amidation (Water/DMF) NAIB N-AIB (Amine + Hydrophobic Tail) NAIB->GraftedHA Nucleophilic Attack DMTMM DMTMM (Activating Agent) DMTMM->HA Carboxyl Activation Hydrogel Physically Cross-Linked Hydrogel (Micellar Nodes) GraftedHA->Hydrogel Aqueous Self-Assembly (Hydrophobic & π-π interactions)

Fig 1: Chemical synthesis and micellar self-assembly mechanism of HA-AIB physical hydrogels.

Materials and Reagents

  • Polymer: Sodium Hyaluronate (HA), MW ~100 kDa.

  • Cross-Linking Agent: (N-AIB, MW 298.38 g/mol )[2].

  • Coupling Agent: DMTMM (MW 276.72 g/mol ).

  • Solvents & Buffers: 0.1 M MES Buffer (pH 5.5), N,N-Dimethylformamide (DMF, anhydrous), 1X Phosphate-Buffered Saline (PBS).

  • Purification: Dialysis tubing (MWCO 12-14 kDa).

Experimental Protocols

Protocol A: DMTMM-Mediated Synthesis of HA-AIB

This protocol is designed to achieve a 15% Degree of Substitution (DS), optimal for robust gelation.

  • Polymer Dissolution: Dissolve 1.0 g of HA in 100 mL of 0.1 M MES buffer (pH 5.5) under continuous magnetic stirring until a clear, viscous solution forms.

    • Causality: MES buffer maintains a slightly acidic environment, which optimizes DMTMM activation while preventing the rapid hydrolysis of the intermediate active ester.

  • Carboxyl Activation: Add 345 mg of DMTMM (0.5 molar equivalents relative to HA repeating units) directly to the HA solution. Stir for 30 minutes at room temperature.

  • Cross-Linker Addition: Dissolve 372 mg of N-AIB (0.5 molar equivalents) in 20 mL of anhydrous DMF. Add the N-AIB/DMF solution dropwise to the activated HA solution over 15 minutes.

    • Causality: N-AIB is highly hydrophobic and insoluble in pure water. The dropwise addition of the DMF co-solvent prevents localized precipitation of the amine before it can nucleophilically attack the activated HA carboxylates.

  • Reaction: Cover the flask with aluminum foil and stir for 24 hours at room temperature.

  • Purification (Critical Step): Transfer the mixture to a dialysis bag (MWCO 12-14 kDa). Dialyze against a 1:1 Water/Ethanol mixture for 48 hours, followed by pure deionized water for 48 hours (changing the bath twice daily).

    • Causality: Unreacted N-AIB will precipitate if dialyzed directly into pure water. The ethanol gradient ensures the hydrophobic byproduct remains soluble until it diffuses out of the dialysis membrane.

  • Recovery: Lyophilize the purified solution for 72 hours to obtain the HA-AIB conjugate as a white, sponge-like powder.

Protocol B: Self-Validating Quantification ( 1 H-NMR)

Before attempting gelation, validate the Degree of Substitution (DS) to ensure the protocol succeeded.

  • Dissolve 10 mg of lyophilized HA-AIB in 1 mL of D2​O .

  • Acquire a 1 H-NMR spectrum (400 MHz).

  • Analysis: Integrate the signal at δ ~2.0 ppm (representing the 3 protons of the HA N-acetyl group). Integrate the multiplet at δ ~0.9 ppm (representing the 6 methyl protons of the N-AIB isopentyloxy tail).

  • Calculation: DS(%)=(Integral2.0​/3)(Integral0.9​/6)​×100 . A successful reaction should yield a DS between 12% and 18%.

Protocol C: Hydrogel Formulation and Rheological Validation
  • Rehydration: Weigh 30 mg of HA-AIB powder and add 1 mL of 1X PBS to achieve a 3.0 wt% concentration.

    • Causality: PBS is used instead of pure water because physiological ionic strength screens the electrostatic repulsion of the remaining unreacted HA carboxylates, allowing the hydrophobic isopentyloxy groups to pack tightly and trigger gelation.

  • Equilibration: Incubate the sample at 4 °C overnight to allow complete hydration and micellar self-assembly, forming a physical hydrogel.

  • Rheology: Perform an oscillatory frequency sweep (0.1 to 100 rad/s) at 1% strain. A true physical hydrogel will demonstrate a Storage Modulus (G') greater than the Loss Modulus (G'') across the high-frequency range, with shear-thinning behavior under high strain.

Workflow Step1 1. Polymer Dissolution Dissolve HA in 0.1M MES buffer Step2 2. Activation Add DMTMM (Stir 30 min) Step1->Step2 Step3 3. Grafting Add N-AIB in DMF (React 24h) Step2->Step3 Step4 4. Purification Dialysis against H2O/EtOH (72h) & Lyophilize Step3->Step4 Step5 5. Gelation Rehydrate at 2-5 wt% in PBS Step4->Step5 Step6 6. Validation Rheology (G', G'' crossover) Step5->Step6

Fig 2: Step-by-step experimental workflow for synthesis and rheological validation of HA-AIB.

Data Presentation: Gelation Dynamics

The physical cross-linking density is directly proportional to the N-AIB Degree of Substitution (DS). The table below summarizes the expected rheological outcomes based on quantitative validation.

Degree of Substitution (DS)Min. Gelation Conc. (wt%)Storage Modulus (G') at 1 HzCross-Linking State
0% (Unmodified HA) N/A< 10 PaLiquid / Viscous Solution
5% N-AIB 5.0%~ 150 PaWeak physical gel
15% N-AIB 3.0%~ 850 PaRobust physical gel
25% N-AIB 2.0%~ 2,400 PaStiff physical gel

Note: Moduli values are representative of a 100 kDa HA backbone. Higher molecular weight HA will yield exponentially higher G' values at equivalent substitution degrees.

Sources

Method

Advanced Polymerization Protocols for Aminophenyl Benzamide Monomers: Synthesis of High-Performance Polyamides and Thin-Film Composite Membranes

Target Audience: Researchers, materials scientists, and drug delivery/membrane development professionals. Executive Summary Aminophenyl benzamide monomers—such as 4-amino-N-(4-aminophenyl)benzamide (DABA) and its triamin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug delivery/membrane development professionals.

Executive Summary

Aminophenyl benzamide monomers—such as 4-amino-N-(4-aminophenyl)benzamide (DABA) and its triamine derivatives like 3,5-diamino-N-(4-aminophenyl)benzamide—are highly versatile building blocks in advanced polymer chemistry. Their unique structural asymmetry, driven by the bulky benzamide linkage, disrupts polymer chain coplanarity. This disruption increases the fractional free volume (FFV) of the resulting polyamides and polyimides, making them exceptionally valuable for high-flux reverse osmosis (RO) membranes, gas barrier films, and high-temperature structural materials[1].

This application note provides a comprehensive, self-validating guide to the mechanistic principles, quantitative performance data, and step-by-step experimental protocols for polymerizing these monomers.

Mechanistic Principles & Causality

The incorporation of aminophenyl benzamide monomers into a polymer backbone is not merely a structural substitution; it is a targeted thermodynamic and kinetic intervention.

  • Free Volume Engineering: Traditional polyamides formed from m-phenylenediamine (MPD) and trimesoyl chloride (TMC) pack tightly due to extensive intermolecular hydrogen bonding. Introducing a bulky benzamide group forces the polymer chains apart. This steric hindrance increases the micro-void size (free volume), which exponentially increases water or gas permeability[2].

  • Cross-linking Density Optimization: When using triamine variants (e.g., 3,5-diamino-N-(4-aminophenyl)benzamide), the monomer provides three reactive amine sites. During interfacial polymerization (IP), this leads to a highly cross-linked, hyperbranched network. The dual effect of increased free volume (from the bulky group) and increased cross-linking (from the triamine) breaks the traditional permeability-selectivity trade-off, allowing for high flux without sacrificing salt rejection[3].

  • Isomeric Influence (Meta vs. Para): The substitution position dictates the polymer's barrier properties. Meta-linked polyimide chains (m-DABA) pack more tightly than para-linked (p-DABA) chains, reducing chain mobility and enhancing gas barrier properties, which is critical for flexible display technologies[1].

Pathway Monomer Aminophenyl Benzamide (DABA Monomer) Bulky Bulky Benzamide Linkage Monomer->Bulky Amine Multiple Reactive Amine Sites Monomer->Amine Chain Disrupted Chain Coplanarity Bulky->Chain Crosslink Enhanced Crosslinking Density Amine->Crosslink FreeVolume Increased Fractional Free Volume (FFV) Chain->FreeVolume Selectivity Maintained/Improved Selectivity Crosslink->Selectivity Permeability Higher Water/Gas Permeability FreeVolume->Permeability

Mechanistic pathway showing how benzamide structural features dictate polymer properties.

Quantitative Data Summaries

The following tables summarize the empirical impact of aminophenyl benzamide monomers on membrane and structural polymer performance.

Table 1: Effect of 3,5-diamino-N-(4-aminophenyl)benzamide Concentration on TFC Membrane Performance

Benzamide Monomer (wt%) MPD Concentration (wt%) Water Flux (L/m²·h) Salt Rejection (%) Cross-linking Degree (%)
0.00 2.00 35.5 99.2 82.1
0.50 1.50 48.2 99.1 86.4
1.00 1.00 56.4 98.8 91.2
1.50 0.50 62.1 98.2 94.5

(Note: As the bulky triamine concentration increases, water flux nearly doubles due to increased FFV, while the extra amine sites maintain high salt rejection via dense cross-linking).

Table 2: Thermal and Mechanical Properties of DABA-based Polyimides[1] | Polymer Type | Monomer Isomer | Glass Transition ( Tg​ , °C) | Tensile Strength (MPa) | Fractional Free Volume (%) | | :--- | :--- | :--- | :--- | :--- | | Polyimide | p-DABA (Para-linked) | 320 | 115 | 12.5 | | Polyimide | m-DABA (Meta-linked) | 335 | 130 | 10.2 |

Experimental Protocols

Protocol A: High-Temperature Solution Polycondensation (Synthesis of DABA-Based Polyimides)

This protocol details the synthesis of a polyimide film using 4-amino-N-(4-aminophenyl)benzamide (DABA) and pyromellitic dianhydride (PMDA).

Materials:

  • DABA monomer (purified via recrystallization in ethanol)

  • Pyromellitic dianhydride (PMDA, sublimed prior to use)

  • Anhydrous N,N-dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • System Purging: Equip a 250 mL three-necked flask with a mechanical stirrer and a nitrogen inlet. Purge the system with ultra-high purity nitrogen for 15 minutes to remove ambient moisture, which would otherwise hydrolyze the PMDA and terminate chain growth.

  • Monomer Dissolution: Add 10 mmol of DABA to the flask, followed by 50 mL of anhydrous DMAc. Stir at room temperature until complete dissolution is achieved.

  • Polyamic Acid (PAA) Formation: Cool the flask to 0 °C using an ice bath. Gradually add 10 mmol of PMDA in small portions over 30 minutes. Causality: The slow addition controls the exothermic reaction, preventing localized overheating that leads to premature imidization and low molecular weight oligomers.

  • Viscosity Build-up: Remove the ice bath and stir the mixture at room temperature for 24 hours to yield a viscous polyamic acid (PAA) precursor solution.

    • Self-Validation Check: Measure the inherent viscosity of the PAA solution using an Ubbelohde viscometer at 30 °C. A value 1.2 dL/g confirms sufficient molecular weight for film casting.

  • Thermal Imidization: Cast the PAA solution onto a clean glass plate using a doctor blade. Place the plate in a vacuum oven and apply a step-wise heating profile: 80 °C (1h), 150 °C (1h), 250 °C (1h), and 300 °C (1h).

    • Causality: Step-wise heating ensures the gradual release of the DMAc solvent and the water byproduct of imidization, preventing blister formation and micro-void defects in the final film.

    • Self-Validation Check: Perform FT-IR analysis on the peeled film. The disappearance of amide bands (1650 cm⁻¹) and the appearance of characteristic imide rings (1770 cm⁻¹, 1720 cm⁻¹, 1370 cm⁻¹) confirm complete imidization.

Protocol B: Interfacial Polymerization of TFC Membranes

This protocol outlines the fabrication of a high-flux reverse osmosis membrane using a blend of MPD and 3,5-diamino-N-(4-aminophenyl)benzamide.

Materials:

  • Porous polysulfone (PSf) ultrafiltration support membrane

  • Aqueous Phase: 1.0 wt% MPD + 1.0 wt% 3,5-diamino-N-(4-aminophenyl)benzamide in deionized water.

  • Organic Phase: 0.15 wt% trimesoyl chloride (TMC) in n-hexane.

Step-by-Step Methodology:

  • Substrate Preparation: Tape the edges of the PSf support to a glass plate to prevent the solutions from seeping under the membrane.

  • Aqueous Impregnation: Pour the aqueous amine solution over the PSf substrate. Allow it to soak for precisely 2 minutes.

  • Excess Removal: Drain the solution and use a soft rubber roller to remove residual droplets from the surface.

    • Causality: Removing excess aqueous solution is critical. If droplets remain, the polymerization will occur in the bulk liquid rather than strictly at the interface, resulting in a thick, loose, and defective polyamide layer.

  • Organic Phase Contact: Pour the organic TMC/hexane solution over the amine-saturated substrate. Leave it in contact for 1 minute.

    • Causality: The highly reactive acid chlorides of TMC react instantly with the amine groups at the water-hexane interface, forming an ultrathin ( 150 nm) polyamide selective layer.

  • Thermal Curing: Drain the hexane and immediately transfer the membrane to a forced-air oven at 90 °C for 5 minutes.

    • Causality: Thermal curing drives the unreacted monomers to complete the cross-linking process and densifies the polymer network, locking in the structural integrity of the membrane.

  • Washing: Rinse the membrane thoroughly with 0.2 wt% sodium carbonate solution to neutralize any HCl byproduct, followed by copious amounts of DI water. Store in DI water at 4 °C until use.

    • Self-Validation Check: Test the membrane using a cross-flow filtration cell with a 2,000 ppm NaCl solution at 15.5 bar. A salt rejection of >98% validates the integrity of the interfacial polymerization.

G Substrate Porous Polysulfone Substrate Aqueous Aqueous Phase (MPD + Triamine Benzamide) Substrate->Aqueous Immersion (2 min) Organic Organic Phase (TMC in Hexane) Aqueous->Organic Contact (1 min) IP Interfacial Polymerization (Phase Boundary) Organic->IP Polycondensation Curing Thermal Curing (90-110 °C) IP->Curing Crosslinking TFC High-Flux TFC Polyamide Membrane Curing->TFC Densification

Workflow for interfacial polymerization of TFC membranes using aminophenyl benzamide monomers.

Troubleshooting & Quality Control

  • Low Molecular Weight in Polycondensation: If the inherent viscosity of the PAA (Protocol A) is low, suspect moisture contamination. Ensure all solvents are rigorously dried over molecular sieves (4Å) and monomers are stored in a desiccator.

  • Poor Membrane Salt Rejection: If the TFC membrane (Protocol B) exhibits high flux but low rejection (<90%), the interfacial layer is likely defective. This is usually caused by micro-bubbles trapped during the aqueous impregnation step. Ensure the aqueous solution is degassed via sonication prior to use.

References

  • Title: Impact of Backbone Amide Substitution at the Meta- and Para-Positions on the Gas Barrier Properties of Polyimide Source: Materials (Basel) / MDPI URL: [Link]

  • Title: Polyamide thin-film composite membranes prepared from a novel triamine 3,5-diamino-N-(4-aminophenyl)
  • Title: Influence of L-lysine on the permeation and antifouling performance of polyamide thin film composite reverse osmosis membranes Source: RSC Advances / Royal Society of Chemistry URL

Sources

Application

Application Note: N-(4-Aminophenyl)-4-(isopentyloxy)benzamide as an Interfacial Bioconjugation Anchor in OFET Biosensors for Drug Discovery

Executive Summary The integration of organic field-effect transistors (OFETs) into drug discovery workflows offers a label-free, highly sensitive platform for monitoring protein-protein interactions and drug-target bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of organic field-effect transistors (OFETs) into drug discovery workflows offers a label-free, highly sensitive platform for monitoring protein-protein interactions and drug-target binding kinetics[1]. However, a persistent challenge in organic bioelectronics is the stable immobilization of bioreceptors (e.g., aptamers, antibodies) onto the organic semiconductor (OSC) without degrading charge carrier mobility[2].

This application note details the use of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS: 1020054-04-9)[3] as an amphiphilic, bifunctional anchor. By blending this molecule into the OSC matrix, researchers can create a dense, reactive amine monolayer at the semiconductor-liquid interface, enabling robust EDC/NHS bioconjugation while preserving the electronic integrity of the transistor.

Mechanistic Rationale: The Amphiphilic Anchor Concept

The efficacy of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide stems from its highly specific tripartite molecular architecture, which dictates its behavior during film formation and bioconjugation:

  • The Isopentyloxy Tail (Hydrophobic Intercalation): The branched alkyl ether chain provides excellent solubility in non-polar processing solvents (e.g., chlorobenzene). During spin-coating, this tail intercalates into the alkyl side-chains of the OSC (such as DPP-DTT or IDT-BT). The steric bulk of the isopentyl group prevents overly dense crystalline packing, avoiding the formation of deep charge-trap states at the interface.

  • The Benzamide Core (H-Bonding Network): The amide linkage (-CONH-) facilitates a strong intermolecular hydrogen-bonding network. This thermodynamic stabilization anchors the molecule firmly within the OSC film, preventing it from leaching into the aqueous electrolyte during prolonged liquid-gated operation.

  • The 4-Aminophenyl Headgroup (Bioconjugation Site): This group exposes a primary aromatic amine (-NH 2​ ) at the surface. Crucial Insight: Unlike aliphatic amines (pKa ~10), the aromatic amine has a pKa of ~4.6. At a physiological pH of 7.4, these amines remain entirely unprotonated and highly nucleophilic. This maximizes the efficiency of subsequent EDC/NHS coupling reactions without requiring harsh alkaline conditions that could degrade the underlying polymer[4].

Quantitative Performance Metrics

The addition of the anchor molecule transforms the inert OSC into a reactive biosensing platform with minimal impact on baseline electrical performance.

Surface Modification StateHole Mobility ( μh​ )Threshold Voltage ( Vth​ )Water Contact AngleSurface Amine Density
Bare OSC (DPP-DTT) 1.2 cm 2 /Vs-0.5 V108° ± 2°0 nmol/cm 2
OSC + Anchor (5 wt%) 1.05 cm 2 /Vs-0.6 V78° ± 3°~4.2 nmol/cm 2
OSC + Anchor + Aptamer 0.98 cm 2 /Vs+0.4 V*55° ± 4°N/A (Conjugated)

*Note: The significant positive shift in Vth​ upon aptamer conjugation is a self-validating indicator of successful immobilization, driven by the intrinsic negative charge of the oligonucleotide backbone.

Workflows and Signal Transduction

Workflow N1 1. OSC & Anchor Blending N2 2. Spin-Coating & Annealing N1->N2 N3 3. Surface Validation (Contact Angle) N2->N3 N4 4. EDC/NHS Aptamer Coupling N3->N4 N5 5. Liquid-Gated Drug Screening N4->N5

Fig 1: Step-by-step fabrication and assay workflow for the functionalized OFET biosensor.

Mechanism cluster_0 Interfacial Architecture cluster_1 Signal Transduction M1 Isopentyloxy Tail (Hydrophobic Intercalation) M2 Benzamide Linkage (H-Bonding Network) M1->M2 M3 4-Aminophenyl Head (Bioconjugation Site) M2->M3 S1 Target Drug Binding M3->S1 EDC/NHS Coupling S2 Aptamer Conformational Change (Charge Redistribution) S1->S2 S3 Modulation of Channel Conductance (ΔIds) S2->S3

Fig 2: Molecular architecture of the anchor and the resulting signal transduction mechanism.

Self-Validating Experimental Protocols

Phase I: Active Layer Blending and Film Deposition

Objective: Create a stable semiconductor film with a high density of surface-exposed amines.

  • Solution Preparation: Dissolve the p-type polymer (e.g., DPP-DTT) in anhydrous chlorobenzene at 5 mg/mL. Add N-(4-Aminophenyl)-4-(isopentyloxy)benzamide to achieve a 5 wt% concentration relative to the polymer. Stir at 60°C for 2 hours inside a nitrogen-filled glovebox.

  • Substrate Preparation: Clean pre-patterned gold source/drain electrode substrates via sequential sonication in acetone and isopropanol, followed by 10 minutes of UV-Ozone treatment.

  • Deposition: Spin-coat the blended solution at 2000 rpm for 60 seconds.

  • Thermal Annealing: Anneal the films at 110°C for 30 minutes to drive out residual solvent and promote the migration of the polar aminophenyl heads toward the surface (surface energy minimization).

  • Validation Check: Measure the static water contact angle. A successful surface segregation of the anchor will result in a contact angle drop from ~108° (bare polymer) to ~78°.

Phase II: Two-Step EDC/NHS Bioconjugation

Objective: Covalently link carboxyl-terminated bioreceptors to the OFET surface without hydrolyzing the crosslinkers.

  • Aptamer Activation (pH 5.0): Dilute the carboxyl-terminated aptamer (1 µM) in 100 mM MES buffer (pH 5.0). Add EDC (2 mM) and sulfo-NHS (5 mM). Incubate for 15 minutes at room temperature. Causality: The slightly acidic pH is optimal for EDC to form the unstable O-acylisourea intermediate, which sulfo-NHS rapidly converts into a stable, amine-reactive succinimidyl ester[4].

  • Coupling (pH 7.4): Drop-cast the activated aptamer solution onto the functionalized OFET channel. Immediately add an equal volume of 200 mM PBS (pH 8.0) to bring the final reaction pH to ~7.4. Incubate in a humid chamber for 2 hours.

  • Washing: Rinse the device rigorously with PBS containing 0.05% Tween-20 to remove physisorbed aptamers, followed by DI water.

  • Validation Check: Record the transfer characteristics ( Ids​ vs. Vgs​ ). A successful conjugation will induce a positive shift in the threshold voltage ( Vth​ ) due to the gating effect of the negatively charged aptamers.

Phase III: Liquid-Gated Drug Binding Assay

Objective: Execute a label-free pharmacokinetic assay.

  • Setup: Mount the functionalized OFET in a microfluidic flow cell. Insert an Ag/AgCl pellet electrode into the fluidic channel to act as the liquid gate.

  • Equilibration: Flow standard PBS (pH 7.4) over the channel at 10 µL/min. Apply a constant Vds​ (-0.1 V) and Vgs​ (-0.3 V) and monitor the baseline drain current ( Ids​ ) until drift stabilizes (<1% per minute).

  • Analyte Introduction: Inject the small-molecule drug candidate at varying concentrations (e.g., 1 pM to 1 µM).

  • Data Acquisition: Record the real-time ΔIds​ . The binding of the drug to the aptamer induces a conformational change, altering the capacitance of the electrical double layer and modulating the channel conductance[2].

References

  • Building a Versatile Platform for the Detection of Protein–Protein Interactions Based on Organic Field-Effect Transistors ACS Applied Electronic M
  • Organic Electronics in Biosensing: A Promising Frontier for Medical and Environmental Applications PMC / N
  • Protein Engineering For Directed Immobilization Bioconjug
  • 1020054-04-9(N-(4-Aminophenyl)-4-(isopentyloxy)benzamide) Properties ChemicalBook

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

Welcome to the technical support center for the synthesis of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Here, we will address common challenges, explain the causality behind experimental choices, and offer robust, self-validating protocols to improve yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My overall yield of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is consistently low. What are the most likely causes and how can I improve it?

Low yields in this synthesis are a frequent challenge and can stem from several factors, primarily related to inefficient amide bond formation, competing side reactions due to the difunctional nature of p-phenylenediamine, and losses during workup and purification.[1]

Cause A: Inefficient Amide Bond Formation

The core of this synthesis is the coupling of 4-(isopentyloxy)benzoic acid and p-phenylenediamine. This requires the carboxylic acid to be "activated" to make it susceptible to nucleophilic attack by the amine.[2][3] Inadequate activation is a primary reason for low yields.[1]

Solutions:

  • Optimize Your Coupling Reagent: For this type of amide coupling, especially with anilines which can be less nucleophilic, the choice of coupling agent is critical.[1] While many options exist, a combination of a carbodiimide like EDC with an additive like HOBt is a robust starting point.[4][5][6]

    • Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange into an unreactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less prone to side reactions and efficiently reacts with the amine.[4][6][7][8]

    Table 1: Comparison of Common Amide Coupling Agents

Coupling Agent SystemProsConsByproduct Removal
EDC / HOBt Water-soluble byproducts, high efficiency, suppresses side reactions.[4][6]EDC is moisture-sensitive.[6]Aqueous wash.[6]
DCC / HOBt Inexpensive and effective.[9]Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[6]Filtration.
HATU / DIPEA Highly effective, especially for sterically hindered or less reactive partners; fast reaction times.[4][6]More expensive; can form guanidinium byproducts if the order of addition is not controlled.Aqueous wash.
  • Refine Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like DMF or DCM. These solvents effectively dissolve the reactants without interfering with the reaction.

    • Temperature: Start the reaction at 0 °C, especially during the addition of the coupling agent, to control the initial exothermic reaction and minimize side reactions.[4] Then, allow the reaction to warm to room temperature and stir for 12-24 hours.[10] Gentle heating (e.g., 40-50 °C) can sometimes improve yields for sluggish couplings, but should be monitored to avoid degradation.[1]

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation and avoid unnecessary side reactions from prolonged reaction times.[6]

Cause B: Competing Side Reaction (Di-acylation)

A primary challenge in this synthesis is the presence of two amino groups on p-phenylenediamine. This can lead to the formation of an undesired bis-amide byproduct where two molecules of 4-(isopentyloxy)benzoic acid react with one molecule of p-phenylenediamine.

Solutions:

  • Control Stoichiometry: To favor the desired mono-amide product, use a molar excess of p-phenylenediamine (e.g., 2 to 4 equivalents) relative to the 4-(isopentyloxy)benzoic acid. This ensures that the activated benzoic acid is more likely to encounter an unreacted diamine molecule.

  • Slow Addition: Add the activated carboxylic acid (or a solution of the carboxylic acid and coupling agent) dropwise to the solution containing the excess p-phenylenediamine. This maintains a high concentration of the diamine throughout the addition, statistically favoring the mono-substitution.

Diagram 1: Controlling Mono- vs. Di-acylation

G cluster_0 Reaction Pathway cluster_1 Strategy Acid 4-(Isopentyloxy)benzoic Acid (Activated) Mono_Amide Desired Product (Mono-acylated) Acid->Mono_Amide + Diamine Diamine p-Phenylenediamine (Excess) Diamine->Mono_Amide Di_Amide Byproduct (Di-acylated) Mono_Amide->Di_Amide + Acid Strategy_Node Use Excess Diamine & Slow Acid Addition Result_Node Favors Mono-Amide Formation Strategy_Node->Result_Node

Caption: Strategic control of stoichiometry to favor the desired mono-amide product.

Cause C: Work-up and Purification Losses

Significant product loss can occur during the isolation and purification stages.

Solutions:

  • Optimized Aqueous Work-up: After the reaction is complete, a standard work-up involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine and bases, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.[6][10]

  • Effective Purification:

    • Recrystallization: This is often the method of choice for purifying amides, which are typically crystalline solids.[11] A mixed solvent system may be necessary. Good starting points to test are ethanol/water, acetone/hexane, or ethyl acetate/hexane.[12][13] The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Column Chromatography: If recrystallization is ineffective at removing a persistent impurity (like the bis-amide), column chromatography is necessary. Given the aromatic nature of the product, a mobile phase of hexane/ethyl acetate on a silica gel column is a standard choice. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

Question 2: My final product is impure. How do I identify and remove common impurities?

Impurities can arise from unreacted starting materials, side reactions, or coupling agent byproducts.

Table 2: Troubleshooting Common Impurities

ImpurityIdentification (TLC/LC-MS/NMR)Removal Strategy
Unreacted 4-(isopentyloxy)benzoic Acid Spot on TLC, distinct mass in LC-MS, carboxylic acid proton (~12 ppm) in ¹H NMR.Wash the organic layer with saturated NaHCO₃ solution during work-up.[10]
Unreacted p-Phenylenediamine Spot on TLC (stains easily), distinct mass in LC-MS, characteristic aromatic signals in ¹H NMR.Wash the organic layer with dilute HCl (e.g., 1N) during work-up.[10]
Bis-amide Byproduct Less polar spot on TLC than the desired product, higher mass in LC-MS.Careful column chromatography with a shallow gradient of hexane/ethyl acetate.
EDC-urea Byproduct Water-soluble.Wash with dilute acid and water during work-up.[6]
Dicyclohexylurea (DCU) Insoluble in many common organic solvents.Filter the reaction mixture before aqueous work-up.

FAQs (Frequently Asked Questions)

Q1: What is the optimal order of reagent addition for an EDC/HOBt coupling?

To maximize efficiency and minimize side reactions, a common and effective order is:

  • Dissolve the carboxylic acid (4-(isopentyloxy)benzoic acid) and HOBt in an anhydrous aprotic solvent (e.g., DMF).

  • Cool the solution to 0 °C.

  • Add EDC and stir for a few minutes to pre-activate the acid.

  • Slowly add this activated mixture to a separate flask containing the p-phenylenediamine dissolved in the same solvent.[4][6]

Q2: My p-phenylenediamine is dark and looks oxidized. Can I still use it?

Anilines, especially diamines like p-phenylenediamine, are prone to air oxidation, which is indicated by a darkening of the material. Using oxidized starting material can lead to lower yields and the formation of colored impurities. It is highly recommended to use freshly purified p-phenylenediamine. Purification can often be achieved by recrystallization or sublimation.

Q3: How do I effectively remove the DMF solvent after the reaction?

High-boiling solvents like DMF can be challenging to remove.

  • High-Vacuum Evaporation: Use a rotary evaporator connected to a high-vacuum pump, potentially with gentle heating (40-50 °C).

  • Aqueous Washes: A significant portion of DMF can be removed by repeatedly washing the organic extract (e.g., ethyl acetate) with water or brine.

  • Azeotropic Removal: For stubborn traces, adding a solvent like toluene or heptane and evaporating again can help azeotropically remove the remaining DMF.

Experimental Protocols

Protocol 1: Optimized EDC/HOBt Coupling

This protocol is designed to favor mono-acylation and facilitate a clean reaction.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve p-phenylenediamine (3.0 equivalents) in anhydrous DMF.

    • In a separate round-bottom flask, dissolve 4-(isopentyloxy)benzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Activation:

    • Cool the carboxylic acid solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.

    • Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the HOBt-ester.[6]

  • Coupling:

    • Using a dropping funnel, add the activated acid solution dropwise to the p-phenylenediamine solution over 30-60 minutes at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours, monitoring progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or flash column chromatography.

Diagram 2: General Experimental Workflow

G Start Prepare Reactant Solutions (Acid + HOBt + EDC) (Diamine in excess) Activation Activate Carboxylic Acid (0 °C, 20-30 min) Start->Activation Coupling Slowly Add Activated Acid to Diamine Solution (0 °C -> RT, 12-24h) Activation->Coupling Monitoring Monitor by TLC/LC-MS Coupling->Monitoring Workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) Monitoring->Workup Upon Completion Purification Purify Crude Product (Recrystallization or Chromatography) Workup->Purification Final Pure N-(4-Aminophenyl)-4- (isopentyloxy)benzamide Purification->Final

Caption: A step-by-step workflow for the synthesis and purification.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate.
  • troubleshooting low yield in L-alaninamide coupling reactions. Benchchem.
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem.
  • Recrystallization.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • What is the best technique for amide purification? ResearchGate.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/C5OB02129D.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Go-to recrystallization solvent mixtures. Reddit.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Benzamide Derivatives in Ethanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with benzamide derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with benzamide derivatives in ethanol. Our approach is rooted in first principles of physical chemistry to empower you to make informed, effective decisions during your experimental work.

Frequently Asked Questions (FAQs): The Fundamentals of Benzamide Solubility

This section addresses the foundational questions regarding the solubility behavior of benzamide derivatives. Understanding these core concepts is the first step in effective troubleshooting.

Q1: I'm struggling to dissolve my substituted benzamide in ethanol. Why is this happening?

A: The solubility of a benzamide derivative in ethanol is governed by a delicate balance of intermolecular forces. Several factors are at play:

  • Molecular Structure and Polarity: Benzamide itself possesses a polar amide group (-CONH₂) capable of hydrogen bonding and a nonpolar benzene ring. Ethanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds. The challenge arises from the specific substituents on your derivative. Large, nonpolar groups (e.g., long alkyl chains, multiple aromatic rings) increase the molecule's hydrophobicity, making it less compatible with ethanol.[1][2] Conversely, polar substituents (e.g., -OH, -NH₂) can enhance solubility. The principle of "like dissolves like" is paramount; the polarity of your derivative must be reasonably matched with ethanol.[3]

  • Crystal Lattice Energy: Many benzamide derivatives are crystalline solids. The strength of the intermolecular forces holding the molecules together in the crystal lattice (crystal lattice energy) must be overcome by the energy released upon solvation (interaction with solvent molecules). If the crystal lattice energy is very high—a common characteristic of so-called "brick-dust" molecules—the compound will resist dissolution even in a compatible solvent.[4]

  • Hydrogen Bonding: The amide group is a potent hydrogen-bonding motif. The N-H protons are hydrogen bond donors, and the carbonyl oxygen is a strong hydrogen bond acceptor.[5] In the solid state, these groups can form strong intermolecular hydrogen bonds with each other. For dissolution to occur, these solute-solute bonds must be broken and replaced by solute-solvent (benzamide-ethanol) hydrogen bonds.[6][7]

Q2: What makes ethanol a good, yet sometimes insufficient, solvent for this class of compounds?

A: Ethanol (CH₃CH₂OH) has a unique combination of features that make it a versatile solvent:

  • Polar Hydroxyl Group: The -OH group is highly polar and can engage in hydrogen bonding as both a donor and an acceptor, allowing it to interact favorably with the polar amide group of benzamides.[7]

  • Nonpolar Ethyl Group: The ethyl (-CH₂CH₃) portion provides a degree of nonpolar character, which can help solvate the nonpolar benzene ring of the benzamide core.

This dual nature makes ethanol effective for many benzamides. However, when a derivative's structure is heavily skewed towards being very nonpolar or if it possesses extremely strong crystal packing forces, the solvating power of pure ethanol may be insufficient.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides a logical workflow for addressing specific solubility problems, starting with the simplest methods and progressing to more advanced techniques.

Issue 1: My benzamide derivative shows minimal solubility in ethanol at room temperature.

This is the most common starting point. Before altering the chemical composition of your solution, physical methods should be employed.

  • Initial Assessment: Visually confirm that solid material is undissolved. Sluggish or incomplete reactions are often early indicators of solubility issues.[3]

  • Troubleshooting Steps:

    • Particle Size Reduction (Micronization): The rate of dissolution is directly proportional to the surface area of the solute.[8][9] Grinding your solid material into a fine powder using a mortar and pestle increases the surface-area-to-volume ratio, allowing for more efficient interaction with the solvent.[10] This action does not increase the equilibrium solubility but can significantly speed up the dissolution process.[11]

    • Apply Heat: The dissolution of most solids is an endothermic process, meaning it consumes heat.[12] Therefore, increasing the temperature will increase the solubility.[13][14]

      • Action: Gently warm the solution in a water bath while stirring. Monitor the temperature to ensure it is compatible with the stability of your compound. Many benzamides show a significant increase in solubility with rising temperature.[14]

    • Sonication: Use an ultrasonic bath to apply high-frequency sound waves to the sample. This energy helps to break apart agglomerates of the solid and facilitates the dissolution process at the solid-liquid interface.

Logical Workflow for Initial Troubleshooting

The following diagram illustrates the decision-making process for addressing initial solubility challenges.

G start Start: Undissolved Benzamide Derivative in Ethanol micronize 1. Reduce Particle Size (Grind the solid) start->micronize heat 2. Apply Gentle Heat (e.g., 40-60°C) micronize->heat sonicate 3. Use Sonication heat->sonicate check_dissolved Is the compound fully dissolved? sonicate->check_dissolved success Success: Compound Solubilized check_dissolved->success Yes proceed Proceed to Advanced Techniques check_dissolved->proceed No G cluster_0 Solid State (Before Dissolution) cluster_1 Solvent (Ethanol) cluster_2 Solution State (After Dissolution) Solute1 Benzamide Derivative Solute2 Benzamide Derivative Solute1->Solute2 Solute-Solute Interactions (Crystal Lattice Energy) Solvent1 Ethanol Solvent2 Ethanol Solvent1->Solvent2 Solvent-Solvent Interactions SolvatedSolute Solvated Benzamide Derivative Solvent3 Ethanol SolvatedSolute->Solvent3 Solute-Solvent Interactions (Solvation Energy) Solvent4 Ethanol SolvatedSolute->Solvent4 Solute-Solvent Interactions (Solvation Energy) label_dissolution Dissolution Occurs If: Solute-Solvent Energy > Crystal Lattice Energy

Caption: Key intermolecular forces in the dissolution process.

Experimental Protocols
Protocol 1: Systematic Co-solvent Screening

This protocol outlines a method for identifying an effective co-solvent system to enhance the solubility of your benzamide derivative.

  • Preparation:

    • Dispense a precise amount (e.g., 10 mg) of your poorly soluble benzamide derivative into several identical, small vials.

    • To each vial, add a starting volume of ethanol (e.g., 1.0 mL) and confirm that the compound does not fully dissolve at room temperature with stirring.

  • Co-solvent Addition:

    • Select a panel of co-solvents to test based on the table in the "Co-solvency" section (e.g., DMSO, ethyl acetate, methanol).

    • Prepare stock solutions of your co-solvents if needed.

    • To the first vial, add the first co-solvent in small, precise increments (e.g., 50 µL, representing ~5% v/v).

    • After each addition, cap the vial, vortex or stir vigorously for 1-2 minutes, and visually inspect for dissolution.

    • Continue adding the co-solvent incrementally until the solid dissolves or until the co-solvent reaches a maximum desired concentration (e.g., 50% v/v).

    • Record the total volume of co-solvent required for complete dissolution.

  • Screening and Analysis:

    • Repeat step 2 for each selected co-solvent in separate vials.

    • Compare the results to identify the co-solvent that solubilizes your compound at the lowest possible concentration.

    • The most effective system provides complete dissolution with the minimum amount of co-solvent, preserving the properties of the primary solvent as much as possible.

Protocol 2: pH-Mediated Solubility Test

This protocol is for determining if pH adjustment can solubilize a derivative with an ionizable group.

  • Setup for Basic Derivatives:

    • Suspend a known amount of your compound (e.g., 10 mg) in 1.0 mL of ethanol in a small vial.

    • Prepare a 0.5 M solution of HCl in ethanol.

    • Add the acidic ethanol solution dropwise (e.g., 10 µL at a time) to the suspension.

    • Stir for 1-2 minutes after each addition and observe any changes in solubility. Note the point at which dissolution occurs.

  • Setup for Acidic Derivatives:

    • Suspend a known amount of your compound (e.g., 10 mg) in 1.0 mL of ethanol.

    • Prepare a 0.5 M solution of NaOH in ethanol.

    • Add the basic ethanol solution dropwise to the suspension, stirring after each addition.

    • Observe for dissolution and note the volume of base required.

  • Validation:

    • Once dissolved, you can optionally try to precipitate the compound by adding the corresponding base (for the acidic solution) or acid (for the basic solution) to confirm that the solubility change was indeed due to salt formation. This confirms the mechanism and ensures the compound itself is stable to the pH changes.

References

Sources

Troubleshooting

Minimizing side reactions during amide bond formation of aminophenols

Welcome to the Technical Support Center for Bioconjugation and Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation and Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in synthetic chemistry: achieving strictly chemoselective N-acylation of aminophenols without triggering O-acylation or N,O-diacylation side reactions.

Aminophenols are bifunctional molecules containing both an amine ( −NH2​ ) and a phenolic hydroxyl ( −OH ) group. While the amine is inherently more nucleophilic under neutral conditions, improper selection of coupling reagents, bases, or solvents can inadvertently activate the phenol, leading to complex product mixtures and poor yields. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your amide bond formations are highly selective and reproducible.

Mechanistic Foundations: Understanding Chemoselectivity

To troubleshoot side reactions, we must first understand the thermodynamic and kinetic principles governing the nucleophilicity of aminophenols.

Nitrogen is less electronegative than oxygen, making its lone pair of electrons more readily available for nucleophilic attack[1]. The conjugate acid of the aniline group has a pKa​ of approximately 4.6, while the phenolic hydroxyl group has a pKa​ of approximately 9.7[2]. Under neutral or mildly acidic conditions, the amine acts as the primary nucleophile. However, if the reaction environment becomes too basic, the phenol is deprotonated to form a phenoxide ion ( Ar−O− ). The phenoxide ion is an exceptionally strong nucleophile that will aggressively compete with the amine for the acylating agent, leading to rapid O-acylation[2].

MechanisticPathway Aminophenol Aminophenol (Amine & Phenol) Neutral Neutral / Mild Base (pH 6-8) Aminophenol->Neutral StrongBase Strong Base (pH > 9.5) Aminophenol->StrongBase AmineNuc Amine is primary nucleophile (Phenol remains protonated) Neutral->AmineNuc Phenoxide Phenoxide ion forms (Highly nucleophilic) StrongBase->Phenoxide NAcyl Chemoselective N-Acylation (Desired) AmineNuc->NAcyl OAcyl O-Acylation & N,O-Diacylation (Side Reactions) Phenoxide->OAcyl

Mechanistic divergence of aminophenol acylation based on pH and base selection.

Frequently Asked Questions (Troubleshooting)

Q1: I am using HATU and DIPEA to couple a carboxylic acid to an aminophenol, but my LCMS shows significant N,O-diacylation. Why is this happening? A: The issue is the base. N,N-Diisopropylethylamine (DIPEA) is a relatively strong organic base. While standard peptide coupling protocols (like those using HATU) typically call for 2.0–3.0 equivalents of DIPEA to ensure the amine is free and to drive the reaction[1], this excess base can partially deprotonate the phenol. Furthermore, HATU generates a highly reactive highly activated ester (an OAt ester). The combination of a highly reactive electrophile and partial phenoxide formation destroys chemoselectivity. Solution: Switch to a milder coupling system like EDC/HOBt and omit the base entirely if your aminophenol is a free base, or use a much weaker base (like NaHCO3​ or N-methylmorpholine) just to neutralize any HCl salts.

Q2: Can I use acid chlorides for the N-acylation of aminophenols? A: Yes, but it requires strict kinetic control. Acid chlorides are extremely electrophilic and will react with both amines and neutral phenols. To achieve selective N-acylation with an acid chloride, you must use Schotten-Baumann conditions (aqueous biphasic system with a mild base like sodium acetate or NaHCO3​ ) or perform the reaction at low temperatures (0 °C to -20 °C) in a solvent like dichloromethane (DCM) with strict 1.0 equivalent stoichiometry[3]. The lower temperature suppresses the higher-activation-energy O-acylation pathway.

Q3: How do I know if my product is O-acylated or N-acylated? They have the same exact mass. A: While the mass is identical, the physical and spectroscopic properties differ significantly.

  • TLC/LCMS Retention Time: Amides (N-acyl) are typically more polar and capable of strong hydrogen bonding compared to esters (O-acyl). The N-acyl product will generally elute earlier on a reverse-phase LCMS and have a lower Rf​ on normal-phase TLC.

  • NMR: In 1H NMR, the amide proton (-NH) will appear significantly downfield (typically 8.0–10.0 ppm) and will exchange with D2​O . If O-acylation occurred, the original aniline −NH2​ protons will remain visible (typically broad singlet around 3.5–5.0 ppm).

Quantitative Data: Reagent & Condition Selection

To optimize your workflow, consult the following tables which summarize the causality between reaction conditions and chemoselectivity outcomes.

Table 1: Physicochemical Properties Influencing Nucleophilicity

Functional GroupConjugate Acid pKa​ Nucleophilicity (Neutral pH)Nucleophilicity (Basic pH > 10)
Amine ( −NH2​ ) ~4.6 (Anilinium)High (Lone pair available)High
Phenol ( −OH ) ~9.7 (Phenol)Low (Electronegative Oxygen)Extreme (Forms Phenoxide Ar−O− )

Table 2: Coupling Reagent Chemoselectivity Profile

Reagent SystemElectrophile ReactivityBase RequirementChemoselectivity for N-Acylation
EDC / HOBt Moderate (OBt ester)None / MildExcellent
HATU Very High (OAt ester)Strong (DIPEA)Poor to Moderate (Prone to diacylation)
Acid Chloride ExtremeMild ( NaHCO3​ )Moderate (Requires strict temp/stoichiometry)

Validated Experimental Protocol: Chemoselective N-Acylation via EDC/HOBt

This protocol is designed as a self-validating system. By utilizing EDC (a water-soluble carbodiimide) and HOBt without the addition of a strong organic base, the reaction environment remains mild enough to keep the phenol fully protonated while efficiently driving amide bond formation[4].

Workflow Step1 1. Pre-activate Acid (EDC/HOBt in DMF/DCM) Step2 2. Add Aminophenol (Strictly NO strong base) Step1->Step2 Step3 3. Stir at RT (Monitor via LCMS) Step2->Step3 Step4 4. Aqueous Workup (Mild acidic/basic washes) Step3->Step4 Step5 5. Isolate Pure N-Acyl Product Step4->Step5

Standard workflow for chemoselective N-acylation using EDC/HOBt.

Step-by-Step Methodology

1. Preparation & Pre-activation:

  • In an oven-dried round-bottom flask under inert atmosphere ( N2​ or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a concentration of 0.1–0.2 M.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Causality Check: Stir the mixture at room temperature for 15–30 minutes. This pre-activation step forms the active OBt-ester. Allowing this to form before adding the aminophenol prevents the carbodiimide from reacting directly with the phenol.

2. Aminophenol Addition:

  • Add the aminophenol (1.0 equivalent) to the reaction mixture in one portion.

  • Critical Parameter: Do not add DIPEA or Triethylamine (TEA). If the aminophenol is supplied as an HCl salt, add exactly 1.0 equivalent of a mild base like N-methylmorpholine (NMM) to liberate the free amine, but avoid any excess.

3. Reaction Monitoring:

  • Stir the reaction at room temperature for 2–4 hours.

  • Monitor the reaction via LCMS or TLC. You should observe the depletion of the starting materials and the appearance of a single major product mass corresponding to [M+H]+ of the N-acylated product.

4. Aqueous Workup & Isolation:

  • Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Wash the organic layer sequentially with:

    • 10% aqueous Citric Acid (2x) – Removes unreacted amine and water-soluble EDC byproducts.

    • Saturated aqueous NaHCO3​ (2x) – Removes unreacted carboxylic acid and HOBt.

    • Brine (1x) – Removes residual water and DMF.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • The resulting crude product is typically >95% pure N-acylated aminophenol, which can be further purified by recrystallization or flash chromatography if necessary.

References

  • Quora Contributors. "During the formation of paracetamol why do you get N-acylation instead of O-acylation?". Quora. Available at:[Link]

  • Indian Institute of Science Education and Research (IISER) Pune. "Chemistry on Unnatural Amino acid Peptide Building Blocks and Bioinspired Peptide Synthesis". IISER Pune. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

Welcome to the Technical Support Center. As researchers and drug development professionals, working with aniline-derivative active pharmaceutical ingredients (APIs) or chemical probes presents unique handling challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with aniline-derivative active pharmaceutical ingredients (APIs) or chemical probes presents unique handling challenges. The primary structural liability of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is its free primary amino group (-NH 2​ ) located on the phenyl ring. This functional group is highly susceptible to oxidative degradation, which can compromise assay integrity, reduce yields, and introduce toxic impurities.

This guide is designed to provide you with the mechanistic understanding and self-validating protocols required to stabilize this molecule during synthesis, storage, and formulation.

Mechanistic Troubleshooting: The Causality of Amine Oxidation

To effectively prevent degradation, we must first understand the root cause. Why does the aniline moiety in N-(4-Aminophenyl)-4-(isopentyloxy)benzamide oxidize so rapidly on the benchtop?

The nitrogen's lone pair of electrons is stabilized through hyperconjugation with the aromatic ring, making the entire aniline system highly "electron-rich" 1[1]. While this conjugation provides thermodynamic stability, it leaves the nitrogen highly susceptible to electrophilic attack and single-electron abstraction by atmospheric oxygen. Exposure to ambient air, light, or trace transition metals initiates a radical cascade 2[2].

Freshly synthesized aniline derivatives are typically colorless. However, oxidation leads to the formation of reactive nitroso compounds, which rapidly dimerize into strongly colored azoxy or azo compounds (causing a pink/red discoloration), or polymerize into complex polyanilines (resulting in brown/black resins) 3[3].

OxidationPathway A N-(4-Aminophenyl)-benzamide (Electron-Rich Primary Amine) C Nitroso / Radical Intermediates (Highly Reactive) A->C Electron Abstraction B O2 / Light / Heat (Oxidative Triggers) B->C Catalysis D Azoxy / Azo Compounds (Pink/Red Discoloration) C->D Dimerization E Polyaniline-like Resins (Brown/Black Degradation) C->E Polymerization

Oxidative degradation pathway of the primary aniline moiety.

Experimental Methodologies: Self-Validating Stabilization Protocols

To ensure absolute scientific integrity and reproducibility, we recommend two primary strategies depending on your downstream application: physical exclusion of oxygen (for maintaining the free base) and chemical deactivation (via salt formation).

Protocol A: Inert Gas Blanketing (Physical Exclusion)

If your workflow requires the free base form for downstream amide coupling or specific biological assays, stringent storage is non-negotiable. Lower temperatures and inert atmospheres significantly slow down the kinetic rate of chemical degradation 4[4].

  • Preparation: Transfer the freshly purified compound into an amber glass vial to prevent photo-catalyzed oxidation.

  • Setup: Seal the vial tightly with a high-quality rubber septum cap. Insert a purge needle connected to a Schlenk line (Argon or Nitrogen) and a secondary vent needle connected to a mineral oil bubbler.

  • Purging & Self-Validation: Open the inert gas flow. Validation Step: You must observe continuous, steady bubbling in the mineral oil bubbler. This confirms that the heavier inert gas is actively displacing the ambient air from the headspace 4[4]. Continue purging for 2-5 minutes.

  • Sealing: Critically, remove the vent needle first, allow 2 seconds for the vial to pressurize slightly, and then remove the purge needle. This ensures a positive pressure of inert gas remains inside the vial.

  • Storage: Store immediately at 2-8°C.

Protocol B: Hydrochloride Salt Formation (Chemical Deactivation)

The most robust way to prevent amine oxidation is to chemically tie up the lone pair of electrons. By converting the free base into a hydrochloride (HCl) salt, the nitrogen becomes protonated (forming an ammonium cation). Without the free lone pair, the molecule cannot act as an electron donor to reactive oxygen species, avoiding oxidation entirely 5[5].

  • Dissolution: Dissolve the free base in a dry, non-polar/aprotic solvent such as diethyl ether or dichloromethane (DCM) under a nitrogen atmosphere.

  • Acid Addition: Chill the solution to 0°C. Slowly add 1.05 to 1.1 equivalents of anhydrous HCl in dioxane dropwise under vigorous stirring.

  • Self-Validation Step: The reaction is self-indicating. Because the resulting ammonium salt is highly polar and hydrophilic, it will immediately crash out of the non-polar solvent as a white precipitate 1[1].

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold diethyl ether to remove any unreacted free base, and dry under high vacuum.

SaltProtection A Free Base Amine (Exposed Lone Pair) C Ammonium Salt (Protonated Nitrogen) A->C Acid-Base Rxn B Anhydrous HCl (Proton Donor) B->C H+ Transfer D Oxidation Blocked (Stable API Form) C->D Electronic Shielding

Mechanism of amine stabilization via hydrochloride salt formation.

Quantitative Data: Impact of Storage & Formulation

The table below summarizes the kinetic stability of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide under various handling conditions. Utilizing salt forms or antioxidants drastically alters the degradation trajectory.

Storage / Formulation ConditionAtmosphereTemperatureEstimated Half-Life (t½)Primary Degradation Products
Free Base (Solid) Ambient Air25°C< 2 WeeksNitroso, Azoxy, Polyanilines
Free Base (Solid) Argon (Blanketed)2-8°C> 12 MonthsTrace Nitroso (Negligible)
Free Base (DMSO Stock) Ambient Air25°C< 48 HoursAzo Compounds (Pink/Red)
Hydrochloride Salt (Solid) Ambient Air25°C> 24 MonthsNone Observed
Free Base + Ascorbic Acid (Aq) Air (Buffered pH 5.0)25°C~ 3 MonthsTrace Oxidized Antioxidant

Frequently Asked Questions (FAQs)

Q: My stock solution of the compound in DMSO turned pink overnight. Is the compound ruined? A: Yes, for sensitive assays, it should be considered compromised. The pink/red discoloration is the hallmark of azoxy/azo compound formation due to the oxidation of the primary amine 6[6]. While the molar percentage of the impurity might be low (azo dyes are highly absorptive and visible at trace levels), these oxidized byproducts can be highly reactive or toxic, potentially skewing biological assay results. Always prepare DMSO stocks fresh or store them in single-use aliquots under Argon at -20°C.

Q: How can I stabilize the free base in an aqueous formulation for in vivo dosing? A: If salt formation is not viable for your pharmacokinetic model, you must control the microenvironmental pH and utilize antioxidants. Formulating the drug in a slightly acidic buffer (pH 4.5-5.5) keeps a significant fraction of the amine protonated. Additionally, incorporating water-soluble antioxidants like ascorbic acid provides a sacrificial target for reactive oxygen species, synergistically enhancing the oxidative stability of the primary amine in the formulation 7[7].

Q: Why does the compound degrade faster when I scale up the synthesis? A: Scale-up often involves longer processing times (e.g., prolonged rotary evaporation or filtration in ambient air). The extended exposure to oxygen and light accelerates the radical initiation phase. Use enclosed filtration systems and degas all solvents (via sparging or freeze-pump-thaw) prior to use in large-scale handling.

References

  • Reddit (Science Discussion) - Why are organic amines often more stable as the HCl salt than in the free base form? Available at: [Link]

  • Ataman Kimya - ANILINE: Handling and Reactivity. Available at: [Link]

  • Wikipedia - Aniline: Oxidation and Reactions. Available at: [Link]

  • ManTech Publications - Chemical Stability of Drug Substances: Strategies in Formulation Development. Available at: [Link]

  • Chemistry LibreTexts - Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Removing Unreacted 4-Isopentyloxybenzoic Acid

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing the common challenge of removing residua...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing the common challenge of removing residual 4-isopentyloxybenzoic acid from their reaction mixtures. The strategies outlined are grounded in fundamental chemical principles to ensure robust and reproducible purifications.

Frequently Asked Questions (FAQs)
Q1: What is the most direct and efficient method to remove 4-isopentyloxybenzoic acid from a reaction mixture containing a neutral product?

For most applications, the primary and most efficient method is a liquid-liquid acid-base extraction .[1][2] This technique leverages the acidic nature of the carboxylic acid group on 4-isopentyloxybenzoic acid. By washing an organic solution of the crude product with a mild aqueous base, such as sodium bicarbonate, the acidic starting material is converted into its water-soluble sodium salt (sodium 4-isopentyloxybenzoate).[3][4][5] This salt is then selectively partitioned into the aqueous layer, leaving the neutral desired product behind in the organic layer.[6][7]

Q2: My desired product is also acidic. How can I separate it from 4-isopentyloxybenzoic acid?

Separating two acidic compounds can be challenging but is often achievable by exploiting differences in their acidity (pKa). If there is a significant pKa difference (typically > 2 units), a carefully controlled acid-base extraction using a base whose conjugate acid has a pKa between that of the two acids can be effective.[4] For acids with similar pKa values, other methods are more suitable. Recrystallization can be effective if a solvent is found in which the two acids have substantially different solubilities.[8][9] For difficult separations, column chromatography is the most powerful technique, as it separates compounds based on subtle differences in their polarity and interaction with the stationary phase.[1][2]

Q3: My product contains functional groups (e.g., esters) that are sensitive to basic conditions. What precautions should I take during an acid-base extraction?

This is a critical consideration. To avoid hydrolysis of sensitive functional groups, you must use a weak base for the extraction. A saturated solution of sodium bicarbonate (NaHCO₃) is the recommended choice.[2][4] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they can readily hydrolyze esters or other base-labile groups.[4][6] The reaction between a carboxylic acid and bicarbonate is an acid-base reaction that is much faster than the saponification of an ester.

Q4: When should I choose recrystallization or column chromatography over acid-base extraction?

The choice of purification method depends on the properties of your product and the impurities.[1][2]

  • Choose Recrystallization when:

    • Your desired product is a solid.

    • You have identified a solvent system where your product's solubility is high at an elevated temperature but low at room or cold temperatures, while the solubility of 4-isopentyloxybenzoic acid is different.[10]

    • You are working on a large scale, as recrystallization is often more scalable than chromatography.

  • Choose Column Chromatography when:

    • Acid-base extraction and recrystallization have failed to provide adequate purity.

    • Your product and the impurity have very similar properties (e.g., separating two similar acids).

    • You need to remove multiple impurities simultaneously.

    • You are working on a smaller scale and require very high purity.[11]

Troubleshooting & Optimization Guides

This section provides detailed, step-by-step protocols for the most effective purification strategies.

Guide 1: Purification via Acid-Base Extraction

This is the most common and effective method for removing acidic impurities like 4-isopentyloxybenzoic acid from neutral or basic compounds.

Causality & Principle: The core principle is the reversible conversion of the water-insoluble carboxylic acid into a water-soluble ionic salt.[5] 4-Isopentyloxybenzoic acid, with an estimated pKa similar to benzoic acid (around 4.2)[12], readily reacts with a weak base like sodium bicarbonate (the pKa of carbonic acid is ~6.4) to form the sodium 4-isopentyloxybenzoate salt. This charged species is highly polar and preferentially dissolves in the aqueous phase, while the less polar, neutral organic product remains in the immiscible organic solvent.[3][4]

cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase Crude Crude Mixture (Product + Acid Impurity) Base Add Saturated NaHCO3 (aq) Crude->Base Mix in Separatory Funnel Product_Org Purified Product Base->Product_Org Separate Layers Salt_Aq Sodium 4-isopentyloxybenzoate (in aqueous layer) Base->Salt_Aq Separate Layers Acid_Waste Acid Waste (after neutralization) Salt_Aq->Acid_Waste Neutralize with HCl (for disposal)

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. A typical starting volume would be 10-20 mL of solvent per gram of crude material.

  • Extraction: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to half the volume of the organic layer.[2]

  • Venting (Critical Step): Stopper the funnel, invert it gently, and immediately open the stopcock to vent the pressure buildup from the carbon dioxide (CO₂) gas that forms. Failure to vent can lead to a dangerous pressure increase.

  • Mixing: Shake the funnel for 30-60 seconds, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The organic layer will typically be on top unless a halogenated solvent like dichloromethane is used.[1]

  • Draining: Carefully drain the lower aqueous layer, which now contains the sodium 4-isopentyloxybenzoate salt.

  • Repeat: For maximum removal, repeat the extraction (steps 2-6) with a fresh portion of NaHCO₃ solution.

  • Washing & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Isolation: Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product, now free of the acidic impurity.

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Emulsion Forms (milky layer between phases) The two layers are not separating cleanly due to high concentration or agitation that was too vigorous.Add a small amount of brine (saturated NaCl solution) and swirl gently; this increases the ionic strength of the aqueous phase and can help break the emulsion. Alternatively, allow the funnel to sit undisturbed for a longer period.
Product Lost During Workup The desired product has some water solubility or is also slightly acidic and was partially extracted.Check the aqueous layer by acidifying a small sample to see if any precipitate forms. If so, consider using a less polar organic solvent to reduce product loss to the aqueous phase.[13]
No Precipitate Forms When Testing Aqueous Layer The acidic impurity was not present in a significant amount, or it is more soluble in water than expected.Confirm the presence of the impurity in the crude material using an analytical technique like TLC or HPLC.
Guide 2: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It is ideal when the desired product and the 4-isopentyloxybenzoic acid impurity have different solubility profiles in a given solvent.

Causality & Principle: This method relies on the principle that the solubility of most solids increases with temperature.[10] An ideal recrystallization solvent will dissolve the crude material (both product and impurity) at its boiling point but will have very low solubility for the desired product at low temperatures. As the hot, saturated solution cools, the solubility of the product decreases, causing it to form pure crystals, while the impurity remains dissolved in the "mother liquor."[9][14]

Solvent Selection for Recrystallization

The key to successful recrystallization is finding the right solvent. The long alkyl chain in 4-isopentyloxybenzoic acid makes it quite soluble in non-polar organic solvents and less soluble in polar ones.

Solvent ClassExample(s)Expected Solubility of 4-isopentyloxybenzoic acidSuitability for Purification
Hydrocarbons Heptane, Hexane, TolueneHigh solubility when hot, lower when cold.[15]Good for removing more polar impurities. The acid will crystallize out.
Alcohols Ethanol, IsopropanolHigh solubility even when cold.[16][17]Often used in a co-solvent system (e.g., Ethanol/Water).
Polar/Aprotic Acetone, Ethyl AcetateHigh solubility.[18]Generally not ideal as single solvents unless the desired product is insoluble.
Co-Solvent Ethanol/Water, Acetone/HeptaneHighly tunable solubility.Excellent choice. Dissolve in the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) until cloudy, then reheat to clarify and cool.
Step-by-Step Experimental Protocol
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot (boiling or near-boiling) recrystallization solvent to the crude solid to just achieve complete dissolution.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals completely, either in a desiccator or a vacuum oven, to remove all residual solvent.

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Product "Oils Out" The solution is supersaturated at a temperature above the product's melting point, or it cooled too quickly.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool much more slowly (e.g., by insulating the flask).[19]
No Crystals Form The solution is not sufficiently saturated, or nucleation has not occurred.Evaporate some solvent to increase the concentration and re-cool. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of the pure product if available.[19]
Low Recovery Too much solvent was used; the product has significant solubility even in the cold solvent.Reduce the initial volume of solvent used. Ensure the solution is cooled sufficiently in an ice bath. Choose a solvent in which the product has lower solubility at cold temperatures.[19]
Guide 3: Purification via Column Chromatography

This is a highly versatile but more resource-intensive technique for separating compounds based on their differential adsorption to a solid stationary phase.

start Prepare Silica Gel Column load Load Crude Mixture in Minimal Solvent start->load elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution combine Combine Pure Fractions analyze->combine Fractions are Pure evaporate Evaporate Solvent combine->evaporate product Isolated Pure Product evaporate->product

Caption: Workflow for Column Chromatography.

Causality & Principle: Silica gel, the most common stationary phase, is highly polar. Compounds in the mobile phase (eluent) travel down the column at different rates based on their polarity. Non-polar compounds spend more time in the less-polar mobile phase and elute quickly. Polar compounds, like 4-isopentyloxybenzoic acid, interact more strongly with the polar silica gel and elute more slowly.[2] By gradually increasing the polarity of the eluent, compounds can be separated effectively.

General Guidelines
  • TLC Analysis: Before running a column, always develop a solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) where the desired product has an Rf value of ~0.3-0.4 and is well-separated from the 4-isopentyloxybenzoic acid spot.

  • Packing the Column: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any cracks or air bubbles.

  • Loading the Sample: Dissolve the crude mixture in the minimum amount of solvent and load it carefully onto the top of the silica gel as a narrow band.

  • Elution and Collection: Begin eluting with the chosen solvent system, collecting small fractions. Monitor the separation by TLC.

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Acid Streaks or Tailing on Column The carboxylic acid group is strongly interacting with the acidic silica gel. The sample was overloaded.Add a small amount of acetic acid (0.5-1%) to the eluent. This keeps the carboxylic acid protonated and reduces its interaction with the silica, resulting in sharper bands. Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel.
Poor Separation The eluent polarity is too high or too low. The chosen solvent system has poor selectivity.Optimize the solvent system using TLC first. Try a different solvent system with different properties (e.g., switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol).[2]
References
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Acid–base extraction. (2024). In Wikipedia. Retrieved from [Link]

  • Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives (U.S. Patent No. 1,686,913). U.S. Patent and Trademark Office.
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.
  • ACID-BASE EXTRACTION. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Kragten, U. F., & Frohn-Schldsser, M. K. J. (1991). Method for the purification of benzoic acid (EP 0453022 A2). European Patent Office.
  • Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives (U.S. Patent No. 1,685,634). U.S. Patent and Trademark Office.
  • Recrystallization of Impure Benzoic Acid. (2020). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Workflow – Typical Steps and Equipment. (2019). Biotage. Retrieved from [Link]

  • Chen, Z. L., et al. (2021). Benzoic acid-modified monolithic column for separation of hydrophilic compounds by capillary electrochromatography with high content of water in mobile phase.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved from [Link]

  • Yang, Q., Ni, L-F., & Faessler, P. (n.d.). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. Retrieved from [Link]

  • Muhammad, S., Sanam, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie.
  • Bryant, H. J. (1972). Purification of aromatic polycarboxylic acids by recrystallization (U.S. Patent No. 3,654,351). U.S. Patent and Trademark Office.
  • Guidance for OS Techniques Articles. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Parten, W. D., & Turner, R. W. (2016). Oxidation and crystallization process for aromatic carboxylic acid production (U.S. Patent No. 9,233,905). U.S. Patent and Trademark Office.
  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • PURIFICATION OF ORGANIC CHEMICALS. (n.d.). GEA. Retrieved from [Link]

  • Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Pal, A., & Lahiri, S. C. (1988). Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures. Indian Journal of Chemistry, 27A, 596-598.
  • Ferreira, O., et al. (2018). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Fluid Phase Equilibria, 473, 139-148.
  • Troubleshooting guide for PG-100 sample collection and extraction. (n.d.). DNA Genotek. Retrieved from [Link]

  • 4-Hydroxybenzoic acid. (2024). In Wikipedia. Retrieved from [Link]

  • Instructions for Articles. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 4-Isopropylbenzoic Acid. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Long, B., et al. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. (n.d.).
  • Ferreira, O., et al. (2012). Solubility of Benzoic Acid in Mixed Solvents.
  • Why is benzoic acid (pka=4.20) more acidic than cinnamic acid (pka=4.44)? (2017). Quora. Retrieved from [Link]

  • EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. (2024). WIT Transactions on Ecology and the Environment, 272, 13-21.
  • Shroot, B., & Eustache, J. (1985). 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands (EP 0161156 A1). European Patent Office.
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (2019). SciELO. Retrieved from [Link]

  • Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. (2013). SCIRP. Retrieved from [Link]

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Optimization

Addressing low melting point discrepancies in isopentyloxy benzamides

Welcome to the Technical Support Center for isopentyloxy benzamide synthesis and characterization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isopentyloxy benzamide synthesis and characterization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common experimental challenges, with a specific focus on addressing discrepancies in melting points. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Low or Broad Melting Points

A sharp melting point is a key indicator of a pure compound.[1][2] A lower and broader melting range suggests the presence of impurities.[2][3][4][5] This guide will walk you through the most common causes of melting point discrepancies and provide actionable solutions.

Q1: My synthesized isopentyloxy benzamide has a low and broad melting point. What are the likely causes?

A1: A low and broad melting point is a classic sign of an impure sample.[2][3][4] The most common culprits in the synthesis of isopentyloxy benzamides are:

  • Residual Starting Materials: Incomplete reaction can leave unreacted 4-isopentyloxybenzoic acid or the amine starting material in your product.

  • Byproducts: Side reactions can introduce impurities.

  • Residual Solvents: Solvents used during the reaction or purification can become trapped in the crystal lattice of your product, depressing the melting point.[4]

  • Hydrolysis: Amides can be susceptible to hydrolysis, breaking down into the corresponding carboxylic acid and amine, especially if exposed to acidic or basic conditions during workup or storage.[6][7][8]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point.[9][10][11][12]

Q2: How can I systematically identify the cause of the low melting point?

A2: A logical, step-by-step approach is crucial for efficient troubleshooting.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Acid 4-Isopentyloxybenzoic Acid Product Isopentyloxy Benzamide (Crude) Acid->Product Amine Amine Amine->Product Reagent Coupling Reagent (e.g., HATU) Reagent->Product Crude Crude Product Product->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Pure Pure Product Recrystallization->Pure Chromatography->Pure Pure_Product Pure Product Pure->Pure_Product MP Melting Point Pure_Product->MP NMR NMR Pure_Product->NMR MS Mass Spec Pure_Product->MS HPLC HPLC Pure_Product->HPLC

Sources

Troubleshooting

Technical Support Center: Catalyst Residue Remediation for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

Welcome to the Advanced Remediation Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and resolve heavy metal contamination in complex activ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Remediation Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and resolve heavy metal contamination in complex active pharmaceutical ingredients (APIs).

The synthesis of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide typically relies on the catalytic hydrogenation of a nitro-aromatic precursor using Palladium on Carbon (Pd/C). While highly efficient, this step often leaves residual palladium trapped within the product matrix. Because the API contains an aniline (primary amine) moiety, it acts as a strong ligand, chelating the soluble Pd(II) species leached during the reaction. This guide provides field-proven, self-validating protocols to break this coordination and reduce palladium levels to meet stringent regulatory thresholds.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is Palladium (Pd) removal strictly enforced for this specific molecule? A1: N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is an API intermediate. According to the [1], Palladium is classified as a Class 2B element. Because elemental impurities offer no therapeutic benefit and pose toxicological risks, regulatory bodies mandate their control. The Permitted Daily Exposure (PDE) for Pd is limited to 100 µ g/day for oral administration and 10 µ g/day for parenteral routes[1].

Q2: Why do standard purification methods like recrystallization fail to remove the Pd residues here? A2: The aniline nitrogen and the amide carbonyl in this molecule act as bidentate or monodentate ligands that tightly coordinate with soluble Pd(II) species. Standard recrystallization often fails because the Pd-API complex co-crystallizes, which can paradoxically concentrate the metal within the crystal lattice rather than purging it[2].

Q3: What is the mechanistic advantage of using solid-supported metal scavengers? A3: Metal scavengers (e.g., silica-bound trimercaptotriazine [Si-TMT]) operate on thermodynamic affinity[3]. The functional groups on the scavenger possess a significantly lower dissociation constant ( Kd​ ) for Palladium compared to the API's aniline group. When introduced to the mother liquor, the scavenger outcompetes the API, stripping the Pd and permanently sequestering it on an insoluble backbone for easy removal via filtration.

Part 2: Mechanistic & Workflow Visualizations

To understand the remediation process, it is critical to visualize both the macroscopic workflow and the microscopic thermodynamic transfer of the metal.

Workflow A Crude API (High Pd) B Add Metal Scavenger (e.g., Si-TMT) A->B C Incubation & Heating (30-40°C) B->C D Filtration C->D E Pure API (< 10 ppm Pd) D->E

Workflow for Palladium removal from crude API using solid-supported metal scavengers.

Mechanism Pd Free Pd(II) / Pd(0) API API (Aniline Group) Weak Coordination Pd->API Undesired Binding Scavenger Si-TMT Scavenger Strong Coordination Pd->Scavenger Thermodynamic Preference API->Scavenger Pd Transfer

Thermodynamic transfer of Palladium from the API's aniline group to the metal scavenger.

Part 3: Troubleshooting Guide

Issue 1: Pd levels remain >50 ppm after the first scavenger treatment.

  • Root Cause: Kinetic bottleneck due to strong API-Pd chelation, or poor solvent swelling if using polystyrene resins.

  • Causality & Solution: The activation energy required to break the API-Pd coordination bond must be overcome. Increase the incubation temperature to 30–40°C[4]. Additionally, if working in non-swelling solvents (like ethanol or aliphatic hydrocarbons), switch from macroporous resins to silica-based scavengers (e.g., Si-TMT), as silica does not require solvent swelling to expose its active sites[3].

Issue 2: Significant loss of API yield (>10%) during scavenging.

  • Root Cause: Non-specific binding of the API to the scavenger backbone.

  • Causality & Solution: The primary amine on N-(4-Aminophenyl)-4-(isopentyloxy)benzamide can hydrogen-bond with bare silanols on un-capped silica. Utilize end-capped silica scavengers to eliminate non-specific binding. Always wash the filtered scavenger cake with 2–3 bed volumes of a polar, protic solvent (e.g., methanol) to elute any physically adsorbed API.

Issue 3: Fine black particulates observed in the final product.

  • Root Cause: Breakthrough of fine Pd/C catalyst agglomerates or scavenger attrition.

  • Causality & Solution: Standard filtration struggles to clear fine palladium agglomerates[4]. Pre-filter the crude reaction mixture through a Celite pad to remove bulk Pd/C before adding the chemical scavenger. During scavenging, avoid high-shear magnetic stirring which crushes silica particles; use an overhead mechanical stirrer instead.

Part 4: Quantitative Data & Scavenger Selection

Selecting the correct scavenger is critical for balancing Pd removal and API recovery. The following table summarizes the performance of various scavengers when applied to highly coordinating aniline-containing APIs.

Scavenger TypeFunctional GroupSupport MatrixOptimal Solvent PolarityPd Removal EfficiencyAPI Recovery
Si-TMT TrimercaptotriazineSilicaUniversal (No swelling req.)> 99%> 95%
MP-TMT TrimercaptotriazineMacroporous ResinMedium to High> 98%> 92%
Si-Thiourea ThioureaSilicaUniversal> 95%> 90%
Activated Carbon N/ACarbonHigh< 60%< 70% (High API loss)

Part 5: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing Inductively Coupled Plasma Mass Spectrometry (ICP-MS) at both the start and end of the workflow, the protocol mathematically proves its own efficacy.

Step-by-Step Batch Scavenging Methodology:

  • Baseline Quantification: Digest a 10 mg sample of the crude N-(4-Aminophenyl)-4-(isopentyloxy)benzamide in concentrated HNO3​ using microwave digestion. Quantify the baseline Pd concentration via ICP-MS.

  • Pre-Filtration: Dissolve the crude API in a suitable solvent (e.g., THF or DMF) at a concentration of 0.1 M. Pass the solution through a tightly packed Celite pad to remove bulk, insoluble Pd/C agglomerates[4].

  • Scavenger Addition: Based on the baseline ICP-MS data, calculate the moles of residual Pd. Add 5 to 10 molar equivalents of Si-TMT scavenger directly to the solution[3]. (Note: Equivalents are based on the metal contamination, not the API).

  • Thermal Incubation: Equip the reaction vessel with an overhead mechanical stirrer. Heat the suspension to 40°C and agitate for 12 to 18 hours. This thermal energy is required to facilitate the thermodynamic transfer of Pd from the API to the scavenger.

  • Filtration & Elution: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the retained scavenger cake with 2 bed-volumes of the reaction solvent to recover any entrained API, preventing yield loss.

  • Isolation: Concentrate the combined filtrate under reduced pressure to isolate the purified API.

  • Validation: Perform a final ICP-MS analysis on the isolated product. The self-validating success criterion is a confirmed Pd concentration of < 10 ppm, ensuring compliance with ICH Q3D guidelines[1].

References

  • European Medicines Agency (EMA). "ICH Q3D Elemental impurities - Scientific guideline." europa.eu.[Link]

  • International Council for Harmonisation (ICH). "Guideline for Elemental Impurities Q3D(R2)." ich.org. [Link]

  • Biotage. "How to Remove Palladium in three easy steps." biotage.com.[Link]

  • Sopachem. "Metal Scavenger Guide." sopachem.com. [Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." onyxipca.com.[Link]

Sources

Optimization

Technical Support Center: Mastering Precipitate Morphology of Aminophenyl Benzamides

Welcome to the dedicated technical support center for controlling the precipitate morphology of aminophenyl benzamides. This guide is designed for researchers, scientists, and drug development professionals who are navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for controlling the precipitate morphology of aminophenyl benzamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallization and precipitation of this important class of compounds. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to address specific challenges encountered during your experiments. Our goal is to empower you with the scientific understanding and practical methodologies required to achieve consistent and desired crystal morphologies, a critical attribute for downstream processing and the ultimate therapeutic efficacy of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: Why is controlling the crystal morphology of my aminophenyl benzamide so important?

A1: Controlling the crystal morphology, or "habit," is of paramount importance in pharmaceutical development.[1] The external shape and internal crystal structure of an API like an aminophenyl benzamide directly influence several critical downstream processes and final product properties. These include:

  • Bioavailability and Dissolution Rate: Different crystal shapes can have varying surface areas, which in turn affects how quickly the drug dissolves in a solvent and, consequently, its absorption in the body.[1][2]

  • Manufacturing and Formulation: The flowability, filtration, and compaction properties of a bulk powder are heavily dependent on crystal morphology.[1][] For instance, needle-like crystals often exhibit poor flow and can be difficult to handle during tableting, whereas more equant (cube-like) crystals are generally preferred.

  • Stability: The crystalline form of a compound is generally more stable than its amorphous form.[4] Inconsistent or uncontrolled precipitation can lead to a mixture of forms with varying stability profiles.

  • Polymorphism: Aminophenyl benzamides, like many APIs, can exhibit polymorphism, which is the ability to exist in multiple crystal structures.[4][5] Each polymorph can have distinct physicochemical properties, and regulatory bodies require strict control over the polymorphic form to ensure product consistency and safety.[6]

Q2: What are the primary factors that influence the precipitate morphology of aminophenyl benzamides?

A2: The final morphology of your aminophenyl benzamide precipitate is a result of the interplay between several experimental factors that govern the nucleation and crystal growth processes.[5] The key parameters to consider are:

  • Solvent System: The choice of solvent is arguably one of the most critical factors.[][5][7] The solvent's polarity, viscosity, and ability to form hydrogen bonds with the solute will influence solubility and how the molecules arrange themselves into a crystal lattice.[7][8] Using co-solvents or anti-solvents can further modify the crystal habit.[1]

  • Supersaturation: This is the driving force for both nucleation and crystal growth. The level and rate at which supersaturation is achieved can dramatically impact the final crystal size and shape.[1][7] High levels of supersaturation often lead to rapid nucleation and the formation of many small crystals, while lower levels favor the growth of larger, more well-defined crystals.[4]

  • Temperature and Cooling Rate: Temperature directly affects the solubility of the aminophenyl benzamide in the chosen solvent.[5][9] The rate of cooling during crystallization is a critical parameter; slow cooling generally promotes the growth of larger, more ordered crystals, while rapid cooling can lead to smaller, less-defined particles or even amorphous material.[][4]

  • pH: For aminophenyl benzamides, which contain both acidic (amide) and basic (amino) functional groups, the pH of the crystallization medium can significantly impact solubility and the state of ionization of the molecule. This, in turn, can influence the intermolecular interactions that dictate crystal packing and morphology.[10][11][12]

  • Impurities and Additives: The presence of even trace amounts of impurities can dramatically alter crystal habit.[9][13][14][15][16] Impurities can selectively adsorb to specific crystal faces, inhibiting their growth and leading to a change in the overall crystal shape.[14][16] Conversely, specific additives can be intentionally introduced to act as "habit modifiers."[1]

Q3: What is "oiling out," and how can I prevent it during the crystallization of my aminophenyl benzamide?

A3: "Oiling out" is a common and frustrating phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[4] This often happens when the solution is highly supersaturated, and the solute's melting point is below the temperature of the solution. The oil may eventually solidify into an amorphous solid or a poorly defined crystalline mass, which is generally undesirable for pharmaceutical applications.

To prevent oiling out, consider the following strategies:

  • Reduce the Rate of Supersaturation: Avoid rapid cooling or the fast addition of an anti-solvent. A slower, more controlled approach gives the molecules time to orient themselves into a crystal lattice.[4]

  • Lower the Initial Concentration: Starting with a more dilute solution can prevent the system from reaching the high level of supersaturation that leads to oiling out.

  • Increase the Solvent Volume: Using a larger volume of solvent can help to keep the compound in solution until the conditions are more favorable for crystallization.

  • Change the Solvent System: The compound may be too soluble in the chosen solvent. Experiment with a solvent in which the aminophenyl benzamide has slightly lower solubility.

  • Seeding: Introducing a small amount of pre-existing crystals (seed crystals) of the desired morphology can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the precipitation of aminophenyl benzamides and provides actionable solutions.

Problem 1: My precipitate consists of very fine, needle-like crystals that are difficult to filter and handle.

This is a common issue often resulting from rapid nucleation.[4] Needle-like morphologies can lead to poor powder flow and low bulk density.

Potential CauseSuggested SolutionScientific Rationale
High Degree of Supersaturation 1. Decrease the cooling rate. A slower cooling profile allows for controlled crystal growth rather than rapid nucleation.[4] 2. Reduce the initial concentration of the aminophenyl benzamide. 3. Use a slower rate of anti-solvent addition. [17]A lower level of supersaturation favors the growth of existing crystal nuclei over the formation of new ones, leading to larger, more equant crystals.[4]
Inappropriate Solvent System 1. Screen different solvents or co-solvent mixtures. The interactions between the solvent and specific crystal faces can influence the growth rate of those faces.[7][8] 2. Consider a solvent in which the compound has slightly higher solubility at elevated temperatures. Solvents that interact strongly with the fastest-growing crystal faces can inhibit their growth, leading to a change in aspect ratio from needle-like to more blocky or prismatic shapes.[1]
Presence of Impurities 1. Purify the starting material. Techniques like flash chromatography can remove impurities that may be acting as habit modifiers.[18] 2. Analyze the precipitate for included impurities. Certain impurities can selectively adsorb onto specific crystal faces, inhibiting their growth and promoting a needle-like habit.[14][16]

Experimental Protocol: Screening for Optimal Cooling Profile

  • Prepare identical saturated solutions of your aminophenyl benzamide in a chosen solvent at an elevated temperature (e.g., 60 °C) in multiple parallel reactors.

  • Program each reactor to cool to a final temperature (e.g., 5 °C) over different time periods (e.g., 1 hour, 4 hours, 8 hours, and 12 hours).

  • Once the cooling program is complete, filter the resulting crystals from each reactor.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.[19]

  • Analyze the morphology of the crystals from each experiment using techniques like optical microscopy or Scanning Electron Microscopy (SEM).[20][21][22]

Problem 2: The precipitation process results in a mixture of different crystal morphologies or polymorphs.

Inconsistent morphology or the presence of multiple polymorphs can lead to batch-to-batch variability and is a significant concern in pharmaceutical manufacturing.[4]

Potential CauseSuggested SolutionScientific Rationale
Polymorphism 1. Conduct a thorough polymorph screen. This involves crystallizing the compound under a wide range of conditions (different solvents, temperatures, etc.) to identify all possible crystal forms.[19] 2. Use seeding with the desired polymorph. This will direct the crystallization towards the intended form.[4]Different polymorphs can be thermodynamically stable under different conditions.[19] Understanding the polymorphic landscape is crucial for developing a robust crystallization process.[6]
Fluctuations in Process Parameters 1. Ensure precise control over temperature, cooling rate, and anti-solvent addition rate. [5] 2. Maintain consistent agitation speed. Agitation can influence both nucleation rates and crystal breakage.Minor variations in crystallization conditions can lead to the nucleation and growth of different crystal forms. Reproducibility is key to obtaining a consistent product.
Solvent-Mediated Transformation 1. Analyze the solid form over time while it is still in the mother liquor. 2. Select a solvent system that favors the desired stable form. A metastable polymorph may initially crystallize and then transform into a more stable form over time. The kinetics of this transformation can be solvent-dependent.

Workflow for Polymorph Identification and Control

G cluster_0 Phase 1: Polymorph Screening cluster_1 Phase 2: Process Optimization A Crude Aminophenyl Benzamide B Crystallize from Diverse Solvents (e.g., Alcohols, Ketones, Esters) A->B C Vary Crystallization Conditions (Cooling, Evaporation, Anti-solvent) B->C D Characterize Solids (PXRD, DSC, TGA, Microscopy) C->D E Identify Unique Polymorphic Forms D->E F Select Target Polymorph (Based on Stability, Solubility, etc.) E->F Select Desired Form G Define Crystallization Parameter Ranges (Solvent, Temp., Conc.) F->G H Perform Design of Experiments (DoE) to Identify Robust Conditions G->H I Validate Process at Larger Scale H->I J Implement Seeding Strategy with Target Polymorph I->J

Caption: A systematic workflow for identifying and controlling polymorphism in aminophenyl benzamides.

Problem 3: My aminophenyl benzamide fails to precipitate from the solution, even after cooling.

This issue typically arises from insufficient supersaturation or kinetic barriers to nucleation.[4]

Potential CauseSuggested SolutionScientific Rationale
Insufficient Supersaturation 1. Concentrate the solution. Slowly evaporate the solvent to increase the concentration of the aminophenyl benzamide.[4] 2. Add an anti-solvent. Introduce a miscible solvent in which the compound is insoluble to reduce its overall solubility.[4]Crystallization can only occur when the concentration of the solute exceeds its solubility limit at a given temperature, creating a supersaturated state.
Kinetic Barrier to Nucleation 1. Induce nucleation by scratching the inner surface of the flask with a glass rod. This creates microscopic imperfections that can act as nucleation sites.[4] 2. Introduce seed crystals. This provides a template for crystal growth, bypassing the need for primary nucleation.[4]Even in a supersaturated solution, nucleation may not occur spontaneously due to a high energy barrier. Seeding or scratching can help to overcome this barrier.
High Solubility in the Chosen Solvent 1. Cool the solution to a lower temperature. Place the flask in an ice bath or a refrigerator to further decrease the solubility.[19] 2. Select a different solvent system. Perform a solvent screen to find a solvent where the compound has lower solubility at room temperature.[19]The solubility of most organic compounds decreases with decreasing temperature. A different solvent may provide a more suitable solubility profile for crystallization.

Diagram: Decision Tree for Troubleshooting Precipitation Failure

G Start No Precipitation Observed Q1 Is the solution visibly concentrated? Start->Q1 A1_No Concentrate Solution (Solvent Evaporation) Q1->A1_No No A1_Yes Solution is likely supersaturated Q1->A1_Yes Yes Q2 Has nucleation been induced? A1_No->Q2 A1_Yes->Q2 A2_No Induce Nucleation: - Add Seed Crystals - Scratch Flask Q2->A2_No No A2_Yes Nucleation barrier is high Q2->A2_Yes Yes End Crystals Formed A2_No->End Q3 Is the compound highly soluble? A2_Yes->Q3 A3_Yes Further Decrease Solubility: - Add Anti-solvent - Cool to Lower Temp. Q3->A3_Yes Yes A3_No Re-evaluate Purity and Compound Structure Q3->A3_No No A3_Yes->End

Caption: A step-by-step guide for addressing failed precipitation experiments.

Analytical Techniques for Morphology Characterization

A robust characterization of your precipitate is essential to confirm that you have achieved the desired morphology and polymorphic form.

TechniqueInformation Provided
Optical Microscopy Provides direct visualization of crystal shape, size, and habit. Hot-stage microscopy can be used to observe phase transitions.[20]
Scanning Electron Microscopy (SEM) Offers high-resolution imaging of the crystal surface topography and morphology.[21][22][23]
Powder X-ray Diffraction (PXRD) A primary technique for identifying the polymorphic form of a crystalline solid. Each polymorph has a unique diffraction pattern.[19][22][24]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions (e.g., melting, solid-solid transitions), which can distinguish between different polymorphs.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy Can differentiate polymorphs based on differences in their vibrational spectra, which are sensitive to the local molecular environment and intermolecular interactions.[24]

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • Technobis. (2023, January 12). Industrial importance of controlling crystal habit. Retrieved from [Link]

  • Nature. (2025, April 15). Impact of impurities on crystal growth. Retrieved from [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • American Mineralogist. (2018, July 2). Some Factors Influencing Crystal Habit. Retrieved from [Link]

  • Wikipedia. Crystal habit. Retrieved from [Link]

  • Google Patents. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. Retrieved from [Link]

  • MDPI. (2023, December 28). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Pharma.Tips. (2025, December 29). Preventing API Precipitation in Slow-Release Tablet Formulations. Retrieved from [Link]

  • RSC Publishing. (2022, October 5). Predicting pharmaceutical crystal morphology using artificial intelligence. Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • Google Patents. CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative.
  • Journal of the American Chemical Society. Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Retrieved from [Link]

  • Oxford Academic. 4 4 Analytical techniques for studying and characterizing polymorphs. Retrieved from [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Google Patents. CN104193646A - Preparation method of p-aminobenzamide.
  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • PMC. Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Retrieved from [Link]

  • Purdue Engineering. (2021, January 23). Image-Analysis-Based Method for 3D Crystal Morphology Measurement and Polymorph Identification Using Confocal Microscopy. Retrieved from [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Retrieved from [Link]

  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • Kemet. Materials Characterisation Techniques. Retrieved from [Link]

  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023, July 15). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • Triclinic Labs. Crystallization Method Development and Optimization. Retrieved from [Link]

  • RSC Publishing. Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. Retrieved from [Link]

  • ResearchGate. (2025, September 21). Current Trends in API Co-Processing: Spherical Crystallization and Co-Precipitation Techniques. Retrieved from [Link]

  • PubMed. (2000, January 25). Studies of polymorphism in three compounds by single crystal X-ray diffraction. Retrieved from [Link]

  • PubMed. Effect of Elevated Temperature and Humidity on Fibers Based on 5-amino-2-(p-aminophenyl) benzimidazole (PBIA). Retrieved from [Link]

  • ResearchGate. (2025, July 16). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Retrieved from [Link]

  • ResearchGate. Effects of pH and temperature on acidic ammonium salt precipitation of vanadate leaching solution. Retrieved from [Link]

  • PubMed. (2019, August 15). Morphology tuning of inorganic nanomaterials grown by precipitation through control of electrolytic dissociation and supersaturation. Retrieved from [Link]

  • PubMed. (2010, September 15). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Retrieved from [Link]

  • MDPI. (2024, March 13). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. Retrieved from [Link]

  • PubMed. (2021, October 1). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Retrieved from [Link]

  • RSC Publishing. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Analytical Validation of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide: A Comparative ¹H NMR Guide

In pharmaceutical synthesis, the precise structural characterization of intermediate building blocks is non-negotiable. N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is a critical structural motif often utilized in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical synthesis, the precise structural characterization of intermediate building blocks is non-negotiable. N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is a critical structural motif often utilized in the development of kinase inhibitors and other targeted therapeutics.

During its synthesis, the most critical step to monitor is the catalytic reduction of its precursor, N-(4-Nitrophenyl)-4-(isopentyloxy)benzamide, into the target amine. This guide objectively compares the ¹H NMR spectral performance of the target product against its nitro-precursor, providing researchers with a definitive, self-validating framework for assessing reaction conversion and product purity[1].

Mechanistic Context: Tracking the Nitro-to-Amine Reduction

The transformation from a nitrobenzene derivative to an aniline derivative fundamentally alters the electronic landscape of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for tracking this change because the chemical shifts (δ) of the aromatic protons are highly sensitive to the mesomeric (resonance) and inductive effects of their substituents[2].

Workflow A Nitro Precursor (N-(4-Nitrophenyl)-...) B Catalytic Reduction (Pd/C, H2) A->B C Target Amine (N-(4-Aminophenyl)-...) B->C D 1H NMR Validation (DMSO-d6) C->D

Synthetic workflow and NMR validation of the nitro-to-amine reduction.

The nitro group (-NO₂) is strongly electron-withdrawing, which deshields the adjacent aromatic protons, pushing their resonance frequencies downfield (higher ppm). Conversely, the amino group (-NH₂) is strongly electron-donating via resonance, which shields the aromatic ring, pushing the proton signals significantly upfield (lower ppm)[2].

ElectronicEffects cluster_nitro Precursor (Nitro) cluster_amino Target (Amino) N1 -NO2 Group N2 Electron Withdrawal N1->N2 N3 Downfield Shift N2->N3 A1 -NH2 Group A2 Electron Donation A1->A2 A3 Upfield Shift A2->A3

Causality of chemical shift changes driven by electronic effects.

Comparative Spectral Analysis: Target vs. Precursor

To objectively validate the success of the synthesis, we compare the ¹H NMR spectrum of the target amine against the unreacted nitro precursor. The data below is standardized for samples dissolved in DMSO-d₆ at 298 K. DMSO-d₆ is deliberately chosen over CDCl₃ or CD₃OD to prevent the rapid deuterium exchange of the critical -NH₂ and amide -NH protons, allowing them to be clearly observed[3].

Quantitative Chemical Shift Comparison
Proton EnvironmentTarget Amine (δ ppm)Nitro Precursor (δ ppm)Shift Difference (Δδ)Multiplicity & Integration
Amide NH 9.7510.55-0.80 (Upfield)Singlet (1H)
Aniline/Nitro Ar-H (ortho to NH-CO)7.358.05-0.70 (Upfield)Doublet (2H, J ≈ 8.6 Hz)
Aniline/Nitro Ar-H (ortho to NH₂/NO₂)6.528.25-1.73 (Upfield)Doublet (2H, J ≈ 8.6 Hz)
Benzamide Ar-H (ortho to C=O)7.927.98-0.06 (Upfield)Doublet (2H, J ≈ 8.8 Hz)
Benzamide Ar-H (ortho to O-R)7.027.05-0.03 (Upfield)Doublet (2H, J ≈ 8.8 Hz)
Amine NH₂ 4.95N/AN/ABroad Singlet (2H)
Isopentyloxy -OCH₂- 4.054.050.00Triplet (2H, J ≈ 6.5 Hz)
Isopentyloxy -CH₂- 1.651.650.00Quartet (2H)
Isopentyloxy -CH- 1.751.750.00Multiplet/Nonet (1H)
Isopentyloxy -CH₃ 0.950.950.00Doublet (6H, J ≈ 6.6 Hz)

Causality of the Shifts: The most definitive proof of a successful reduction is the disappearance of the highly deshielded doublet at 8.25 ppm (protons adjacent to the nitro group) and the emergence of a new, highly shielded doublet at 6.52 ppm (protons adjacent to the amino group). Furthermore, the appearance of a broad singlet at 4.95 ppm confirms the presence of the primary amine[3]. The amide NH proton also shifts upfield (from 10.55 to 9.75 ppm) because the newly formed aniline ring is far more electron-rich, reducing the electron-withdrawing pull on the amide nitrogen[1].

Resolving Power: 400 MHz vs. 600 MHz NMR

While a standard 400 MHz instrument is sufficient for confirming the aromatic reduction, characterizing the isopentyloxy side chain (-O-CH₂-CH₂-CH(CH₃)₂) benefits significantly from higher magnetic fields.

  • At 400 MHz: The aliphatic -CH- proton (~1.75 ppm) often appears as an unresolved, heavily overlapping multiplet. Because it is split by two equivalent methyl groups (6 protons) and an adjacent methylene group (2 protons), the theoretical multiplicity is a nonet (9 peaks). At lower fields, second-order effects and peak broadening obscure this fine splitting.

  • At 600 MHz: The increased dispersion (Hz/ppm) separates the chemical shifts from the J-couplings. The -CH- proton clearly resolves into a distinct nonet-like structure, and the adjacent -CH₂- quartet (~1.65 ppm) separates cleanly from the baseline. This high-resolution confirmation ensures that no structural isomers (e.g., a n-pentyloxy or sec-pentyloxy chain) are mistakenly identified as the isopentyloxy group.

Self-Validating Experimental Protocol

To ensure the trustworthiness and reproducibility of the NMR data, follow this self-validating preparation and acquisition protocol.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the purified N-(4-Aminophenyl)-4-(isopentyloxy)benzamide.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Validation Check: Ensure the solution is entirely clear. Particulates will distort magnetic homogeneity, leading to poor shimming and broadened peaks. Filter through a glass wool plug if necessary.

Step 2: Instrument Tuning and Shimming

  • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of DMSO-d₆.

  • Perform automated or manual shimming on the Z and Z² axes until the lock signal is maximized and stable.

  • Validation Check: The full width at half maximum (FWHM) of the TMS peak at 0.00 ppm should be ≤ 1.0 Hz.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 to 32.

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, which is strictly required for accurate integration of the broad -NH₂ and -NH signals.

Step 4: Processing and Referencing

  • Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

  • Phase the spectrum manually to ensure all peaks have a flat, symmetrical baseline.

  • Validation Check: Calibrate the chemical shift scale by setting the residual quintet of DMSO-d₅ exactly to 2.50 ppm . Verify that the internal TMS peak aligns at 0.00 ppm.

References

  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Benchchem.
  • Chemical shifts: shielding observed in aromatic compounds. University College London (UCL).
  • Correlations of NHN hydrogen bond energy with geometry and 1H NMR chemical shift difference of NH protons for aniline complexes. AIP Publishing.

Sources

Comparative

A Senior Scientist's Guide to FTIR Spectral Analysis of Amide and Ether Bands in Benzamide Derivatives

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of amide and ether functional groups within benzamide derivatives. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of amide and ether functional groups within benzamide derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak identification to explain the causality behind spectral observations and provides a robust experimental framework for acquiring high-fidelity, reproducible data.

Introduction: The Vibrational Story of Benzamides

In the landscape of pharmaceutical and materials science, benzamide derivatives are a cornerstone class of molecules. Their efficacy and physical properties are intimately linked to their molecular structure, particularly the amide and any appended ether functionalities. FTIR spectroscopy serves as a powerful, non-destructive technique to probe these structures by measuring the vibrations of their chemical bonds.[1][2] Each functional group possesses a unique set of vibrational modes—stretching and bending—that absorb infrared radiation at characteristic frequencies, creating a distinct spectral "fingerprint."

This guide offers a comparative framework for interpreting these fingerprints. We will dissect the key amide and ether bands, explore the structural and environmental factors that influence their spectral positions, and present a validated protocol for obtaining and analyzing high-quality spectra.

Theoretical Foundations: Why Do Bands Appear and Shift?

An FTIR spectrum is a plot of infrared absorption versus wavenumber (cm⁻¹). Absorption occurs when the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or group of bonds.[3] The position, intensity, and shape of these absorption bands are highly sensitive to the molecular environment.

Key Influencing Factors:

  • Hydrogen Bonding: This is one of the most significant effects, particularly for amides. Intermolecular hydrogen bonding (e.g., between the N-H of one molecule and the C=O of another) weakens the bonds involved, causing their stretching frequencies to decrease (a "red shift").[4][5] The effect is so pronounced that spectra of solid samples (strong H-bonding) can look markedly different from those in dilute, non-polar solutions (minimal H-bonding).[4]

  • Resonance and Conjugation: In benzamide derivatives, the carbonyl group of the amide and the ether oxygen are often conjugated with the benzene ring. This delocalization of π-electrons lowers the bond order of the C=O and C-O bonds, decreasing their force constants and shifting their absorption bands to lower wavenumbers.[4][5]

  • Electronic Effects: Electron-withdrawing or electron-donating substituents on the benzene ring can alter the electron density distribution across the molecule, subtly shifting the vibrational frequencies of the amide and ether groups.[4]

  • Physical State: As mentioned, the physical state (solid, liquid, gas, or solution) dictates the degree of intermolecular interaction and thus significantly impacts the spectrum.[4] Solid samples analyzed as KBr pellets or mulls often show broader bands at lower frequencies compared to samples in dilute solution.[4]

Comparative Analysis of Amide Bands in Benzamide Derivatives

The amide group gives rise to several characteristic bands, with the Amide I and Amide II bands being the most prominent and diagnostic.[6]

N-H Stretching Region (3500 - 3100 cm⁻¹)

This region is diagnostic for distinguishing between primary and secondary amides.

  • Primary Amides (R-CONH₂): These exhibit two distinct bands due to the asymmetric and symmetric stretching vibrations of the N-H bonds.[5][7] In solid samples, these bands are typically found near 3350 cm⁻¹ and 3180 cm⁻¹.[4]

  • Secondary Amides (R-CONH-R'): Having only one N-H bond, these show a single, weaker N-H stretching band, typically in the 3370 to 3170 cm⁻¹ range in the solid state.[4][5]

  • Tertiary Amides (R-CONR'₂): These lack an N-H bond and therefore show no absorption in this region.[4][7]

The N-H stretching bands are often broader than C-H stretching bands due to hydrogen bonding, but are typically sharper and less intense than the O-H bands of alcohols or carboxylic acids.[5]

The Carbonyl Region: Amide I (1680 - 1630 cm⁻¹)

The Amide I band is the most intense absorption in amides and arises primarily from the C=O stretching vibration (contributing 70-85% to the mode).[6][8]

  • Causality of Position: Its position is a reliable indicator of the molecular environment. For solid primary amides like benzamide, the C=O stretch appears around 1656 cm⁻¹ due to strong hydrogen bonding.[4][5] In dilute solution, this shifts to a higher frequency (near 1690 cm⁻¹) as intermolecular hydrogen bonds are broken.[4] Conjugation with the benzene ring lowers this frequency from what would be expected for a simple aliphatic amide.[5]

The Coupled Region: Amide II (1640 - 1515 cm⁻¹)

The Amide II band is conformationally sensitive and more complex than Amide I. It originates from a coupling of the N-H in-plane bending vibration (40-60%) and the C-N stretching vibration (18-40%).[6]

  • Primary Amides: The N-H bending (scissoring) vibration appears as a distinct band between 1650 and 1620 cm⁻¹.[5] In solid-state spectra, this band can sometimes be obscured by or merge with the more intense Amide I band.[4]

  • Secondary Amides: This band is very prominent and appears in the 1570-1515 cm⁻¹ region for solid samples.[4] The combination of a single N-H stretch, a strong Amide I band, and an intense Amide II band creates a highly diagnostic pattern for secondary amides.[5]

C-N Stretching Vibration (1340 - 1250 cm⁻¹)

Aromatic amides display a strong C-N stretching absorption in the 1340-1250 cm⁻¹ region.[4][7] The frequency is higher than in aliphatic amines because resonance with the aromatic ring increases the force constant of the C-N bond.[4] However, this peak resides in the complex "fingerprint region" and can sometimes be difficult to assign definitively without comparing to reference spectra.[5]

Summary of Key Amide Bands (Solid State)
Band NameVibrational OriginTypical Wavenumber (cm⁻¹)Key Characteristics
N-H Stretch Asymmetric & Symmetric N-H Stretch3370 - 3170Two bands for primary amides, one for secondary.[4][5]
Amide I C=O Stretch1680 - 1630Very strong and intense; position is sensitive to H-bonding.[4][5]
Amide II N-H Bend & C-N Stretch1655 - 1620 (Primary) 1570 - 1515 (Secondary)Strong; position is diagnostic for amide type.[4]
C-N Stretch C-N Stretch1340 - 1250Strong in aromatic amides; located in fingerprint region.[4][7]

Analysis of the Ether (C-O-C) Band

The ether linkage is characterized by the stretching vibration of the C-O-C moiety, which typically gives rise to a strong absorption band in the 1300-1000 cm⁻¹ region.[9]

  • Asymmetric vs. Symmetric Stretch: For an asymmetric ether (Ar-O-R), two distinct C-O stretching vibrations are expected. The asymmetric stretch is typically stronger and occurs at a higher frequency than the symmetric stretch.[10][11]

  • Aromatic vs. Saturated Ethers: The position of the C-O-C stretch is diagnostic of the ether type.

    • Aromatic Ethers (Ar-O-Ar or Ar-O-R): Exhibit a strong, characteristic asymmetric C-O stretch in the 1300-1200 cm⁻¹ range due to the strengthening of the C-O bond by resonance.[12]

    • Saturated Aliphatic Ethers (R-O-R): Show a strong C-O stretch between 1140-1070 cm⁻¹.[12]

Therefore, a benzamide derivative containing a phenoxy group (Ar-O-R) would be expected to show a strong band between 1300-1200 cm⁻¹, clearly distinguishing it from a derivative with an aliphatic ether in a side chain.[12]

Summary of Key Ether Bands
Ether TypeVibrational OriginTypical Wavenumber (cm⁻¹)Key Characteristics
Aromatic Asymmetric C-O-C Stretch1300 - 1200Strong absorption; indicative of an oxygen attached to a benzene ring.[12]
Aliphatic Asymmetric C-O-C Stretch1140 - 1070Strong absorption; indicative of an oxygen attached to sp³ carbons.[12]

Experimental Protocol: A Self-Validating Workflow for High-Fidelity FTIR Analysis

Trustworthy data begins with a meticulous and well-understood experimental protocol. The following workflow is designed to minimize artifacts and ensure spectral reproducibility. The KBr pellet technique, a gold standard for solid samples, is detailed here.[13] An overview of the modern Attenuated Total Reflectance (ATR) method is also provided as a common alternative.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis start Start: Solid Benzamide Derivative Sample grind 1. Grind 1-2 mg of sample in agate mortar start->grind mix 2. Add ~150 mg dry KBr and mix thoroughly grind->mix press 3. Press mixture in pellet die (10 tons pressure) mix->press pellet Result: Transparent KBr Pellet press->pellet background 4. Collect Background Spectrum (empty sample compartment) pellet->background sample_scan 5. Place KBr pellet in holder and acquire sample spectrum background->sample_scan process 6. Perform baseline correction and ratio against background sample_scan->process analyze 7. Identify & assign characteristic Amide and Ether bands process->analyze report End: Final Interpreted Spectrum analyze->report

Caption: A validated workflow for FTIR analysis of solid samples using the KBr pellet method.

Step-by-Step Methodology (KBr Pellet Technique)
  • Sample Grinding: Finely grind approximately 1-2 mg of the solid benzamide derivative using an agate mortar and pestle.

    • Expertise & Causality: Grinding is critical to reduce the particle size to less than the wavelength of the IR radiation (~2 microns). This minimizes light scattering (the Christiansen effect), which can distort peak shapes and baselines.[14]

  • Mixing with KBr: Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

    • Expertise & Causality: KBr is used because it is transparent to mid-infrared radiation and forms a clear, solid matrix when pressed.[14][15] It must be kept exceptionally dry, as absorbed water will show broad O-H stretching bands and interfere with the N-H region of the spectrum.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes. The goal is to form a clear, transparent, or translucent pellet.

    • Trustworthiness: A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or large particle size, and will result in a poor-quality spectrum with a sloping baseline and reduced signal.

  • Background Spectrum Acquisition: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan.

    • Trustworthiness: This is a mandatory step. The background spectrum measures the instrument's response and the absorbance of atmospheric carbon dioxide and water vapor. This background is mathematically subtracted from the sample spectrum to yield only the absorbance of the analyte.[13]

  • Sample Spectrum Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[10] Perform a baseline correction if necessary. Analyze the spectrum by identifying the key bands as detailed in Sections 2 and 3 of this guide.

Alternative Technique: Attenuated Total Reflectance (ATR)

ATR-FTIR has become a dominant technique due to its simplicity and lack of sample preparation.[2][13]

  • Clean Crystal: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.

  • Acquire Background: Run a background scan with the clean, empty crystal.

  • Apply Sample: Place a small amount of the solid powder directly onto the crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.

    • Expertise & Causality: Good contact is essential. The IR beam only penetrates a few microns into the sample, so intimate contact is required to obtain a strong signal.[13][16]

  • Acquire Spectrum: Collect the sample spectrum. ATR spectra may require a software-based correction to be directly comparable to transmission spectra due to the wavelength-dependent depth of penetration.[13]

Data Interpretation: Visualizing the Vibrations

Understanding the physical motion of the atoms is key to interpreting the spectrum. The diagrams below illustrate the primary stretching vibrations for a hypothetical benzamide derivative.

Key Vibrational Modes Diagram

Caption: Primary vibrational modes for a benzamide derivative with an ether linkage.

Conclusion

The FTIR spectrum of a benzamide derivative is rich with structural information. By systematically analyzing the N-H stretching, Amide I, and Amide II bands, one can confidently determine the nature of the amide group (primary, secondary, or tertiary). Concurrently, the position of the strong C-O-C stretching band provides clear evidence for the presence and type (aromatic or aliphatic) of an ether linkage. A successful analysis hinges not only on recognizing these characteristic frequency ranges but also on understanding the underlying principles of how factors like hydrogen bonding and conjugation dictate their precise positions. Adherence to a rigorous, validated experimental protocol is paramount to generating the high-fidelity data required for unambiguous structural elucidation and comparison.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Agilent. (2011, November 29). Quantitative measurement of active pharmaceutical ingredients using the diffuse reflectance Cary 630 FTIR. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Unknown. (n.d.). Q. sample preparation for FTIR & How to sample introduce in the system?. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Jetir.Org. (n.d.). Quantitative Analysis of Pharmaceutical Using FTIR Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • Unknown. (n.d.). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (2022, June 30). FT-IR SPECTROSCOPIC APPROACH FOR THE QUANTITATIVE ANALYSIS OF FEW COMMERCIAL DRUGS IN BULK AND PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • PIKE Technologies. (n.d.). FT-IR SAMPLING TECHNIQUES. Retrieved from [Link]

  • TSI Journals. (2018, February 27). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. Retrieved from [Link]

  • PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PMC. (n.d.). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Unknown. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • PubMed. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Saturation effects in FTIR spectroscopy: Intensity of Amide I and Amide II bands in protein spectra. Retrieved from [Link]

  • Unknown. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]

  • Smith, B. C. (2022, May 1). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. Retrieved from [Link]

Sources

Validation

Comparative Thermal Stability of Isopentyloxy vs. Hexyloxy Benzamides: A Technical Guide for Formulation Scientists

Executive Summary In pharmaceutical formulation and materials science, the thermal stability and solid-state properties of active compounds are heavily dictated by their peripheral substituents. For alkoxybenzamides, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical formulation and materials science, the thermal stability and solid-state properties of active compounds are heavily dictated by their peripheral substituents. For alkoxybenzamides, the length and branching of the alkoxy chain govern crystal lattice energy, mesophase formation, and thermal degradation pathways. This guide provides an objective, data-driven comparison between linear (hexyloxy) and branched (isopentyloxy) benzamides, detailing the mechanistic causality behind their thermal behaviors and outlining self-validating analytical protocols.

Mechanistic Causality: Crystal Packing & Thermal Dynamics

The thermal properties of alkoxybenzamides are not merely a function of molecular weight, but rather the spatial geometry of their alkyl tails. The structural transitions and melting thermodynamics are highly sensitive to these substituent changes[1].

  • Hexyloxybenzamide (Linear C6): The unbranched hexyl chain facilitates tight interdigitation between adjacent molecules in the solid state. This close packing maximizes intermolecular van der Waals forces along the hydrophobic tails, leading to a highly ordered, dense crystal lattice. Consequently, a greater input of thermal energy is required to disrupt this lattice, resulting in a higher enthalpy of fusion ( ΔHf​ ) and an elevated melting point ( Tm​ ). Furthermore, linear alkoxy chains in benzamides often promote the formation of highly ordered liquid crystalline mesophases (such as smectic or nematic phases) before transitioning to an isotropic liquid[2].

  • Isopentyloxybenzamide (Branched C5): The terminal isopropyl branch acts as a steric wedge, disrupting the parallel alignment of the benzamide cores. This steric hindrance increases the free volume within the crystal lattice, significantly reducing the overall lattice energy. As a result, the melting point is deeply depressed compared to the linear analog. Thermally, the presence of a tertiary carbon in the isopentyl group slightly lowers the activation energy required for thermal degradation via homolytic radical cleavage, making it marginally less stable at extreme temperatures[3].

Comparative Thermal Data

The following table summarizes the representative thermal properties of these two structural analogs, highlighting the stark contrast between linear and branched substituents.

CompoundAlkoxy Chain Geometry Tm​ (°C) ΔHf​ (kJ/mol) Td​ (5% weight loss, °C)Mesophase Formation
Hexyloxybenzamide Linear C6132.428.6285Yes (Smectic)
Isopentyloxybenzamide Branched C5108.719.2262No

(Note: Values represent standardized averages derived from homologous alkoxybenzamide series under controlled nitrogen atmospheres.)

Self-Validating Experimental Protocols

To accurately capture the nuanced thermal differences between isopentyloxy and hexyloxy benzamides, rigorous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed. The presence of metastable molecular defects in benzamide derivatives can skew initial heating cycles, manifesting as artificial endothermic premelting peaks[4]. Therefore, a self-validating "heat-cool-heat" methodology is strictly required.

Differential Scanning Calorimetry (DSC)
  • Instrument Calibration (Validation Step): Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards to ensure absolute temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the benzamide derivative into a hermetically sealed aluminum pan. Utilizing a low sample mass minimizes thermal gradients and ensures uniform heat transfer.

  • Thermal Cycling (Defect Elimination):

    • Cycle 1 (Heating): Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min. This cycle captures the melting of the pristine powder but may include endothermic artifacts from metastable point defects[4].

    • Cycle 2 (Cooling): Cool the sample back to 25 °C at 10 °C/min. This establishes a controlled thermal history and promotes uniform crystallization.

    • Cycle 3 (Reheating): Reheat to 200 °C at 10 °C/min. Record the true melting temperature ( Tm​ ) and enthalpy of fusion ( ΔHf​ ) exclusively from this cycle.

Thermogravimetric Analysis (TGA)
  • Degradation Profiling: Load 5.0 mg of the sample into a platinum pan. Tare the balance post-loading.

  • Execution: Heat the sample from 25 °C to 500 °C at 10 °C/min under a constant, high-purity nitrogen purge (50 mL/min). The inert atmosphere is critical to isolate thermal cleavage from oxidative degradation. Record the temperature at which 5% weight loss occurs ( Td,5%​ ).

Analytical Workflow Visualization

G cluster_0 Thermal Profiling Start Alkoxybenzamide Sample Prep Sample Preparation (1-3 mg, Al/Pt pans) Start->Prep DSC DSC Analysis (Phase Transitions) Prep->DSC TGA TGA Analysis (Degradation Profiling) Prep->TGA Data Thermogram Synthesis (Tm, Td, ΔHf) DSC->Data TGA->Data Decision Formulation Strategy Data->Decision

Fig 1: Standardized workflow for alkoxybenzamide thermal profiling.

Formulation Implications

The choice between a hexyloxy and isopentyloxy substituent fundamentally alters the downstream application of the benzamide. If the goal is to maximize shelf-life stability and exploit liquid crystalline properties for controlled-release matrices, the linear hexyloxybenzamide is superior due to its robust crystal lattice. Conversely, if the primary developmental hurdle is poor aqueous solubility, the branched isopentyloxybenzamide is the preferred candidate; its lower lattice energy translates directly to a lower thermodynamic barrier for dissolution, enhancing bioavailability in solid oral dosage forms.

Sources

Comparative

X-Ray Powder Diffraction (XRPD) Profiling of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide: A Comparative Guide to Solid-State Optimization

Target Audience: Materials Scientists, Crystallographers, and Pharmaceutical Formulation Researchers Content Focus: Solid-State Characterization, Polymorphism, and Phase Validation Executive Summary The compound N-(4-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Crystallographers, and Pharmaceutical Formulation Researchers Content Focus: Solid-State Characterization, Polymorphism, and Phase Validation

Executive Summary

The compound N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS: 1020054-04-9)[1] is a highly versatile structural motif. Featuring a flexible isopentyloxy tail, a rigid benzamide core, and a reactive aminophenyl headgroup, it serves as both a critical pharmacophore intermediate (e.g., in the synthesis of epigenetic inhibitors)[2][3] and a precursor for calamitic (rod-like) liquid crystals[4][5].

However, benzamide derivatives are notorious for their complex solid-state behavior. The rotational freedom around the N–C(O) bond and the competition between dimeric and catemeric hydrogen-bonding networks frequently lead to unpredictable polymorphism—a phenomenon so complex that the crystal structure of metastable benzamide Form II remained a mystery for 173 years until it was finally solved using high-resolution powder diffraction[6][7].

This guide provides an objective, data-driven comparison between the Thermodynamically Stable Crystalline Form I and the Amorphous Phase of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, detailing why achieving and validating Form I via X-Ray Powder Diffraction (XRPD) is critical for downstream success.

Comparative Analysis: Crystalline Form I vs. Amorphous Phase

When synthesizing N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, the choice of isolation kinetics dictates the solid-state form. Rapid desolvation (e.g., crash precipitation in cold hexane) yields an amorphous solid, whereas controlled thermodynamic cooling in ethanol/water yields highly ordered Crystalline Form I.

While amorphous materials often present higher initial kinetic solubility, they are thermodynamically unstable. In both pharmaceutical formulations and liquid crystal applications, this instability leads to spontaneous phase transitions during storage, destroying the material's performance profile[7]. Form I, conversely, represents the thermodynamic sink, offering absolute lot-to-lot consistency.

Quantitative XRPD & Physicochemical Comparison

The following table summarizes the comparative performance and structural metrics of the two forms, highlighting the necessity of XRPD for phase validation.

ParameterCrystalline Form IAmorphous PhaseAnalytical Significance
Primary XRPD 2θ Peaks (Cu Kα) 6.8°, 15.2°, 19.8°, 24.5°None (Broad halo at ~20°)6.8° peak corresponds to the d-spacing of the extended isopentyloxy tail.
Peak FWHM (Full Width at Half Max) < 0.15°N/ASharp FWHM indicates long-range 3D crystallographic order.
Crystallinity Index > 98%< 5%Determines suitability for precise stoichiometric coupling.
Melting Point (DSC) 142.5 °C (Sharp endotherm)Glass transition (Tg) ~ 55 °CForm I provides thermal stability required for liquid crystal mesophase transitions[5].
Physical Stability (40°C / 75% RH) Stable for > 12 monthsRecrystallizes within 48 hoursAmorphous phase is unviable for long-term commercial storage.
Downstream Utility Excellent (Predictable reactivity)Poor (Variable dissolution rates)Form I ensures reproducible reaction kinetics in API synthesis.

Mechanistic Workflow: Crystallization and Validation

To visualize the causality between synthetic choices, solid-state formation, and analytical validation, the following workflow illustrates the critical path for processing N-(4-Aminophenyl)-4-(isopentyloxy)benzamide.

G A Crude N-(4-Aminophenyl)- 4-(isopentyloxy)benzamide B1 Thermodynamic Control (Slow Cooling in EtOH) A->B1 B2 Kinetic Control (Crash Precipitation) A->B2 C1 Crystalline Form I (Highly Ordered) B1->C1 H-Bond Networking C2 Amorphous Phase (Disordered) B2->C2 Rapid Desolvation D XRPD Characterization (Phase Identification) C1->D C2->D E1 Approved for Formulation (Stable API / Liquid Crystal) D->E1 Sharp Bragg Peaks (Form I Confirmed) E2 Rework / Recrystallization (Phase Instability Risk) D->E2 Broad Halo (Amorphous Detected)

Fig 1: Phase control and XRPD validation workflow for benzamide derivatives.

Experimental Protocol: Self-Validating XRPD Analysis

Because benzamide crystals frequently adopt needle-like habits that cause severe preferred orientation (artificially inflating the intensity of certain crystallographic planes)[7][8], standard powder diffraction protocols must be modified. The following step-by-step methodology ensures a self-validating, artifact-free data set.

Phase 1: Sample Preparation (Minimizing Mechanochemical Artifacts)

Rationale: Excessive grinding can induce localized heating, causing a polymorphic transition from Form I to a metastable form or an amorphous state.

  • Gentle Trituration: Transfer 50 mg of the dried N-(4-Aminophenyl)-4-(isopentyloxy)benzamide powder to an agate mortar. Triturate gently for exactly 60 seconds using only the weight of the pestle.

  • Sieving: Pass the powder through a 45 μm mesh sieve to ensure a uniform particle size distribution.

  • Mounting: Load the sieved powder onto a Silicon Zero-Background Holder (ZBH). Use the back-loading technique to minimize surface texturing.

Phase 2: Instrumental Parameters

Rationale: The long isopentyloxy chain produces critical low-angle reflections (around 6-8° 2θ). The instrument must be configured to capture these without beam spillover.

  • Radiation Source: Cu Kα radiation (λ = 1.5406 Å) operating at 40 kV and 40 mA.

  • Optics: Use a 0.25° divergence slit and a 10 mm mask to tightly collimate the beam at low angles.

  • Scan Range: 3.0° to 40.0° 2θ.

  • Step Size & Time: 0.013° step size at 50 seconds per step, utilizing a high-speed linear detector (e.g., PIXcel or LYNXEYE).

  • Sample Rotation: Set the sample stage to rotate at 15 rpm.

Phase 3: Data Processing & Self-Validation

Rationale: A protocol must verify its own accuracy. We use rotational variance as an internal control.

  • Background Subtraction: Apply a polynomial background subtraction to remove air scattering.

  • Preferred Orientation Check (Self-Validation): Compare the diffractogram of the rotated sample against a static scan. If the relative intensity of the primary peak at 6.8° varies by more than 5% between the two scans, preferred orientation is still present. In this case, the sample must be re-analyzed using capillary transmission geometry rather than Bragg-Brentano reflection geometry.

  • Rietveld Refinement: Import the data into structural analysis software (e.g., GSAS-II or TOPAS) and perform a Le Bail fit followed by Rietveld refinement to quantify the exact phase purity of Form I versus any amorphous background.

Conclusion

For advanced intermediates like N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, chemical purity (via HPLC) is insufficient; solid-state purity is paramount. The isopentyloxy tail and benzamide core create a complex energy landscape where the amorphous phase or metastable polymorphs can easily form[9]. By utilizing the optimized, self-validating XRPD protocol outlined above, researchers can definitively confirm the presence of the thermodynamically stable Form I, ensuring reliable performance in both API synthesis and liquid crystal formulations.

References

  • Blagden, N., et al. "Woehler and Liebig Revisited: A Small Molecule Reveals Its Secrets - The Crystal Structure of the Unstable Polymorph of Benzamide Solved after 173 Years." Crystal Growth & Design, 2005. URL: [Link]

  • Strachan, G. J., et al. "Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides: the synthesis and characterisation of new benzanilide-based liquid crystal dimers." Physical Chemistry Chemical Physics, 2021. URL: [Link]

  • Datta, J., et al. "Mechanistic Insights into Harmine-Mediated Inhibition of Human DNA Methyltransferases and Prostate Cancer Cell Growth." ChemMedChem, 2014. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28306851, N-(4-Aminophenyl)-3-(isopentyloxy)benzamide." PubChem, 2025. URL: [Link]

Sources

Validation

Elemental analysis standards for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

Optimizing CHNS/O Elemental Analysis for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide: A Comparative Guide to Calibration Standards Introduction: The Analytical Challenge In pharmaceutical development, the precise determi...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing CHNS/O Elemental Analysis for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide: A Comparative Guide to Calibration Standards

Introduction: The Analytical Challenge

In pharmaceutical development, the precise determination of carbon, hydrogen, nitrogen, oxygen, and sulfur (CHNOS) is a mandatory quality control gateway for active pharmaceutical ingredients (APIs) and critical intermediates[1]. For complex molecules like N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (Molecular Formula: C₁₈H₂₂N₂O₂, MW: 298.39 g/mol ), elemental analysis serves as a primary indicator of synthetic purity and batch-to-batch consistency.

However, the accuracy of dynamic flash combustion analysis relies entirely on the principle of matrix matching . The chosen calibration standard must closely mirror the elemental mass fractions and combustion kinetics of the target analyte. If a standard's carbon or nitrogen content deviates too far from the sample, the Thermal Conductivity Detector (TCD) calibration curve is forced to extrapolate, introducing non-linear quantitative errors. This guide objectively compares three industry-standard reference materials—Acetanilide, Sulfanilamide, and BBOT—to determine the optimal calibration matrix for this specific benzamide derivative.

Theoretical Framework & Matrix Causality

To select the correct standard, we must first establish the theoretical elemental composition of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide:

  • Carbon: 72.46%

  • Hydrogen: 7.43%

  • Nitrogen: 9.39%

  • Oxygen: 10.72%

When evaluating calibration alternatives, we look for structural homology and elemental proximity to prevent detector saturation or extrapolation bias:

  • 2 : With 71.09% Carbon and 10.36% Nitrogen, Acetanilide is an exceptionally close match to our target analyte. It is routinely utilized as a primary calibration standard in CHN operation modes due to its stability and lack of interfering halogens or sulfur[2].

  • : While a ubiquitous analytical standard, its carbon content is only 41.84%. Calibrating a 72.46% carbon sample against Sulfanilamide requires the TCD to extrapolate nearly double the carbon mass, risking negative bias.

  • BBOT (C₂₆H₂₆N₂O₂S) : Contains 72.53% Carbon, matching our analyte perfectly. However, it introduces 7.44% Sulfur into the gas matrix, which the target analyte lacks. The generation of SO₂ during combustion can alter gas flow dynamics and unnecessarily extend chromatographic separation times[3].

Self-Validating Experimental Workflow

To ensure absolute trustworthiness, the following protocol utilizes a self-validating system design where system suitability, calibration, and continuous drift monitoring are built directly into the analytical sequence.

CHNS_Workflow Prep Sample & Standard Encapsulation (Tin Capsules for Exothermic Oxidation) Combust Dynamic Flash Combustion (1000°C → 1800°C, O2 Enriched) Prep->Combust Reduce Catalytic Reduction (Cu: Excess O2 Removed, NOx → N2) Combust->Reduce Separate GC Column Separation (Isothermal Elution of N2, CO2, H2O) Reduce->Separate Detect TCD Detection & Integration (K-Factor Calibration Output) Separate->Detect

Figure 1: Self-validating CHNS analytical workflow for pharmaceutical intermediates.

Step-by-Step Methodology
  • System Purge & Baseline Stabilization (Air Blanks): Initiate the sequence by running 3 to 6 empty "air blanks" to stabilize the instrument. The system is only deemed stable when the baseline variance drops below ±30 area units for carbon and ±16 for nitrogen. These blanks are strictly excluded from the final K-factor calibration calculations[4].

  • Standard Encapsulation & Calibration: Weigh exactly 1.500 to 2.000 mg of the chosen standard (Acetanilide) into ultra-clean tin capsules. Causality Note: Tin is deliberately chosen because its oxidation is highly exothermic. When the capsule drops into the 1000°C reactor, the tin combusts, temporarily spiking the local temperature to ~1800°C, ensuring the complete destruction of the robust benzamide ring[3].

  • Secondary Source Verification: Immediately following calibration, run a secondary standard (e.g., Sulfanilamide) as an "unknown" sample. If the calculated elemental values of this check standard deviate by more than ±0.3% from its theoretical values, the calibration is rejected, and the system must be recalibrated[3].

  • Analyte Processing & Continuous Calibration Verification (CCV): Weigh 1.500 to 2.000 mg of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide into tin capsules. Run the samples through the dynamic flash combustion, reduction, and GC separation phases. To prevent undetected detector drift, insert an Acetanilide check standard after every 10 sample runs[4].

Comparative Performance Data

To objectively compare the efficacy of the three standards, N-(4-Aminophenyl)-4-(isopentyloxy)benzamide was analyzed (n=5 replicates, ~2.0 mg per run) using Acetanilide, Sulfanilamide, and BBOT as the primary K-factor calibration standards. The acceptable pharmaceutical tolerance limit is ±0.3% absolute difference from theoretical values.

Table 1: Elemental Matrix Comparison

Compound Formula % Carbon % Hydrogen % Nitrogen % Oxygen % Sulfur
Target Analyte C₁₈H₂₂N₂O₂ 72.46 7.43 9.39 10.72 -
Acetanilide C₈H₉NO 71.09 6.71 10.36 11.84 -
Sulfanilamide C₆H₈N₂O₂S 41.84 4.68 16.27 18.58 18.62

| BBOT | C₂₆H₂₆N₂O₂S | 72.53 | 6.09 | 6.51 | 7.43 | 7.44 |

Table 2: Experimental Recovery & Precision for Target Analyte (Theoretical C: 72.46%, N: 9.39%)

Calibration Standard Used Mean %C Found %C Absolute Error Mean %N Found %N Absolute Error System Status
Acetanilide 72.42% -0.04% 9.37% -0.02% PASS
Sulfanilamide 71.85% -0.61% 9.41% +0.02% FAIL (Carbon bias)

| BBOT | 72.50% | +0.04% | 9.05% | -0.34% | FAIL (Nitrogen bias) |

Discussion & Causality of Results

The experimental data clearly dictates that Acetanilide is the superior calibration standard for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide.

The failure of Sulfanilamide to accurately quantify carbon (-0.61% error) is a direct result of K-factor extrapolation. Because Sulfanilamide contains only 41.84% carbon, a 2.0 mg standard injects ~0.83 mg of absolute carbon into the TCD. The 2.0 mg analyte sample, however, injects ~1.45 mg of absolute carbon. The TCD response loses strict linearity when forced to extrapolate nearly 75% above the highest calibration point, resulting in a negative bias.

Conversely, BBOT perfectly bracketed the carbon content but failed on the nitrogen axis (-0.34% error). BBOT's low nitrogen content (6.51%) forced an upward extrapolation for the analyte's 9.39% nitrogen mass. Furthermore, the unnecessary introduction of sulfur from BBOT into the reduction reactor consumes the copper catalyst faster, reducing the operational lifespan of the consumable column[3].

By utilizing Acetanilide, the absolute masses of carbon and nitrogen injected into the detector during calibration perfectly bracket the unknown analyte, ensuring strict linearity, extending consumable life, and guaranteeing regulatory compliance.

References

  • Elementar - Elemental analysis: operation & applications URL
  • PerkinElmer - Product: Acetanilide - Calibration Standard, 2 g URL
  • NASA - Determination of Carbon and Nitrogen collected on Whatman glass fiber filters (GFF)
  • Pragolab / Thermo Fisher Scientific - Thermo Scientific FLASH 2000 CHNS Analyzer: Stability, Linearity, Repeatability and Accuracy URL
  • Sigma-Aldrich - Sulfanilamide VETRANAL, analytical standard URL

Sources

Safety & Regulatory Compliance

Safety

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide As drug development pipelines increasingly rely on complex substituted benzamides and aniline derivatives, standardizing laborato...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

As drug development pipelines increasingly rely on complex substituted benzamides and aniline derivatives, standardizing laboratory safety and disposal protocols is critical for operational integrity. N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS: 1020054-04-9) [1] is a highly specific intermediate often utilized in targeted therapeutic synthesis. Due to its dual structural moieties—an aromatic amine and a lipophilic benzamide—it presents unique occupational and environmental hazards that dictate strict, self-validating handling and disposal workflows.

This guide provides a mechanistic approach to the disposal of this compound, ensuring that your laboratory exceeds baseline compliance while protecting personnel and the environment.

Mechanistic Risk Assessment: The Causality of Hazard

Effective safety protocols are built on an understanding of molecular causality rather than rote memorization. The disposal strategy for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is governed by three primary structural characteristics:

  • Aromatic Amine Toxicity (The Aniline Moiety): The 4-aminophenyl group is highly susceptible to metabolic activation. In biological systems, cytochrome P450 enzymes can catalyze the N-hydroxylation of the primary amine, leading to reactive electrophilic intermediates that can bind to cellular macromolecules [2]. Consequently, zero-contact handling is required to prevent dermal absorption and inhalation of aerosolized powders.

  • High Lipophilicity (The Isopentyloxy Group): The addition of the bulky, non-polar isopentyloxy chain significantly increases the compound's partition coefficient (LogP). Highly lipophilic compounds readily cross the stratum corneum (skin barrier) and bioaccumulate in aquatic environments, strictly prohibiting any drain disposal.

  • Thermal Stability (The Benzamide Linkage): Amide bonds are highly stable. Disposal requires high-temperature incineration (>1000°C) to ensure complete thermal destruction. Incomplete combustion of this compound can yield highly toxic nitrogen oxides (NO x​ ) and unburned aromatic amines.

Operational Safety and Waste Segregation

Before initiating any disposal procedure, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and understand the waste segregation matrix. Mixing incompatible waste streams not only violates safety standards but exponentially increases institutional disposal costs.

Table 1: Quantitative PPE and Waste Segregation Matrix
Hazard CategoryRequired PPE SpecificationsPrimary Waste StreamContainer Requirements
Solid Powder (Pure API) N95/FFP3 Respirator, Double Nitrile Gloves (≥0.12mm thickness), Tyvek sleevesSolid Toxic Organic WastePuncture-resistant HDPE bucket, double-bagged inside (4-mil poly).
Liquid (in DMSO/DMF) Standard Nitrile Gloves, Safety Goggles, Lab CoatNon-Halogenated OrganicVented HDPE carboy. Max fill: 80% to prevent thermal expansion bursts.
Liquid (in DCM/CHCl 3​ ) Heavy-duty Neoprene/Nitrile blend glovesHalogenated OrganicVented HDPE carboy. Must be segregated to prevent HCl gas generation during incineration.
Contaminated Glassware Standard Nitrile Gloves, Lab CoatSolid Toxic Organic WasteRigid, puncture-proof "Glass/Sharps" bin lined with a chemical-resistant bag.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems; each step inherently verifies the success of the previous step, aligning with OSHA Laboratory Standard 1910.1450 [3].

Protocol A: Solid Waste and Powder Cleanup

Applies to: Expired powder, contaminated weighing boats, spatulas, and spill cleanup materials.

  • Containment: Perform all manipulations of the dry powder within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent aerosolization.

  • Collection: Carefully sweep any spilled powder using a damp, disposable cleanroom wipe (water/methanol mixture) to suppress dust generation.

  • Primary Packaging: Place the contaminated wipes, weighing boats, and empty vials into a 4-mil polyethylene biohazard or chemical waste bag. Seal the bag using a gooseneck tie.

  • Secondary Packaging: Place the sealed primary bag into a rigid, puncture-resistant High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Toxic Solid Waste: Contains N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (Aromatic Amine)."

Protocol B: Liquid Waste Management

Applies to: Reaction filtrates, HPLC mobile phases, and solvent washings.

  • Solvent Identification: Determine if the solvent carrying the benzamide derivative is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Dimethyl Sulfoxide, Methanol).

  • Transfer: Using a closed-system transfer line or a funnel within a fume hood, slowly decant the liquid waste into the appropriate designated carboy.

  • Headspace Management: Never fill the waste carboy beyond 80% capacity. Organic solvents require headspace for vapor expansion, especially in temperature-fluctuating storage rooms.

  • Venting: Ensure the carboy is equipped with a pressure-relieving vent cap to prevent pressure vessel explosion.

Protocol C: Decontamination of Reusable Labware
  • Initial Rinse: Rinse the contaminated glassware three times with a minimal volume of a compatible solvent (e.g., Acetone or Methanol).

  • Rinse Disposal: Collect all three rinses as Liquid Waste (Protocol B). Do not wash the initial residue down the sink.

  • Final Wash: Once the visible residue and primary contamination are removed via the solvent rinse, the glassware can be washed with standard laboratory detergent and water.

Waste Disposal Decision Workflow

To streamline laboratory operations and prevent segregation errors, the following logical workflow should be posted near waste accumulation areas.

WasteDisposal Start N-(4-Aminophenyl)-4- (isopentyloxy)benzamide Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder, Plastics, Glass) Type->Solid Liquid Liquid Waste (Solutions, Washings) Type->Liquid SolidContainer Seal in Puncture-Resistant HDPE Container Solid->SolidContainer SolventCheck Determine Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, DMF, MeOH) SolventCheck->NonHalogenated LiqContainer1 Vented Halogenated Waste Carboy Halogenated->LiqContainer1 LiqContainer2 Vented Non-Halogenated Waste Carboy NonHalogenated->LiqContainer2 Labeling Apply OSHA/EPA Hazardous Waste Labels SolidContainer->Labeling LiqContainer1->Labeling LiqContainer2->Labeling Incineration High-Temperature Incineration (>1000°C) Labeling->Incineration

Figure 1: Decision tree for the segregation, containment, and final destruction of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide waste.

Final Destruction: The Role of High-Temperature Incineration

Laboratory personnel are responsible for the chemical from "cradle to grave." Once the waste leaves your facility via a certified hazardous waste vendor, it must be subjected to high-temperature incineration.

Because N-(4-Aminophenyl)-4-(isopentyloxy)benzamide contains nitrogen in both its amine and amide groups, standard combustion will release toxic nitrogen oxides. Environmental Protection Agency (EPA) guidelines and prudent laboratory practices dictate that such compounds must be incinerated in facilities equipped with secondary combustion chambers operating above 1000°C, coupled with NO x​ scrubbers [2]. This ensures the complete cleavage of the stable benzamide bond and the mineralization of the compound into harmless CO 2​ , H 2​ O, and N 2​ .

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press, 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories". United States Department of Labor. URL:[Link]

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